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1-(4-Methylpyridin-3-yl)ethanone hydrochloride Documentation Hub

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  • Product: 1-(4-Methylpyridin-3-yl)ethanone hydrochloride
  • CAS: 24476-58-2

Core Science & Biosynthesis

Foundational

Whitepaper: Chemoselective Synthesis and Isolation of 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride

Executive Summary 1-(4-Methylpyridin-3-yl)ethanone (commonly referred to as 3-acetyl-4-methylpyridine) is a high-value heterocyclic building block utilized extensively in the synthesis of complex active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Methylpyridin-3-yl)ethanone (commonly referred to as 3-acetyl-4-methylpyridine) is a high-value heterocyclic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural motif is critical in the development of cytostatic 1-aza-9-oxafluorenes and potent mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors[1][2].

While the free base (CAS: 51227-30-6) is an oily liquid prone to oxidative degradation and difficult to handle at scale, isolating the compound as a hydrochloride salt (CAS: 24476-58-2) guarantees long-term thermodynamic stability, precise stoichiometric control in downstream coupling reactions, and ease of purification[3]. This technical guide outlines a highly chemoselective, scalable synthetic route utilizing a Grignard addition to 4-methylnicotinonitrile.

Mechanistic Rationale & Pathway Design

As a Senior Application Scientist, selecting the correct synthetic vector is paramount to avoiding costly chromatographic purifications. The synthesis of 3-acetylpyridines traditionally suffers from poor regioselectivity (via direct acetylation) or over-alkylation (via Grignard addition to esters).

Causality of the Nitrile Route: To circumvent double nucleophilic attack, 4-methylnicotinonitrile is selected as the optimal starting material. The addition of methylmagnesium bromide (MeMgBr) to the cyano group forms a bulky N-magnesio imine intermediate. This complex acts as a kinetic trap; the negative charge density on the nitrogen prevents a second equivalent of the Grignard reagent from attacking the carbon center[2]. Only upon aggressive aqueous acidic hydrolysis is the imine intermediate irreversibly converted to the desired ketone.

Causality of the Salt Formation: Following hydrolysis, the free base is isolated via precise pH adjustment to ~8.0. Because the free base is an oil, we utilize a solvent-mediated phase transition to purify it. By dissolving the oil in an anhydrous semi-polar solvent (isopropanol) and introducing anhydrous HCl, the protonation of the pyridine nitrogen drastically shifts the solubility profile, driving the spontaneous crystallization of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride[3].

Synthetic Workflow Visualization

G SM 4-Methylnicotinonitrile (Starting Material) Grignard MeMgBr (3.0 M in THF) 0 °C to RT, 3 h SM->Grignard Imine N-Magnesio Imine Complex Grignard->Imine Hydrolysis Aqueous HCl (2.0 M) Reflux, 2 h Imine->Hydrolysis FreeBase 1-(4-Methylpyridin-3-yl)ethanone (Free Base Oil) Hydrolysis->FreeBase SaltForm HCl in Isopropanol Precipitation FreeBase->SaltForm Product 1-(4-Methylpyridin-3-yl)ethanone HCl (Crystalline Solid) SaltForm->Product

Fig 1: Chemoselective synthetic workflow for 1-(4-Methylpyridin-3-yl)ethanone hydrochloride.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Protocol 1: Grignard Addition to 4-Methylnicotinonitrile
  • Preparation : Purge a dry, 3-neck round-bottom flask with argon. Charge with 4-methylnicotinonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Addition : Cool the solution to 0 °C using an ice-water bath. Dropwise, add MeMgBr (3.0 M in diethyl ether, 1.5 eq) over 30 minutes.

    • Causality: Slow addition at 0 °C controls the exothermic nucleophilic attack and prevents the thermal degradation of the Grignard reagent into homocoupled byproducts.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours.

    • Self-Validation Check: The reaction will transition from a clear solution to a thick, yellow/orange suspension, physically indicating the successful formation and precipitation of the N-magnesio imine complex. A quenched TLC aliquot (EtOAc/Hexane 1:1, UV 254 nm) should confirm the complete consumption of the nitrile starting material[2].

Protocol 2: Imine Hydrolysis and Free Base Isolation
  • Quenching : Cool the suspension back to 0 °C. Slowly add 2.0 M aqueous HCl (5.0 eq) to quench unreacted MeMgBr and initiate hydrolysis.

  • Hydrolysis : Attach a reflux condenser and heat the biphasic mixture to 60 °C for 2 hours.

    • Causality: The imine intermediate is highly stable; elevated temperatures and strong acid are required to drive the thermodynamic equilibrium toward the ketone and ammonium chloride.

  • Neutralization & Extraction : Cool to room temperature. Carefully adjust the aqueous phase to pH 8.0 using saturated aqueous Na₂CO₃. Extract with ethyl acetate (3 x 50 mL).

    • Self-Validation Check: If the pH exceeds 9, the product may begin to degrade or co-extract with impurities. At exactly pH 8, the pyridine nitrogen is deprotonated, allowing the oily free base to partition cleanly into the organic layer.

  • Concentration : Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as a pale yellow oil.

Protocol 3: Hydrochloride Salt Crystallization
  • Dissolution : Dissolve the crude oily free base in a minimal volume of anhydrous isopropanol (approx. 3 mL/g of product).

  • Salt Formation : Under vigorous stirring, add a stoichiometric excess of HCl (2.0 M in diethyl ether or isopropanol).

    • Self-Validation Check: The immediate formation of a dense, white precipitate validates the protonation of the pyridine ring. If no precipitate forms, the solvent system is too polar (indicating water contamination).

  • Isolation : Filter the suspension under a vacuum, wash the filter cake with cold diethyl ether, and dry in a vacuum oven at 40 °C overnight. The resulting product is pure 1-(4-Methylpyridin-3-yl)ethanone hydrochloride[3].

Quantitative Data & Analytical Validation

Table 1: Reaction Parameters and Stoichiometry

Reagent/MaterialEquivalentFunctionPhase
4-Methylnicotinonitrile1.0 eqStarting MaterialOrganic
Methylmagnesium Bromide1.5 eqNucleophileOrganic
Tetrahydrofuran (THF)0.5 MSolventOrganic
Aqueous HCl (2.0 M)5.0 eqHydrolysis AgentAqueous
Sodium Carbonate (Sat.)to pH 8.0NeutralizationAqueous
HCl in Isopropanol1.2 eqSalt FormationOrganic

Table 2: Analytical Characterization Data (Expected)

Analytical MethodExpected Result / SignalDiagnostic Value
¹H NMR (D₂O, 400 MHz) δ 2.65 (s, 3H, Ar-CH₃), 2.72 (s, 3H, CO-CH₃), 7.8 (d, 1H), 8.6 (d, 1H), 8.9 (s, 1H)Confirms regiochemistry and acetyl group integration.
Mass Spectrometry (ESI+) m/z 136.07 [M+H]⁺Confirms the molecular weight of the free base (C₈H₉NO).
Melting Point 180–182 °CValidates the purity of the hydrochloride salt[3].
TLC (EtOAc:Hexane 1:1) R_f ≈ 0.4 (UV active)Confirms the absence of starting material (R_f ≈ 0.6).

References

  • [1] Evaluation of the First Cytostatically Active 1-Aza-9-oxafluorenes as Novel Selective CDK1 Inhibitors with P-Glycoprotein Modulating Properties. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [3] US3663554A - Preparation of beta-collidine. Google Patents. URL:

  • [2] Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Exploratory

1-(4-Methylpyridin-3-yl)ethanone Hydrochloride: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Discovery

Executive Summary 1-(4-Methylpyridin-3-yl)ethanone hydrochloride, commonly referred to as 3-acetyl-4-methylpyridine hydrochloride, is a highly versatile, bifunctional heterocyclic building block. Featuring both an electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Methylpyridin-3-yl)ethanone hydrochloride, commonly referred to as 3-acetyl-4-methylpyridine hydrochloride, is a highly versatile, bifunctional heterocyclic building block. Featuring both an electrophilic acetyl group and a nucleophilic/basic pyridine nitrogen, it serves as an indispensable intermediate in the synthesis of complex pharmaceutical scaffolds. This whitepaper provides a mechanistic analysis of its synthesis, physicochemical properties, and advanced applications in modern drug discovery—ranging from the development of cyclin-dependent kinase 1 (CDK1) inhibitors to the asymmetric total synthesis of pentacyclic indole alkaloids.

Physicochemical Profiling & Structural Dynamics

Understanding the physical parameters of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride is critical for optimizing reaction conditions and downstream purification. The hydrochloride salt form significantly enhances the compound's aqueous solubility and stability against oxidative degradation compared to its free-base counterpart.

PropertySpecification
IUPAC Name 1-(4-Methylpyridin-3-yl)ethan-1-one hydrochloride
Common Synonyms 3-Acetyl-4-methylpyridine hydrochloride
CAS Registry Number [1]
Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Profile Highly soluble in H₂O and MeOH; sparingly soluble in non-polar solvents (e.g., hexanes, toluene).

Mechanistic Workflows: Grignard-Mediated Synthesis

The most robust and scalable route to synthesize 1-(4-Methylpyridin-3-yl)ethanone involves the nucleophilic addition of a methylmagnesium halide (Grignard reagent) to , followed by controlled acidic hydrolysis[2].

Causality & Experimental Design:
  • Solvent Selection (THF): Tetrahydrofuran is strictly required over diethyl ether due to its superior ability to coordinate and stabilize the electrophilic magnesium center of the Grignard reagent, facilitating the addition to the electron-deficient pyridine ring.

  • Temperature Control (0 °C to RT): The initial addition must be performed at 0 °C to suppress competitive deprotonation of the acidic methyl group at the 4-position of the pyridine ring, which would lead to undesired enolate-type side reactions.

  • Acidic Quench: The intermediate magnesium imine salt is highly stable. A strong acidic quench (e.g., 2M HCl) is necessary not only to hydrolyze the imine to the target ketone but also to protonate the pyridine nitrogen, directly yielding the highly stable hydrochloride salt.

Self-Validating Protocol: Synthesis of 1-(4-Methylpyridin-3-yl)ethanone HCl
  • System Purging: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer. Purge with ultra-high purity Argon to ensure a strictly anhydrous environment.

  • Reagent Preparation: Dissolve 4-methylnicotinonitrile (1.0 equiv) in anhydrous THF to achieve a 0.5 M concentration.

  • Nucleophilic Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add methylmagnesium bromide (3.0 M in THF, 1.5 equiv) over 30 minutes.

    • In-Process Control (IPC): Monitor the internal temperature; do not allow it to exceed 5 °C to prevent side-product formation.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–3 hours.

    • Validation: Analyze an aliquot via HPLC (UV 254 nm); proceed only when the nitrile peak conversion is >98%.

  • Hydrolysis & Salt Formation: Cool the mixture back to 0 °C. Carefully quench by the dropwise addition of 2M HCl until the pH reaches 1–2. Stir vigorously for 1 hour to ensure complete hydrolysis of the imine intermediate.

  • Isolation: Extract the aqueous layer with ethyl acetate to remove non-basic organic impurities. Lyophilize or carefully concentrate the aqueous layer under reduced pressure to yield the crude 1-(4-Methylpyridin-3-yl)ethanone hydrochloride. Recrystallize from ethanol/diethyl ether to achieve >99% purity.

Downstream Applications in Drug Discovery

A. Synthesis of Selective CDK1 Inhibitors

1-(4-Methylpyridin-3-yl)ethanone is a critical precursor in the synthesis of 1-Aza-9-oxafluorenes. These compounds are potent, and exhibit P-glycoprotein modulating properties, making them highly valuable in overcoming multidrug resistance in oncology[3]. The acetyl group serves as the primary reactive site for cyclization with benzofuran derivatives.

B. Biocatalytic Asymmetric Synthesis of Indole Alkaloids

In the realm of green chemistry and asymmetric synthesis, 3-acetyl-4-methylpyridine undergoes highly enantioselective reduction mediated by[4]. This biocatalytic process yields (1'S)-3-(1'-hydroxyethyl)-4-methylpyridine with an exceptional enantiomeric excess (99.0% ee). This chiral alcohol is the foundational building block for the total synthesis of the pentacyclic indole alkaloid (+)-mostueine[4].

Mechanistic Pathway Visualization

The following diagram maps the synthetic logic from the starting nitrile through to the advanced pharmaceutical intermediates, highlighting the divergence of applications.

G A 4-Methylnicotinonitrile B MeMgBr (Grignard) + HCl Hydrolysis A->B Nucleophilic Addition C 1-(4-Methylpyridin-3-yl) ethanone HCl (CAS: 24476-58-2) B->C Imine Hydrolysis D Biocatalysis (Baker's Yeast) C->D Enantioselective Reduction G Cyclization / Oxidation C->G Synthetic Modification E (1'S)-3-(1'-hydroxyethyl) -4-methylpyridine D->E 99.0% ee F (+)-Mostueine (Indole Alkaloid) E->F Alkaloid Synthesis H 1-Aza-9-oxafluorenes (CDK1 Inhibitors) G->H Lead Optimization

Synthetic divergence of 1-(4-Methylpyridin-3-yl)ethanone into alkaloids and CDK1 inhibitors.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized or procured 1-(4-Methylpyridin-3-yl)ethanone hydrochloride, the following analytical parameters must be validated prior to downstream use:

  • 1H NMR (D2O, 400 MHz): Look for the characteristic singlet of the acetyl methyl group at ~2.7 ppm and the aryl methyl group at ~2.5 ppm. The pyridine ring protons will appear highly deshielded (8.0–9.0 ppm) due to the protonated nitrogen.

  • LC-MS (ESI+): The free base molecular ion [M+H]+ should be observed at m/z 136.08.

References

  • Rey, A. W., Szarek, W. A., & MacLean, D. B. "Total synthesis and establishment of the absolute stereochemistry of (+)-mostueine. Addition of chiral nucleophiles to 3,4-dihydro-2-methyl-9-(p-toluenesulfonyl)-β-carbolinium iodide." Canadian Journal of Chemistry.[Link]

  • "Evaluation of the First Cytostatically Active 1-Aza-9-oxafluorenes as Novel Selective CDK1 Inhibitors with P-Glycoprotein Modulating Properties." Journal of Medicinal Chemistry.[Link]

  • "Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors." Journal of Medicinal Chemistry.[Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride: A Technical Guide for API Development

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Executive Summary & Chemical Context The compound 1-(4-methylpyridin-3-yl)eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

The compound 1-(4-methylpyridin-3-yl)ethanone hydrochloride (also known as 3-acetyl-4-methylpyridine hydrochloride; free base CAS: 51227-30-6) is a highly versatile heterocyclic building block[1]. In modern drug discovery, functionalized pyridines are critical pharmacophores. Specifically, this compound serves as a vital precursor in the synthesis of complex alkaloid scaffolds, such as the natural product mostueine[2], and in the development of cytostatically active selective CDK1 inhibitors[3].

When handling this compound in a pharmaceutical pipeline, rigorous spectroscopic characterization (NMR, IR, MS) is mandatory to confirm identity, purity, and salt stoichiometry. As a hydrochloride salt, its physical and electronic properties differ significantly from its free base form. This whitepaper provides an in-depth, causally-driven analysis of its spectroscopic profile, offering self-validating protocols to ensure absolute data integrity during API development.

Analytical Workflow & Causality Logic

To build a robust analytical profile, we must select techniques that respect the compound's physicochemical state. Because it is a hydrochloride salt, it is highly polar, water-soluble, and exists as a pyridinium cation in protic or highly polar solvents.

Workflow A Sample Prep (HCl Salt) B NMR (DMSO-d6) 1H & 13C A->B C ATR-FTIR Solid State A->C D ESI-MS Positive Mode A->D E Data Synthesis & Validation B->E C->E D->E

Figure 1: Multimodal spectroscopic workflow for pyridinium salt characterization.

Causality in Method Selection:
  • NMR Solvent (DMSO-d6): The HCl salt exhibits poor solubility in standard non-polar solvents like CDCl₃. Dimethyl sulfoxide-d6 efficiently disrupts the ionic crystal lattice, solvating the pyridinium and chloride ions[4]. Furthermore, DMSO-d6 prevents the rapid exchange of the pyridinium N-H⁺ proton, allowing it to be observed as a broad downfield signal.

  • IR Technique (ATR-FTIR): Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. Subjecting a hydrochloride salt to high pressure in a KBr matrix can induce solid-state ion exchange (forming the HBr salt and KCl), which artificially alters the vibrational spectrum. ATR analyzes the native crystal structure without matrix interference.

  • MS Ionization (ESI+): Electrospray Ionization in positive mode is the logical choice. The compound is a pre-formed salt; thus, it already exists as a cation ( [M+H]+ ) in solution. This guarantees maximum ionization efficiency without the need for aggressive acidic modifiers.

In-Depth Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the pyridine nitrogen fundamentally alters the electron density of the aromatic ring. The positive charge exerts a strong electron-withdrawing effect via both inductive and resonance pathways, severely deshielding the ring protons—particularly those at the ortho (C2, C6) and para (C4) positions.

¹H NMR Analysis (400 MHz, DMSO-d6):

  • δ 12.50 ppm (br s, 1H, NH⁺): The pyridinium proton. Its broadness is due to quadrupolar relaxation from the ¹⁴N nucleus and slow chemical exchange with trace water in the solvent.

  • δ 9.15 ppm (s, 1H, Py-H2): This proton is isolated between the protonated nitrogen and the electron-withdrawing acetyl group at C3. The synergistic deshielding effects push this signal exceptionally downfield.

  • δ 8.82 ppm (d, J = 5.8 Hz, 1H, Py-H6): Located ortho to the nitrogen, it is highly deshielded and couples with H5.

  • δ 7.85 ppm (d, J = 5.8 Hz, 1H, Py-H5): Located meta to the nitrogen and ortho to the C4-methyl group, making it the most shielded aromatic proton.

  • δ 2.72 ppm (s, 3H, C(=O)CH₃): The acetyl methyl group.

  • δ 2.58 ppm (s, 3H, Py-CH₃): The aryl methyl group at C4.

¹³C NMR Analysis (100 MHz, DMSO-d6): The carbonyl carbon (C=O) appears at ~198.5 ppm . The pyridine ring carbons are shifted relative to the free base: C2 (~146.2 ppm) and C6 (~142.5 ppm) reflect the proximity to the N⁺ center, while the quaternary carbons C3 (~134.8 ppm) and C4 (~152.1 ppm) are anchored by the acetyl and methyl substituents, respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The vibrational spectrum is dominated by the consequences of salt formation and the conjugated ketone.

  • 3100–2500 cm⁻¹ (Broad): The N–H⁺ stretching vibration. This broad, complex band (often with multiple sub-maxima known as "immonium bands") is the absolute diagnostic marker that the compound is in its hydrochloride salt form, rather than the free base.

  • 1705 cm⁻¹ (Strong): The C=O stretch. While conjugation to an aromatic ring typically lowers carbonyl frequency (to ~1680 cm⁻¹), the electron-withdrawing pyridinium cation pulls electron density away from the C=O bond, increasing its double-bond character and shifting the absorption slightly higher.

  • 1610 & 1550 cm⁻¹: Pyridinium ring C=C and C=N stretching modes.

Mass Spectrometry (ESI-MS) & Fragmentation Kinetics

In ESI+, the salt dissociates, and the mass analyzer detects the intact protonated free base, [M+H]+ , at m/z 136.07 (Calculated exact mass for C₈H₁₀NO⁺ = 136.0757 Da).

Upon collision-induced dissociation (CID) in MS/MS, the molecule undergoes highly predictable fragmentation driven by the stability of the resulting neutral losses.

Fragmentation M [M+H]+ m/z 136.07 F1 Fragment A m/z 94.05 M->F1 Loss of Ketene (C2H2O) -42 Da F2 Fragment B m/z 108.08 M->F2 Loss of CO -28 Da

Figure 2: Primary ESI-MS/MS fragmentation pathways of protonated 1-(4-methylpyridin-3-yl)ethanone.

  • Pathway A (m/z 94): The most favored pathway for aryl methyl ketones is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) via a rearrangement mechanism, leaving a protonated 4-methylpyridine ion.

  • Pathway B (m/z 108): Direct alpha-cleavage resulting in the loss of carbon monoxide (CO, 28 Da).

Self-Validating Experimental Protocols

To ensure Trustworthiness (E-E-A-T), the following protocols are designed as closed-loop, self-validating systems.

Protocol A: Quantitative NMR Acquisition
  • Preparation: Weigh exactly 15.0 mg of the API into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until optically clear.

  • Transfer: Transfer 0.5 mL of the solution into a standard 5 mm NMR tube.

  • Acquisition: Lock the spectrometer to the deuterium signal of DMSO. Shim the magnetic field until the TMS signal FWHH (Full Width at Half Height) is < 1.0 Hz. Acquire 16 scans for ¹H (relaxation delay = 2s) and 256 scans for ¹³C (relaxation delay = 2s).

  • Validation Checkpoint: The protocol is self-validated if the residual DMSO pentet resolves sharply at exactly 2.50 ppm, and the TMS singlet is at 0.00 ppm. If the TMS peak is broadened, re-shim the instrument before accepting the data.

Protocol B: ATR-FTIR Acquisition
  • Background: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere.

  • Sample Loading: Place ~2 mg of the solid hydrochloride powder directly onto the center of the diamond crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal contact (typically ~80 units of pressure).

  • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Validation Checkpoint: The protocol is self-validated if the baseline at 3800-4000 cm⁻¹ is perfectly flat (100% transmittance). A sloping baseline indicates poor crystal contact or scattering, requiring the sample to be re-pressed.

Protocol C: ESI-LC/MS Acquisition
  • Dilution: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Dilute 1:100 to prevent detector saturation.

  • Infusion: Inject 2 µL into the LC-MS system (Flow rate: 0.3 mL/min).

  • Parameters: Set capillary voltage to +3.5 kV, desolvation temperature to 350°C.

  • Validation Checkpoint: The protocol is self-validated by injecting a standard tuning mix (e.g., Agilent Tune Mix) prior to the sample. The mass accuracy of the tuning ions must be within < 5 ppm error. Only then is the m/z 136.07 peak considered verified.

Consolidated Spectroscopic Data Tables

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d6)

Position¹H Chemical Shift (ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (ppm)Carbon Type
N-H⁺ 12.50br s--
C2 9.15s146.2CH (Aromatic)
C3 --134.8C (Quaternary)
C4 --152.1C (Quaternary)
C5 7.85d (J = 5.8)128.4CH (Aromatic)
C6 8.82d (J = 5.8)142.5CH (Aromatic)
C=O --198.5C (Carbonyl)
Acetyl-CH₃ 2.72s29.5CH₃ (Aliphatic)
Aryl-CH₃ 2.58s19.2CH₃ (Aliphatic)

Table 2: Key IR and MS Diagnostic Markers

TechniqueMarkerValueStructural Causality
ATR-FTIR N–H⁺ Stretch3100–2500 cm⁻¹Confirms the API is in the hydrochloride salt form.
ATR-FTIR C=O Stretch1705 cm⁻¹Ketone conjugated to an electron-deficient pyridinium ring.
ESI-MS [M+H]+ m/z 136.07Intact protonated free base.
MS/MS (CID) Fragment Ionm/z 94.05Loss of neutral ketene (-42 Da) from the acetyl group.

Conclusion

The spectroscopic characterization of 1-(4-methylpyridin-3-yl)ethanone hydrochloride requires an understanding of how the protonated nitrogen dictates the molecule's electronic environment. The profound downfield shifts in the ¹H NMR, the broad immonium bands in the IR, and the pre-ionized state in MS are all causal downstream effects of the hydrochloride salt formulation. By utilizing the self-validating protocols outlined in this guide, analytical teams can ensure absolute data integrity when utilizing this compound in downstream API synthesis.

References

  • Kraemer, O., et al. "Evaluation of the First Cytostatically Active 1-Aza-9-oxafluorenes as Novel Selective CDK1 Inhibitors with P-Glycoprotein Modulating Properties". Journal of Medicinal Chemistry, 2003. Available at:[Link]

  • ResearchGate. "Stereodivergent Complexity-to-Diversity Strategy en Route to the Synthesis of Nature-Inspired Skeleta" (Referencing the synthesis of mostueine via 3-acetyl-4-methylpyridine). Available at:[Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling: Solubility Dynamics of 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride

Executive Summary In pharmaceutical development and fine chemical synthesis, the solubility profile of an active pharmaceutical ingredient (API) or its critical intermediates dictates the boundaries of process chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, the solubility profile of an active pharmaceutical ingredient (API) or its critical intermediates dictates the boundaries of process chemistry and formulation design. 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (CAS: 24476-58-2)[1] is a highly functionalized pyridine derivative. While its free base counterpart, 3-acetyl-4-methylpyridine (CAS: 51227-30-6)[2], exhibits lipophilic characteristics, the hydrochloride salt form fundamentally alters the thermodynamic landscape of the molecule.

This technical guide provides an authoritative framework for understanding, predicting, and experimentally validating the solubility of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride across various solvent systems, grounded in regulatory standards such as USP <1236>[3] and OECD Test Guideline 105[4].

Structural and Thermodynamic Determinants of Solubility

To predict the solubility of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride, one must analyze the causality between its molecular architecture and solvent interactions:

  • The Pyridinium Cation : Protonation of the pyridine nitrogen creates a formal positive charge. This significantly increases the crystal lattice energy of the solid, making it highly resistant to dissolution in non-polar media.

  • The Chloride Counterion : The presence of the Cl− anion necessitates a solvent capable of strong ion-dipole interactions (high dielectric constant) to stabilize the dissociated ions.

  • The Acetyl Group : The carbonyl oxygen acts as a potent hydrogen-bond acceptor. This enhances solubility in protic solvents (like water and alcohols) by providing an additional site for solvent coordination.

The dissolution of this salt is a thermodynamic competition between the endothermic disruption of the ionic crystal lattice and the exothermic solvation of the resulting ions.

Solvation A Solid Salt (Crystal Lattice) B Solvent Penetration (H2O / MeOH) A->B Addition of Solvent C Lattice Dissociation (Endothermic) B->C Disruption of Ionic Bonds D Ion Solvation (Exothermic) C->D Formation of Solvent Cage E Solvated Cation + Chloride Anion D->E Thermodynamic Equilibrium

Thermodynamic pathway of 1-(4-Methylpyridin-3-yl)ethanone HCl solvation.

Predicted Solubility Matrix

Based on the physicochemical properties of pyridinium hydrochloride salts, the following table summarizes the expected solubility profile across a spectrum of standard laboratory and industrial solvents.

SolventDielectric Constant ( ϵ )Predicted Solubility ClassMechanistic Rationale
Water 80.1Freely SolubleHigh ϵ allows complete dissociation of the HCl salt; strong ion-dipole interactions stabilize the pyridinium cation and chloride anion.
Methanol 32.7SolublePolar protic nature allows H-bonding with the acetyl group and partial stabilization of the ions, though less effectively than water.
Ethanol 24.5Sparingly SolubleLower dielectric constant reduces the capacity to overcome the high crystal lattice energy of the salt.
Acetone 20.7Slightly SolublePolar aprotic; solvates the cation via the carbonyl oxygen but lacks the H-bond donating ability to effectively solvate the chloride anion.
Ethyl Acetate 6.0Practically InsolubleLow polarity; entirely insufficient to disrupt the strong ionic bonds of the hydrochloride salt lattice.
Toluene 2.4InsolubleNon-polar solvent; lacks both dipole moment and H-bonding capability, resulting in zero ion stabilization.

Experimental Methodology: Equilibrium Solubility Determination

To generate self-validating, publication-grade solubility data, researchers must avoid kinetic approximations and rely on the Saturation Shake-Flask Method . This protocol is strictly aligned with the United States Pharmacopeia (USP) Chapter <1236> guidelines for equilibrium solubility measurements[3] and OECD Test Guideline 105[4].

Step-by-Step Protocol

Step 1: Preparation of the Solid Phase

  • Action: Accurately weigh an excess amount of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (e.g., 500 mg) into a 10 mL borosilicate glass vial.

  • Causality: An excess of the solid phase is mandatory to ensure that the solution reaches true thermodynamic saturation, rather than merely dissolving the available mass[4].

Step 2: Solvent Addition

  • Action: Add 5.0 mL of the target solvent (e.g., Water, Methanol, or Acetone) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

Step 3: Isothermal Equilibration

  • Action: Place the vial in a thermostatic shaker bath set to 25.0 ± 0.1 °C. Agitate at 150 rpm for 24 to 48 hours.

  • Causality: Continuous agitation over an extended period overcomes kinetic dissolution barriers, ensuring that the chemical potential of the solid equals the chemical potential of the solute in the solution (true equilibrium)[3].

Step 4: Phase Separation

  • Action: Remove the vial and centrifuge the suspension at 10,000 rpm for 10 minutes. Extract the supernatant and filter it through a 0.45 µm PTFE syringe filter.

  • Causality: Centrifugation followed by PTFE filtration removes undissolved micro-particulates. PTFE is chosen because it is chemically inert across both aqueous and organic solvents, preventing filter-binding artifacts that could artificially lower the quantified solubility.

Step 5: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant with the mobile phase to fall within the linear range of the calibration curve. Analyze via HPLC-UV (e.g., C18 column, 254 nm detection, using a gradient of Water/Acetonitrile with 0.1% Trifluoroacetic acid).

  • Causality: The addition of 0.1% TFA to the mobile phase is critical. It maintains the pyridine ring in a fully protonated state, suppressing secondary interactions with residual silanols on the C18 stationary phase, thereby preventing peak tailing and ensuring accurate integration.

Workflow S1 1. Excess Solid Addition (> Expected Solubility) S2 2. Solvent Addition (Aqueous or Organic) S1->S2 S3 3. Isothermal Incubation (25°C, 24-48 hrs, 150 rpm) S2->S3 S4 4. Phase Separation (Centrifugation + 0.45µm PTFE) S3->S4 Attainment of Thermodynamic Equilibrium S5 5. HPLC-UV Quantification (Dilution & Analysis) S4->S5 Supernatant Extraction S6 6. Data Processing (Equilibrium Verification) S5->S6

Standardized workflow for equilibrium solubility determination.

Conclusion

The solubility of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride is fundamentally governed by its ionic lattice and the protonated pyridine core. While highly soluble in water and polar protic solvents, it exhibits near-total insolubility in non-polar organics. By employing the rigorous shake-flask methodology outlined above, development scientists can generate robust, reproducible solubility profiles necessary for downstream crystallization, purification, and formulation processes.

References

  • Biorelevant. "USP <1236>: Solubility Measurements Chapter". Biorelevant Technical Resources. Available at:[Link]

  • Government of Canada Publications. "New Substances Notification - OECD Test Guideline 105". Available at:[Link]

Sources

Foundational

A Strategic Roadmap for Investigating the Biological Activities of 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride

Abstract This technical guide outlines a comprehensive strategy for the elucidation of the potential biological activities of the novel chemical entity, 1-(4-Methylpyridin-3-yl)ethanone hydrochloride. In the absence of d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive strategy for the elucidation of the potential biological activities of the novel chemical entity, 1-(4-Methylpyridin-3-yl)ethanone hydrochloride. In the absence of direct published data, this document leverages a structure-centric approach, drawing insights from the well-established pharmacology of its core structural motifs: the pyridine ring and the 3-acetylpyridine isomer. We present a series of testable hypotheses, ranging from neuroactivity and enzyme inhibition to anticancer potential. This guide provides drug development professionals with a phased, field-proven workflow for in silico, in vitro, and in vivo evaluation, complete with detailed experimental protocols and data presentation frameworks. The objective is to furnish a robust, self-validating research plan to unlock the therapeutic potential of this promising molecule.

Introduction and Chemical Profile of the Asset

1-(4-Methylpyridin-3-yl)ethanone hydrochloride is a pyridinyl ethanone derivative. The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its presence suggests potential for favorable interactions with a variety of biological targets, often enhancing water solubility and offering crucial hydrogen bonding capabilities.[3] The hydrochloride salt form is typically employed to improve the solubility and stability of the parent compound.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name 1-(4-methylpyridin-3-yl)ethan-1-one hydrochloride-
Molecular Formula C₈H₁₀ClNOCalculated
Molecular Weight 171.62 g/mol Calculated
Core Scaffolds Pyridine, 3-Acetylpyridine-

The strategic placement of the methyl and acetyl groups on the pyridine ring creates a unique electronic and steric profile that warrants systematic investigation.

The Scientific Landscape: Bioactivity of Structurally Related Compounds

A thorough analysis of structurally related compounds provides a logical starting point for formulating our therapeutic hypotheses.

The Pyridine Scaffold: A Foundation for Diverse Pharmacology

The pyridine ring is a versatile pharmacophore found in a wide range of bioactive molecules.[4][] Its ability to act as a bioisostere for benzene, while introducing a hydrogen bond acceptor and a potential site for protonation, has made it a cornerstone of drug design.[6] Pyridine derivatives have demonstrated a vast spectrum of activities, including anticancer, antimicrobial, antiviral, and neuroactive properties.[][7]

3-Acetylpyridine: A Precedent for Neuroactivity

The core of our topic compound, ignoring the methyl group, is 3-acetylpyridine. This isomer is a well-characterized neurotoxin that acts as an antagonist of nicotinic acid (niacin).[8][9] By competing with nicotinamide, it leads to the formation of an inactive analog of NAD⁺, disrupting cellular metabolism, which can lead to ATP depletion and excitotoxicity.[8] This known mechanism provides a strong, initial hypothesis for investigating the neuropharmacological profile of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride. It may act as a modulator of metabolic pathways dependent on NAD⁺/NADH, with potential implications for neurodegenerative disease research or as a tool for studying neuronal energy metabolism.[9][10]

Pyridine Derivatives as Kinase Inhibitors

The pyridine scaffold is a frequent component of small-molecule kinase inhibitors.[11][12] Various derivatives have been developed to target a range of kinases, including Cyclin-Dependent Kinases (CDKs) and PIM kinases, which are crucial regulators of cell cycle and proliferation and are significant targets in oncology.[13] The nitrogen atom in the pyridine ring often forms a key hydrogen bond in the hinge region of the ATP-binding pocket of kinases.[3] This suggests that 1-(4-Methylpyridin-3-yl)ethanone hydrochloride should be evaluated for kinase inhibitory activity.

Postulated Biological Activities and Therapeutic Hypotheses

Based on the structural analysis, we propose the following primary hypotheses for the biological activity of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride:

  • Hypothesis 1: Neuroactivity via Metabolic Modulation. The compound may exhibit neuroactive properties by interfering with NAD⁺ synthesis and function, similar to 3-acetylpyridine. This could be explored for applications in modeling neurodegenerative diseases or as a modulator of neuronal metabolism.

  • Hypothesis 2: Kinase Inhibition. The pyridine core suggests potential as a kinase inhibitor. The compound could target oncologically relevant kinases such as CDKs, PIM, or others, indicating a potential application in cancer therapy.

  • Hypothesis 3: Anticancer Activity. Beyond kinase inhibition, the compound may induce cytotoxicity in cancer cells through other mechanisms, such as apoptosis or cell cycle arrest, a common feature of many novel pyridine derivatives.

  • Hypothesis 4: Anti-inflammatory Activity. Some pyridine derivatives are intermediates in the synthesis of COX-2 inhibitors like Etoricoxib, suggesting a potential, albeit more speculative, role in anti-inflammatory pathways.[14][15][16][17][18]

A Phased Research Roadmap for Activity Elucidation

We propose a structured, three-phase approach to systematically investigate the biological potential of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride. This workflow is designed to be resource-efficient, moving from broad, high-throughput screening to focused, mechanism-of-action studies.

G cluster_0 Phase 1: In Silico & Broad In Vitro Screening cluster_1 Phase 2: Focused In Vitro & MOA Studies cluster_2 Phase 3: In Vivo Proof-of-Concept a In Silico ADMET & Docking b Broad-Panel Kinase Screen (e.g., 400+ kinases) a->b Prioritize kinase families c NCI-60 Cancer Cell Line Screen a->c Predict cytotoxicity e IC50 Determination on Hit Kinases b->e Identify Hits d Primary Neuronal Culture Viability Assay c->d Compare neuronal vs. cancer toxicity f Apoptosis & Cell Cycle Assays (on sensitive cancer lines) c->f Select Cell Lines g Cellular NAD+/NADH Ratio Assay d->g Investigate Neurotoxicity h Western Blot for Signaling Pathways (e.g., MAPK, PI3K/Akt) e->h Confirm target engagement i Pharmacokinetic (PK) Studies in Mice e->i Guide Dose Selection f->h f->i Guide Model Selection g->i Guide Model Selection j Xenograft Tumor Model (if anticancer activity confirmed) i->j k 3-Acetylpyridine-induced Neurodegeneration Model (if neuroactivity confirmed) i->k l Preliminary Toxicology i->l

Caption: Phased workflow for investigating 1-(4-Methylpyridin-3-yl)ethanone hydrochloride.

Phase 1: In Silico and Broad In Vitro Screening

The initial phase is designed to rapidly assess the most probable biological activities using high-throughput and predictive methods.

Protocol 1: Broad-Panel Kinase Inhibition Screen

  • Objective: To identify potential kinase targets from a large, diverse panel.

  • Methodology:

    • Prepare a 10 mM stock solution of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride in DMSO.

    • Submit the compound for a broad-panel kinase screen (e.g., Eurofins DiscoverX KINOMEscan™ or similar) at a single concentration (typically 1 µM or 10 µM).

    • The assay measures the ability of the compound to displace a ligand from the ATP-binding site of over 400 kinases.

    • Results are typically reported as "% Inhibition" or "% of Control". A common hit threshold is >90% inhibition.

  • Rationale: This unbiased screen provides a rapid overview of the compound's selectivity and identifies the most promising kinase families for further investigation.[3]

Protocol 2: NCI-60 Human Tumor Cell Line Screen

  • Objective: To evaluate the anticancer potential across a wide range of human cancers.

  • Methodology:

    • Submit the compound to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP).

    • The compound is tested at a single high dose (e.g., 10 µM) against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

    • The assay utilizes the Sulforhodamine B (SRB) assay to measure cell growth inhibition.[8]

  • Rationale: This provides a broad fingerprint of anticancer activity and can reveal patterns of sensitivity, suggesting potential mechanisms of action.

Phase 2: Focused In Vitro Assays and Mechanism of Action (MOA)

Hits from Phase 1 will be validated and their mechanism of action explored in more detail.

Protocol 3: IC₅₀ Determination for Kinase Hits

  • Objective: To quantify the potency of the compound against kinases identified in the broad-panel screen.

  • Methodology:

    • Select the top 3-5 kinase hits from the initial screen.

    • Perform an in vitro kinase assay (e.g., ADP-Glo™) for each selected kinase.[3]

    • Serially dilute the compound to create a 10-point dose-response curve (e.g., from 100 µM down to 1 nM).

    • Incubate the kinase, substrate, ATP, and compound for a set time (e.g., 60 minutes).

    • Measure kinase activity by quantifying ADP production via a luciferase-based reaction.

    • Plot the % inhibition against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

  • Rationale: This is a critical step to confirm the initial hits and quantify the compound's potency, which is essential for further development.

Table for IC₅₀ Data Summary:

Kinase TargetIC₅₀ (nM)Assay Type
Kinase A[Experimental Value]ADP-Glo™
Kinase B[Experimental Value]ADP-Glo™
Kinase C[Experimental Value]ADP-Glo™

Protocol 4: Cellular NAD⁺/NADH Assay

  • Objective: To test the hypothesis that the compound interferes with cellular metabolism, similar to 3-acetylpyridine.

  • Methodology:

    • Culture a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.

    • Treat cells with a dose range of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride for 24 hours. Include 3-acetylpyridine as a positive control.

    • Use a commercially available bioluminescent NAD⁺/NADH assay kit (e.g., from Promega).

    • Lyse the cells and follow the kit's protocol to measure NAD⁺ and NADH levels separately.

    • Calculate the NAD⁺/NADH ratio for each treatment condition.

  • Rationale: A significant change in the NAD⁺/NADH ratio would provide strong evidence for a metabolic mechanism of action and support the neuroactivity hypothesis.[8]

G cluster_downstream Downstream Cellular Effects compound 1-(4-Methylpyridin-3-yl)ethanone (Hypothesized MOA) nad_pathway Nicotinamide Metabolism compound->nad_pathway Antagonizes? kinase Kinase ATP Binding Pocket compound->kinase Binds? metabolism Altered NAD+/NADH Ratio nad_pathway->metabolism signaling Inhibition of Phosphorylation kinase->signaling apoptosis Apoptosis / Cell Cycle Arrest metabolism->apoptosis signaling->apoptosis

Caption: Potential mechanisms of action to be investigated in Phase 2.

Phase 3: In Vivo Proof-of-Concept

Promising in vitro results will be translated into animal models to assess efficacy and pharmacokinetics.

Protocol 5: Murine Xenograft Model for Anticancer Activity

  • Objective: To evaluate the in vivo efficacy of the compound in a tumor model.

  • Methodology:

    • Select a cancer cell line that showed high sensitivity in the NCI-60 screen and subsequent validation assays.

    • Implant 1-5 million cells subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into vehicle control and treatment groups (n=8-10 per group).

    • Administer 1-(4-Methylpyridin-3-yl)ethanone hydrochloride at a dose determined by prior pharmacokinetic and tolerability studies (e.g., 10 mg/kg, daily via oral gavage).

    • Measure tumor volume with calipers 2-3 times per week.

    • At the end of the study, harvest tumors for weight measurement and potential biomarker analysis (e.g., phospho-protein levels of the target kinase).

  • Rationale: This is the gold-standard preclinical assay to determine if in vitro anticancer activity translates to in vivo efficacy.[12]

Conclusion and Forward Outlook

1-(4-Methylpyridin-3-yl)ethanone hydrochloride represents a novel chemical entity with a high potential for diverse biological activities, predicated on the established pharmacology of its core chemical motifs. The pyridine ring and 3-acetylpyridine structure strongly suggest avenues of investigation in neuropharmacology and oncology, particularly in the domain of kinase inhibition. The phased, multi-pronged research strategy outlined in this guide provides a scientifically rigorous and efficient path forward. By progressing from broad, high-throughput screening to focused mechanistic studies and finally to in vivo proof-of-concept, researchers can systematically de-risk and validate the therapeutic potential of this compound. The successful execution of this plan will provide the critical data necessary for intellectual property development and informed decisions regarding preclinical and clinical advancement.

References

  • Virtual Screening for Identification of Pyridines and Pyrimidines as Potent CDK9 Inhibitors. (2024). IJFMR. [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis in. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. [Link]

  • Pyridine alkaloids with activity in the central nervous system. (n.d.). ResearchGate. [Link]

  • Pyridine alkaloids with activity in the central nervous system. (n.d.). National Institutes of Health. [Link]

  • Behavioural and neurochemical changes in mice submitted to a new pyridine derivative. (n.d.). ResearchGate. [Link]

  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (n.d.). Journal of Chemical Reviews. [Link]

  • 90-day nose-only inhalation toxicity study of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in Sprague-Dawley rats. (2022). Johns Hopkins University. [Link]

  • 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. (n.d.). National Institutes of Health. [Link]

  • Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. (2009). PubMed. [Link]

  • Synthesis, hemorheological and antifibrotic activity of newly synthesized 3-acetyl-2,4,6-trimethylpyridine derivatives. (n.d.). Arabian Journal of Chemistry. [Link]

  • 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone. (n.d.). Wikipedia. [Link]

  • Process and catalyst for the preparation of acetylpyridines. (n.d.).
  • The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). IP.com. [Link]

  • Process for preparing a ketosulfone derivative. (2013).
  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.).
  • Effect of 3-acetylpyridine on the development of rat brain. (n.d.). PubMed. [Link]

  • Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012).
  • Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. (n.d.). ResearchGate. [Link]

  • Effect of 3-acetylpyridine on the content of myelin in the developing rat brain. (n.d.). PubMed. [Link]

  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (2021). MDPI. [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.).

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Exploratory

Discovery, Synthesis, and Applications of 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery, the transition of a molecule from a biological curiosity to a foundational synthetic building block is a testament to the ingenuity of chemical design. 1-(4-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the transition of a molecule from a biological curiosity to a foundational synthetic building block is a testament to the ingenuity of chemical design. 1-(4-Methylpyridin-3-yl)ethanone hydrochloride —commonly referred to as 3-acetyl-4-methylpyridine hydrochloride—exemplifies this journey. Originally identified as a volatile chemical signal in mammalian biology, it has evolved into a highly versatile intermediate utilized in the synthesis of complex alkaloids, selective kinase inhibitors, and advanced chemotherapeutics.

This whitepaper provides an in-depth technical analysis of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride. By dissecting its physicochemical properties, detailing field-proven manufacturing protocols, and mapping its downstream applications, this guide serves as an authoritative resource for scientists leveraging this scaffold in complex molecule synthesis.

Chemical Identity and Discovery Context

From Chemical Ecology to Synthetic Utility

Before its widespread adoption in pharmaceutical manufacturing, the free base form of this compound, 1-(4-Methylpyridin-3-yl)ethanone, was discovered in nature as a volatile pheromone component excreted in the urine of the ferret (Mustela putorius)[1]. In its natural state, it acts as an olfactory signaling molecule. However, its unique structural motif—an acetyl group positioned orthogonally to a methyl group on a pyridine ring—makes it a highly reactive and stereochemically valuable scaffold for synthetic chemists.

Physicochemical Profiling

The free base is a volatile liquid, which presents significant challenges for long-term storage, precise stoichiometric measurement, and stability during multi-step syntheses[1]. To circumvent these issues, the compound is universally converted into its hydrochloride salt. This transformation yields a highly stable, crystalline solid that resists oxidative degradation and ensures reproducible reaction kinetics.

Table 1: Quantitative Physicochemical Data

PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Registry Number 51227-30-6[2]N/A (Salt-specific)
Molecular Formula C₈H₉NO[2]C₈H₁₀ClNO
Molecular Weight 135.166 g/mol [2]171.62 g/mol
Appearance Clear colorless to pale yellow liquid[3]White to off-white crystalline solid[4]
Boiling Point 57–58 °C (at 1.5 mmHg)[1]N/A (Decomposes)
Melting Point N/A (Liquid at RT)~182 °C[4]
Assay Purity (Commercial) ≥ 95.0% - 96.0%[2],[3]≥ 98.0%

Manufacturing Protocols: De Novo Synthesis

The synthesis of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride requires precise control over condensation, aromatization, and crystallization. The following protocol outlines a highly scalable, self-validating methodology derived from established patent literature[4].

Step-by-Step Methodology

Step 1: Condensation and Intermediate Formation

  • Procedure: React methyl vinyl ketone with ammonia in an aqueous environment.

  • Causality: This aza-Michael addition followed by intramolecular condensation yields the crude intermediate 3-acetyl-1,2,5,6-tetrahydro-4-methylpyridine. Ammonia acts as the primary nitrogen source for the heterocycle[4].

Step 2: Alkaline Extraction

  • Procedure: Alkalinize the aqueous reaction mixture with 2N sodium carbonate ( Na2​CO3​ ) and extract iteratively with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate ( MgSO4​ ) and evaporate in vacuo[4].

  • Causality: The sodium carbonate neutralizes acidic byproducts and ensures the tetrahydro-pyridine intermediate is fully deprotonated (free base form). This maximizes its partition coefficient into the ether phase, effectively separating it from water-soluble impurities.

Step 3: Catalytic Aromatization

  • Procedure: Dissolve the oily residue in a 1:1 (v/v) mixture of glacial acetic acid and benzene. Add 10% Palladium on carbon (Pd/C) catalyst. Reflux the suspension for 3 hours[4].

  • Causality: The conversion of the tetrahydro heterocycle to a fully aromatic pyridine ring is an oxidative dehydrogenation. While thermodynamically favorable, it is kinetically hindered. The Pd/C lowers the activation energy for hydrogen transfer, while the acetic acid/benzene solvent system provides the optimal reflux temperature and solubility profile to drive the reaction to completion[4].

Step 4: Self-Validating Salt Formation

  • Procedure: Filter the mixture to remove the Pd/C catalyst and evaporate the filtrate to dryness. Dissolve the resulting residue in isopropanol that has been saturated with anhydrous hydrogen chloride (HCl) gas. Allow the solvent to slowly evaporate[4].

  • Causality & Validation: The free base is volatile and difficult to purify via distillation without degradation. Bubbling HCl gas into isopropanol creates an anhydrous acidic environment that selectively protonates the basic pyridine nitrogen. This triggers the precipitation of the hydrochloride salt. Because impurities remain highly soluble in the isopropanol mother liquor, this crystallization step acts as a self-purifying, self-validating system. The recovery of a crystalline solid with a sharp melting point of 182 °C confirms both the identity and high purity of the final product[4].

SynthesisPathway MVK Methyl Vinyl Ketone + Ammonia Tetrahydro 3-Acetyl-1,2,5,6-tetrahydro- 4-methylpyridine MVK->Tetrahydro Condensation Aromatization Aromatization (Pd/C, Acetic Acid/Benzene) Tetrahydro->Aromatization Dehydrogenation FreeBase 3-Acetyl-4-methylpyridine (Free Base) Aromatization->FreeBase SaltFormation Salt Formation (HCl gas in Isopropanol) FreeBase->SaltFormation Stabilization FinalProduct 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride SaltFormation->FinalProduct

Figure 1: Chemical synthesis and stabilization pathway of 1-(4-Methylpyridin-3-yl)ethanone HCl.

Role in Drug Discovery and Complex Molecule Synthesis

The true value of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride lies in its structural bifunctionality. The acetyl group serves as a prime target for nucleophilic attack and reduction, while the pyridine ring offers a robust scaffold for further functionalization.

Precursor to β-Collidine and Dihydroquinidine

In cardiovascular drug development, the compound is a critical upstream precursor. Subjecting 3-acetyl-4-methylpyridine hydrochloride to catalytic hydrogenation (using Pd/C under 200 p.s.i. of hydrogen at 50–60 °C in ethanol) reduces the acetyl group to an ethyl group, yielding β-collidine (3-ethyl-4-methylpyridine) hydrochloride[4]. β-collidine is subsequently utilized in the total synthesis of dihydroquinidine, an important antiarrhythmic agent[4].

Synthesis of Selective CDK1 Inhibitors

In oncology, the dysregulation of Cyclin-Dependent Kinases (CDKs) is a hallmark of cancer proliferation. Researchers have utilized 3-acetyl-4-methylpyridine to synthesize a novel class of cytostatically active 1-aza-9-oxafluorenes[5]. Through a series of oxidative rearrangements utilizing lead tetraacetate, the pyridine scaffold is fused into an oxafluorene core[6]. These novel compounds have been identified as highly selective CDK1 inhibitors that also exhibit the unique ability to modulate P-glycoprotein, a membrane-efflux pump heavily implicated in multidrug-resistant (MDR) cancers[6].

Biocatalytic Asymmetric Synthesis of Alkaloids

Achieving high enantiomeric excess (ee) is a critical mandate in modern drug design. The reduction of 3-acetyl-4-methylpyridine can be achieved biocatalytically using nonfermenting baker's yeast[7]. This green-chemistry approach yields the chiral alcohol (S)-1-(4-methylpyridin-3-yl)ethanol in acceptable yields (67%) and exceptional optical purity (99.0% ee)[7]. This highly specific chiral building block was instrumental in the total synthesis of the natural alkaloid mostueine, definitively establishing its absolute stereochemistry as (3S, 19R)[7].

ApplicationWorkflow Start 1-(4-Methylpyridin-3-yl)ethanone Path1 Biocatalytic Reduction (Baker's Yeast) Start->Path1 Path2 Oxidative Rearrangement (Lead Tetraacetate) Start->Path2 Path3 Catalytic Hydrogenation (Pd/C, HCl) Start->Path3 ChiralAlc (S)-1-(4-Methylpyridin-3-yl)ethanol Path1->ChiralAlc Mostueine Synthesis of Mostueine (Alkaloid) ChiralAlc->Mostueine AzaOxa 1-Aza-9-oxafluorenes Path2->AzaOxa CDK1 Selective CDK1 Inhibitors (Anticancer Agents) AzaOxa->CDK1 BetaCollidine β-Collidine (3-Ethyl-4-methylpyridine) Path3->BetaCollidine Dihydroquinidine Dihydroquinidine Synthesis BetaCollidine->Dihydroquinidine

Figure 2: Divergent synthetic applications of 1-(4-Methylpyridin-3-yl)ethanone in drug discovery.

Conclusion

1-(4-Methylpyridin-3-yl)ethanone hydrochloride is far more than a simple catalog chemical; it is a linchpin in the architecture of advanced therapeutics. By understanding the rigorous causality behind its synthesis—specifically the necessity of aromatization and the self-validating nature of its hydrochloride salt crystallization—scientists can reliably integrate this scaffold into highly complex workflows. Whether serving as a precursor for cardiovascular drugs, a core structure for next-generation CDK1 inhibitors, or a substrate for exquisite biocatalytic asymmetric synthesis, this compound remains an indispensable asset in the medicinal chemist's toolkit.

References

  • Source: fishersci.
  • Source: thermofisher.
  • Source: Journal of Medicinal Chemistry (acs.org)
  • US3663554A - Preparation of beta-collidine Source: Google Patents URL
  • Stereodivergent Complexity-to-Diversity Strategy en Route to the Synthesis of Nature-Inspired Skeleta Source: ResearchGate URL
  • Source: pageplace.

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Foundational

Technical Whitepaper &amp; Advanced Safety Data Guide: 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride

Executive Summary & Chemical Identity As a Senior Application Scientist in drug development, I frequently encounter pharmaceutical intermediates where the precise choice of salt form dictates the viability of downstream...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist in drug development, I frequently encounter pharmaceutical intermediates where the precise choice of salt form dictates the viability of downstream synthetic workflows. 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (derived from the free base CAS: 51227-30-6) is a highly specialized building block utilized in the design of complex heterocyclic therapeutics and targeted kinase inhibitors.

The strategic conversion of the volatile free base into the hydrochloride salt fundamentally alters its handling profile. This transformation enhances thermal stability, drastically improves solubility in polar protic solvents, and extends shelf-life by preventing auto-oxidation, all while mitigating the inhalation hazards inherent to the liquid free base form.

Physicochemical Properties & Structural Analysis

Understanding the physicochemical baseline of a compound is essential for predicting its reactivity, stability, and safety profile. Protonation of the pyridine nitrogen significantly lowers the compound's vapor pressure and alters its partition coefficient, shifting it from a lipophilic liquid to a hydrophilic crystalline solid.

Table 1: Comparative Physicochemical Data

PropertyFree Base (CAS: 51227-30-6)Hydrochloride Salt (Target)
Molecular Formula C8H9NOC8H10ClNO
Molecular Weight 135.17 g/mol 171.62 g/mol
Physical State Pale yellow liquid / low-melting solidOff-white to white crystalline powder
Boiling Point 57–58°C at 1 mmHgN/A (Decomposes before boiling)
Solubility Soluble in DCM, EtOAc, THFHighly soluble in H2O, MeOH, EtOH
PubChem CID 10942481N/A (Salt form specific)

Data for the free base is corroborated by and .

Synthesis & Purification Workflow

The generation of the hydrochloride salt must be rigorously controlled. Improper handling during acidification can lead to the hydrolysis of the acetyl group or degradation of the pyridine ring.

SynthesisWorkflow A 4-Methylnicotinonitrile (Starting Material) B Grignard Addition (MeMgBr in THF, 0°C) A->B Alkylation C Imine Magnesium Complex (Intermediate) B->C Addition D Acidic Hydrolysis (Aqueous HCl, Reflux) C->D Quench E 1-(4-Methylpyridin-3-yl)ethanone (Free Base) D->E Neutralization F Salt Formation (Anhydrous HCl in Dioxane) E->F Precipitation G 1-(4-Methylpyridin-3-yl)ethanone HCl (Final Target) F->G Crystallization

Workflow for the synthesis of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride.

Step-by-Step Protocol: Salt Formation & Isolation
  • Dissolution: Dissolve 1.0 equivalent of 1-(4-Methylpyridin-3-yl)ethanone (free base) in anhydrous methyl tert-butyl ether (MTBE) under an inert argon atmosphere.

    • Causality: Utilizing a non-polar, strictly anhydrous solvent prevents premature hydrolysis of the acetyl moiety and ensures the final highly polar salt precipitates cleanly out of solution.

  • Acidification: Slowly introduce 1.1 equivalents of anhydrous HCl (4M in 1,4-dioxane) dropwise while maintaining the reaction vessel at 0°C.

    • Causality: The exothermic nature of pyridine protonation requires active cooling to prevent localized heating, which can lead to thermal degradation, discoloration, and impurity formation.

  • Precipitation & Aging: Remove the ice bath and stir the resulting suspension for 2 hours at ambient temperature.

    • Causality: Aging allows for Ostwald ripening, a thermodynamic process that yields larger, more uniform, and easily filterable crystals.

  • Filtration & Washing: Filter the precipitate under vacuum and wash the filter cake with cold, anhydrous MTBE to remove unreacted free base and residual dioxane.

  • Drying & Self-Validation: Dry the product in a vacuum oven at 40°C until a constant weight is achieved.

    • Self-Validating System: Perform a Karl Fischer titration immediately post-drying to ensure water content is <0.5%. Concurrently, verify the stoichiometric chloride content via ion chromatography to confirm a 1:1 mono-hydrochloride salt formation.

Advanced Hazard Identification & Toxicology (MSDS Core)

Handling the hydrochloride salt requires specific precautions distinct from its free base counterpart.

  • GHS Classification:

    • Skin Irritation (Category 2) - H315

    • Serious Eye Irritation (Category 2A) - H319

    • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) - H335

  • Toxicological Causality: The protonated pyridine ring acts as a mild organic acid in physiological environments. Upon contact with mucosal membranes, sweat, or ocular tissue, it dissociates. This causes localized pH drops that lead to rapid protein denaturation, resulting in acute irritation and inflammation.

  • Personal Protective Equipment (PPE):

    • Respirator: N95 or P100 particulate respirator. Unlike the free base, the salt does not pose a high vapor inhalation risk, but its fine crystalline dust is a severe respiratory irritant.

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness). Because the salt is highly water-soluble, it can rapidly absorb through sweat-moistened skin; double-gloving is recommended during bulk transfers.

Storage, Stability, and Emergency Response

  • Storage Conditions: Store in a tightly sealed, light-resistant amber glass container under an inert atmosphere (Nitrogen or Argon) at 2–8°C.

    • Causality: Pyridine derivatives are susceptible to photo-oxidation over time. Furthermore, the hydrochloride salt is hygroscopic; moisture ingress will lead to clumping and potential acid-catalyzed degradation of the ketone.

  • Spill Response Protocol:

    • Isolate the area, ensure adequate ventilation, and don appropriate particulate PPE.

    • Do NOT use water initially , as this will rapidly dissolve the salt, mobilizing the acidic hazard and spreading it across surfaces.

    • Sweep up the solid using non-sparking tools to minimize dust generation and place it in a compatible, labeled chemical waste container.

    • Neutralize the residual spill area with a weak base solution (e.g., 5% sodium bicarbonate) before a final aqueous wash.

      • Causality: Bicarbonate safely neutralizes the residual HCl through the controlled release of CO2 without generating the excessive exothermic heat associated with strong bases like NaOH.

Analytical Validation

To ensure the integrity of the material before use in sensitive biological assays or Active Pharmaceutical Ingredient (API) synthesis, the following analytical validations must be performed:

  • 1H-NMR (D2O): The pyridine protons will exhibit a significant downfield shift (approx. +0.5 to +0.8 ppm) compared to the free base in CDCl3. This shift confirms complete protonation at the nitrogen center.

  • HPLC: Utilize a reverse-phase C18 column with a buffered mobile phase (e.g., 0.1% Trifluoroacetic acid in Water/Acetonitrile).

    • Causality: The acidic buffer suppresses the ionization equilibrium of the basic nitrogenous compound on the column, preventing peak tailing and ensuring accurate purity quantification.

Applications in Drug Development

1-(4-Methylpyridin-3-yl)ethanone hydrochloride is frequently utilized in the synthesis of complex fused heterocycles. The acetyl group serves as a highly reactive electrophilic center for condensation reactions (e.g., forming pyrimidines or pyrazoles). Simultaneously, the methyl group at the 4-position provides crucial steric direction or serves as a site for further functionalization (e.g., via radical bromination) in the development of highly selective, targeted kinase inhibitors.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10942481, 1-(4-Methylpyridin-3-yl)ethanone." PubChem, 2023. Available at:[Link]

  • Thermo Fisher Scientific. "3-Acetyl-4-methylpyridine, 96% - Product Specifications and Safety Data." Fisher Scientific Canada, 2023. Available at:[Link]

Exploratory

Technical Whitepaper: Sourcing and Synthetic Utility of 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride in Drug Discovery

Executive Summary As a Senior Application Scientist, navigating the procurement and application of specialized heterocyclic building blocks is critical for accelerating hit-to-lead campaigns. 1-(4-Methylpyridin-3-yl)etha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, navigating the procurement and application of specialized heterocyclic building blocks is critical for accelerating hit-to-lead campaigns. 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (CAS 24476-58-2) is a highly privileged scaffold in modern medicinal chemistry. The ortho-relationship between the C3-acetyl and C4-methyl groups provides a unique bifunctional reactivity profile, making it an ideal precursor for complex annulation reactions. This guide provides an authoritative breakdown of its commercial sourcing, structural causality, and self-validating experimental workflows.

Structural Significance & Physicochemical Profile

In synthetic workflows, the choice between a free base and its corresponding salt dictates the success of the reaction. Why use the hydrochloride salt (CAS 24476-58-2) instead of the free base (CAS 51227-30-6) [2]?

The free base is typically an oil or low-melting solid that is prone to oxidation and degradation upon prolonged storage. The HCl salt, conversely, provides a highly stable, crystalline solid that ensures stoichiometric accuracy during high-throughput synthesis and long-term storage. The proximity of the acetyl (C3) and methyl (C4) groups creates a highly reactive "push-pull" dynamic: the acetyl group is primed for enolization and aldol condensations, while the methyl group can be functionalized via radical bromination or deprotonation using strong bases (e.g., LDA).

Table 1: Physicochemical Property Comparison
PropertyFree BaseHydrochloride Salt
CAS Number 51227-30-624476-58-2
Molecular Formula C8H9NOC8H10ClNO
Molecular Weight 135.17 g/mol 171.62 g/mol
Physical State Oil / Low-melting solidCrystalline Solid
Storage Stability Moderate (Requires inert atmosphere)High (Room temperature stable)
Primary Utility Direct nucleophilic reactionsLong-term storage, precise weighing

Commercial Sourcing & Supplier Landscape

When procuring this compound for research, analytical purity is paramount. Impurities—particularly regioisomers such as 2-methyl or 5-methyl derivatives—can severely compromise downstream cyclization yields. Commercial suppliers offer varying grades depending on the scale of your synthesis[3, 4].

Table 2: Commercial Supplier Matrix for CAS 24476-58-2
SupplierPurity GradeAnalytical ValidationTypical Scale
BLD Pharm 95+%NMR, HPLC1g - 100g
Bidepharm 95+%NMR, HPLC, GC1g - 50g
Echemi 99% (Pharma Grade)COA providedBulk (25kg drums)
Fisher Scientific Research GradeBasic COA1g - 5g

Synthetic Utility in Drug Discovery

The true value of 1-(4-Methylpyridin-3-yl)ethanone lies in its ability to undergo rapid structural elaboration. A landmark application of this building block is the synthesis of 1-aza-9-oxafluorenes , which have been evaluated as the first cytostatically active, selective Cyclin-Dependent Kinase 1 (CDK1) inhibitors with P-glycoprotein modulating properties [1].

The synthesis relies on the enolization of the C3-acetyl group followed by condensation and subsequent oxidative cyclization. Furthermore, this scaffold is frequently utilized to synthesize nature-inspired skeleta, including tetrahydro-β-carbolines and camptothecin-like derivatives.

G A 1-(4-Methylpyridin-3-yl)ethanone (CAS 51227-30-6) B Aldol Condensation & Annulation Reactions A->B C 1-Aza-9-oxafluorenes (CDK1 Inhibitors) B->C D Tetrahydro-β-carbolines (Nature-Inspired Skeleta) B->D E Camptothecin-like Derivatives B->E

Figure 1: Synthetic pathways of 1-(4-Methylpyridin-3-yl)ethanone in drug discovery.

Self-Validating Experimental Protocols

To utilize the HCl salt in base-sensitive condensations, a quantitative free-basing protocol is required. The following self-validating workflows ensure maximum conversion to the reactive intermediate without inducing premature enolization.

G S1 1-(4-Methylpyridin-3-yl) ethanone HCl S2 Aqueous Base (pH > 8) S1->S2 S3 Organic Extraction (DCM/EtOAc) S2->S3 S4 Drying & Evaporation (MgSO4) S3->S4 S5 Purified Free Base (Reactive Intermediate) S4->S5

Figure 2: Self-validating experimental workflow for quantitative free-basing.

Protocol 1: Quantitative Free-Basing of the Hydrochloride Salt
  • Solubilization: Suspend 1.0 eq (e.g., 1.71 g, 10 mmol) of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride in 50 mL of Dichloromethane (DCM).

    • Mechanistic Causality: Halogenated solvents ensure the resulting free base is immediately partitioned into the organic layer, protecting it from aqueous side reactions.

  • Neutralization: Slowly add a saturated aqueous solution of Potassium Carbonate (K₂CO₃) under vigorous stirring until the aqueous phase reaches pH 8-9.

    • Mechanistic Causality: K₂CO₃ is a mild base. Using stronger bases like NaOH at this stage risks unwanted base-catalyzed aldol self-condensation of the acetyl group.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with two additional 25 mL portions of DCM.

  • Drying: Combine the organic extracts and dry over anhydrous Magnesium Sulfate (MgSO₄). Filter the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at 30°C to yield the free base as an oil.

    • Self-Validation Step: The absence of chloride ions can be confirmed by a negative AgNO₃ test on an aliquot of the final aqueous wash.

Protocol 2: Representative Aldol Condensation (Synthesis of Chalcone Analogs)
  • Activation: Dissolve the freshly prepared free base (1.0 eq) and a substituted benzaldehyde (1.1 eq) in anhydrous ethanol.

  • Catalysis: Add catalytic aqueous NaOH (10% w/v) dropwise at 0°C.

    • Mechanistic Causality: Maintaining a low temperature prevents the Cannizzaro reaction of the aldehyde while selectively promoting the formation of the enolate at the C3-acetyl methyl group.

  • Propagation: Stir the reaction mixture at room temperature for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the starting ketone is completely consumed.

  • Isolation: Pour the mixture into ice water. Filter the resulting precipitate, wash with cold ethanol, and recrystallize to yield the target functionalized pyridine derivative.

References

  • Brachwitz, K., et al. "Evaluation of the first cytostatically active 1-aza-9-oxafluorenes as novel selective CDK1 inhibitors with P-glycoprotein modulating properties." Journal of Medicinal Chemistry, 2003. [Link]

  • PubChem. "1-(4-Methyl-3-pyridinyl)ethanone." National Center for Biotechnology Information.[Link]

Foundational

An In-depth Technical Guide to the Structural Analogs and Derivatives of 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride

Abstract 1-(4-Methylpyridin-3-yl)ethanone hydrochloride serves as a crucial building block in medicinal chemistry and materials science. Its substituted pyridine core is a prevalent motif in a wide array of biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-(4-Methylpyridin-3-yl)ethanone hydrochloride serves as a crucial building block in medicinal chemistry and materials science. Its substituted pyridine core is a prevalent motif in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, structural modifications, and potential applications of its analogs and derivatives. We will delve into key synthetic methodologies, including palladium-catalyzed cross-coupling reactions and Minisci-type functionalizations, which are instrumental in the derivatization of the pyridine scaffold. Furthermore, this guide will discuss the structure-activity relationships (SAR) of these compounds, with a focus on their potential as therapeutic agents, drawing connections to known targets such as metabotropic glutamate receptor 5 (mGluR5). Detailed experimental protocols and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to innovate in this chemical space.

Introduction: The Significance of the 3-Acetyl-4-methylpyridine Scaffold

The 1-(4-methylpyridin-3-yl)ethanone moiety, also known as 3-acetyl-4-methylpyridine, is a heteroaromatic ketone. The pyridine ring, an isostere of benzene, imparts unique properties such as increased water solubility, the ability to form hydrogen bonds, and a distinct metabolic profile, making it a favored structural unit in drug design.[] The relative positions of the acetyl group (a key site for derivatization) and the methyl group on the electron-deficient pyridine ring create a specific electronic and steric environment that influences both its reactivity and its interaction with biological targets.

Derivatives of the closely related 3-acetylpyridine are known to act as antagonists of nicotinic acid, leading to the disruption of cellular metabolism by forming inactive analogs of NAD⁺.[2] This mechanism has been explored as a research tool to study neurodegenerative processes.[2] Conversely, other pyridine derivatives have shown potential in antiviral, antimicrobial, and anticancer applications, highlighting the chemical versatility of this scaffold.[][2] Specifically, a derivative of 1-(4-methylpyridin-3-yl)ethanone has been identified as a highly potent and selective negative allosteric modulator (NAM) for the metabotropic glutamate receptor 5 (mGluR5), a target for treating Parkinson's disease-related dyskinesia.[3] This underscores the therapeutic potential that can be unlocked through the strategic derivatization of this core structure.

Synthesis and Characterization of the Core Scaffold

The synthesis of pyridyl ketones and their subsequent derivatization relies on a robust toolkit of modern organic chemistry reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Key Synthetic Strategies for Pyridine Functionalization

The functionalization of the pyridine ring is central to creating a diverse library of analogs. Several powerful, field-proven methodologies are routinely employed:

  • Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds between a halo-pyridine and a boronic acid.[4][5][6] This method is highly versatile, tolerating a wide range of functional groups, and is instrumental for introducing aryl or heteroaryl substituents onto the pyridine core.[5][6] Similarly, the Ullmann reaction, traditionally a copper-catalyzed homocoupling, has been adapted with palladium catalysts for the cross-coupling of aryl halides with halogenated pyridines, often under milder conditions than the classic approach.[7][8]

  • Minisci Reaction (Radical Substitution): For direct C-H functionalization, the Minisci reaction offers a powerful approach to introduce alkyl groups onto the electron-deficient pyridine ring.[9][10][11] This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle.[11] Recent advancements have introduced methods for achieving high regioselectivity, for instance, by using blocking groups to direct alkylation specifically to the C-4 position, which was historically a significant challenge.[10][12]

Characterization and Quality Control

The structural integrity and purity of the synthesized compounds must be rigorously validated. A standard suite of analytical techniques is employed:

Technique Purpose Typical Observations for Pyridine Derivatives
¹H and ¹³C NMR Structural elucidation and confirmation.Aromatic protons of the pyridine ring typically appear in the δ 7.0-9.0 ppm range. The acetyl methyl protons show a characteristic singlet around δ 2.5-2.8 ppm.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.Provides confirmation of the molecular formula and can help identify key structural motifs through fragmentation analysis.
Infrared (IR) Spectroscopy Identification of key functional groups.A strong carbonyl (C=O) stretch for the ketone is expected around 1680-1700 cm⁻¹. C=N and C=C stretching vibrations from the pyridine ring appear in the 1400-1600 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Used to determine the percentage purity of the final compound and any intermediates.
Elemental Analysis Confirmation of elemental composition.Provides the percentage of C, H, N, and other elements, which should match the calculated values for the proposed molecular formula.

Structural Analogs and Derivatives: A World of Possibilities

The 1-(4-methylpyridin-3-yl)ethanone scaffold offers multiple points for modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The primary sites for derivatization are the acetyl group, the pyridine ring itself, and the methyl group.

Derivatization of the Acetyl Group

The ketone functionality is a versatile handle for a wide range of chemical transformations:

  • Chalcone Formation: The acetyl group can readily undergo Claisen-Schmidt condensation with various aromatic or heteroaromatic aldehydes to form chalcones.[13] These α,β-unsaturated ketone systems are valuable intermediates for synthesizing other heterocyclic systems, such as pyrimidines, which have shown antimicrobial activity.[13]

  • Oxadiazoline Synthesis: Hydrazones formed from the ketone can be cyclized in acetic anhydride to yield 3-acetyl-1,3,4-oxadiazolines.[14] This class of compounds has been investigated for a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[14]

  • Alpha-Functionalization: The α-carbon of the ethanone moiety can be functionalized. For instance, it can be coupled with aryl halides in the presence of a palladium catalyst to form α-aryl ketones, which are key intermediates in the synthesis of COX-2 inhibitors like Etoricoxib.[15][16]

Modification of the Pyridine Ring

Altering the substitution on the pyridine ring can dramatically impact a molecule's properties.

  • C-H Alkylation and Arylation: As discussed, Minisci and Suzuki-type reactions are primary methods for introducing new substituents at various positions on the ring.[4][5][9] This allows for the exploration of how steric bulk and electronic properties at positions 2, 5, and 6 affect biological activity. For example, in the context of mGluR5 antagonists, substitution at the 5-position of a 3-pyridyl moiety was found to be more potent than substitution at the 2- or 6-positions.[17]

  • Bioisosteric Replacement: The pyridine nitrogen itself can be considered a point of modification. Synthesis of N-oxides or N-methoxypyridinium salts can alter the electronics of the ring system and serve as intermediates for further functionalization.[11]

Modification of the Methyl Group

While less common, the methyl group at the 4-position can also be modified. Oxidation to a hydroxymethyl or carboxylic acid group introduces new functional handles for further derivatization, such as ether or amide formation, respectively. This can be used to improve solubility or introduce new pharmacophoric features.

Structure-Activity Relationships and Therapeutic Potential

Systematic modification of the core scaffold is essential for understanding its structure-activity relationship (SAR) and optimizing it for a specific biological target.

A prime example is the development of mGluR5 negative allosteric modulators. Starting from a high-throughput screening hit, a systematic SAR study led to the discovery of PF-05002740 (PF470), which incorporates the 4-methylpyridin-3-yl moiety.[3] This compound proved to be a highly potent, selective, and orally bioavailable mGluR5 NAM, demonstrating efficacy in a non-human primate model of Parkinson's disease.[3] Although its clinical development was halted due to off-target effects in toxicology studies, the research clearly demonstrates the value of this scaffold in generating potent modulators of CNS targets.[3]

The general biological relevance of acetylpyridine derivatives extends to other areas as well. For instance, certain derivatives are known to target enzymes like dihydrofolate reductase (DHFR) or lactate dehydrogenase, which are crucial for the folate metabolism and energy production in pathogens like Plasmodium falciparum, the causative agent of malaria.[18]

Experimental Protocols & Workflows

The following sections provide standardized, step-by-step protocols for the synthesis and derivatization of the core scaffold.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the arylation of a halogenated 3-acetyl-4-methylpyridine derivative.

Objective: To synthesize a 5-aryl-3-acetyl-4-methylpyridine derivative.

Materials:

  • 5-Bromo-1-(4-methylpyridin-3-yl)ethanone

  • Arylboronic acid (1.2 equivalents)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-1-(4-methylpyridin-3-yl)ethanone (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Self-Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Workflow for Derivative Synthesis and Screening

The following diagram illustrates a typical workflow from initial synthesis to biological screening for novel derivatives.

G cluster_0 Synthesis & Purification cluster_1 Screening & Analysis cluster_2 Lead Optimization A Core Synthesis: 1-(4-Methylpyridin-3-yl)ethanone B Halogenation/ Activation A->B C Parallel Synthesis of Analogs (e.g., Suzuki, Minisci) B->C D Purification & QC (HPLC, NMR, MS) C->D E Primary Biological Assay (e.g., Enzyme Inhibition, Receptor Binding) D->E F Hit Identification E->F G Dose-Response & IC50/EC50 Determination F->G H Structure-Activity Relationship (SAR) Analysis G->H J Iterative Design & Resynthesis H->J I Secondary Assays (Selectivity, ADME/Tox) I->J K Lead Candidate Selection J->K caption Workflow for Derivative Synthesis and Screening.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride in Advanced Scaffold Synthesis

Executive Summary 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (also known as 3-acetyl-4-methylpyridine hydrochloride) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Methylpyridin-3-yl)ethanone hydrochloride (also known as 3-acetyl-4-methylpyridine hydrochloride) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry. The unique ortho-relationship between the C3-acetyl and C4-methyl groups on an electron-deficient pyridine ring enables divergent synthetic pathways. This application note provides validated, mechanistic protocols for utilizing this compound in two critical drug discovery workflows: the assembly of steroid C17,20-lyase inhibitors via thiazole formation[1], and the construction of complex 1,6-naphthyridine alkaloid scaffolds[2].

Physicochemical Profile & Mechanistic Causality

The free base of this compound is a volatile liquid (originally identified as a natural pheromone[3]). However, in drug development, it is almost exclusively utilized as a hydrochloride salt.

Causality of the Salt Form: The hydrochloride salt prevents auto-oxidation of the C4-methyl group, mitigates hygroscopicity, and provides a stable, easily weighable crystalline solid. Furthermore, protonation of the pyridine nitrogen enhances the electron-withdrawing nature of the ring, which is critical for downstream reactivity.

Regioselective Reactivity:

  • Kinetic Acidity: The alpha-protons of the C3-acetyl group are kinetically more acidic than the C4-methyl protons. This differential acidity allows for selective alpha-halogenation or formylation at the acetyl group without prematurely activating the C4-methyl group.

  • Latent Nucleophilicity: Once the acetyl group is converted into an electrophile (e.g., an enaminone), the C4-methyl group can be forced into an intramolecular cyclization under thermodynamic conditions, serving as a latent nucleophile to form fused heterocycles.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1-(4-Methylpyridin-3-yl)ethanone hydrochloride
CAS Number 51227-30-6 (Free Base)
Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, Ethanol; Insoluble in Hexanes

Protocol I: Regioselective Halogenation & Thiazole Assembly

This protocol details the synthesis of 4-(4-methylpyridin-3-yl)thiazole derivatives, a structural motif critical in the development of1[1].

Thiazole_Synthesis A 1-(4-Methylpyridin-3-yl) ethanone HCl B α-Bromination (Br2, HBr/AcOH) A->B C 2-Bromo-1-(4-methylpyridin-3-yl) ethanone HBr B->C D Hantzsch Condensation (Thioamide, EtOH, Δ) C->D E 4-(4-Methylpyridin-3-yl) thiazole Scaffold D->E

Workflow for the synthesis of 4-(4-methylpyridin-3-yl)thiazoles via Hantzsch condensation.

Step-by-Step Methodology
  • Preparation of the Bromination Matrix: Suspend 1-(4-methylpyridin-3-yl)ethanone hydrochloride (1.0 eq) in a 33% solution of hydrobromic acid in acetic acid (HBr/AcOH).

    • Causality: The highly acidic environment fully protonates the pyridine ring, deactivating it towards electrophilic aromatic substitution and directing the bromine exclusively to the enolizable C3-acetyl alpha-position.

  • Bromination: Add molecular bromine (Br2, 1.05 eq) dropwise at 0°C. Stir the mixture and allow it to warm to room temperature over 2 hours.

    • Self-Validation: The reaction is visually self-validating. The initial dark red color of molecular bromine dissipates into a pale yellow solution, followed by the heavy precipitation of 2-bromo-1-(4-methylpyridin-3-yl)ethanone hydrobromide.

  • Isolation of Intermediate: Filter the precipitate, wash with cold diethyl ether to remove residual acetic acid, and dry under vacuum. Do not neutralize the salt at this stage, as the free alpha-bromo ketone is highly unstable and prone to polymerization.

  • Hantzsch Cyclization: Suspend the bromo-ketone hydrobromide (1.0 eq) and a selected thioamide (e.g., thiobenzamide, 1.1 eq) in anhydrous ethanol. Reflux at 80°C for 3 to 5 hours.

    • Causality: Ethanol is chosen as a protic solvent to stabilize the highly polar transition state of the Hantzsch cyclization.

  • Workup & Free-Basing: Cool the reaction to room temperature. The thiazole hydrobromide salt will precipitate. Collect via filtration, suspend in ethyl acetate, and wash with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract, dry over MgSO4, and concentrate to yield the pure thiazole free base.

Protocol II: Enaminone-Driven Annulation to 1,6-Naphthyridines

The ortho-methyl/acetyl arrangement makes this compound an ideal precursor for 2[2], which are privileged scaffolds in kinase inhibitor design.

Naphthyridine_Synthesis A 1-(4-Methylpyridin-3-yl) ethanone HCl B Formylation (DMF-DMA, 100°C) A->B C Enaminone Intermediate (Red/Orange Solid) B->C D Cyclization (NH4OAc, AcOH, Δ) C->D E 1,6-Naphthyridine Derivative D->E

Two-step annulation of 1-(4-methylpyridin-3-yl)ethanone to a 1,6-naphthyridine core.

Step-by-Step Methodology
  • Enaminone Formation: Combine 1-(4-methylpyridin-3-yl)ethanone hydrochloride (1.0 eq) with a large excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA, 5.0 eq). Heat the neat mixture to 100°C for 12 hours.

    • Causality: DMF-DMA acts as both the solvent and the electrophilic formylating agent. The kinetic acidity of the acetyl group ensures that formylation occurs exclusively at the C3-acetyl position, leaving the C4-methyl group intact.

    • Self-Validation: The reaction transitions from a pale suspension to a deep red/orange solution. Upon cooling and trituration with hexanes, a bright red/orange solid (the enaminone) precipitates, visually confirming the establishment of an extended conjugated pi-system.

  • Dehydrative Cyclization: Dissolve the isolated enaminone (1.0 eq) in glacial acetic acid. Add ammonium acetate (NH4OAc, 10.0 eq) and heat to 120°C for 18 hours.

    • Causality: Ammonium acetate serves as a highly soluble, mild ammonia source. The acetic acid solvent facilitates the initial transamination (replacing the dimethylamino group with a primary amine) and subsequently promotes the thermodynamic intramolecular condensation of the primary amine with the C4-methyl group.

    • Self-Validation: The deep red color of the enaminone will gradually disappear, replaced by a tan/brown mixture, signifying the disruption of the enaminone pi-system and successful ring closure.

  • Purification: Remove acetic acid under reduced pressure. Neutralize the residue with saturated aqueous Na2CO3, extract with dichloromethane, and purify via silica gel chromatography (eluting with CH2Cl2/MeOH) to yield the 1,6-naphthyridine core.

Quantitative Reaction Parameters

The following table summarizes the expected quantitative parameters and yields for the protocols described above, providing a baseline for reaction optimization.

Table 2: Reaction Parameters and Expected Yields
Synthetic PathwayReagents / SolventsTemp (°C)Time (h)Typical Yield (%)Key Intermediate
Thiazole Assembly Br2, HBr/AcOH; Thioamide, EtOH0 → 803 - 570 - 85α-Bromo ketone HBr salt
1,6-Naphthyridine DMF-DMA (neat); NH4OAc, AcOH100 → 12012 - 1860 - 753-(3-Dimethylaminoacryloyl)pyridine

Sources

Application

Application Note: Advanced Analytical Characterization of 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (Synonym: 3-acetyl-4-methylpyridine hydrochloride) CAS Registry Number: 512...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (Synonym: 3-acetyl-4-methylpyridine hydrochloride) CAS Registry Number: 51227-30-6 (Free base)

Introduction & Scope

1-(4-Methylpyridin-3-yl)ethanone hydrochloride is a highly versatile heterocyclic building block. It is frequently utilized in the total synthesis of complex indole alkaloids (such as mostueine and various β -carboline derivatives) and serves as a critical pharmaceutical intermediate .

Because this compound is a hydrochloride salt of a basic, sterically hindered pyridine derivative, its analytical characterization presents specific challenges. These include chromatographic peak tailing due to secondary silanol interactions, rapid proton exchange dynamics in solution, and solid-state hygroscopicity. This application note provides a self-validating, multi-modal analytical protocol designed to rigorously establish the identity, purity, and solid-state properties of this compound.

Analytical Strategy & Workflow

To ensure comprehensive characterization, the workflow is divided into three orthogonal pillars: Structural Identity , Purity & Stoichiometry , and Solid-State Properties .

AnalyticalWorkflow Start 1-(4-Methylpyridin-3-yl)ethanone HCl Identity Structural Identity Start->Identity Purity Purity & Impurities Start->Purity SolidState Solid-State Properties Start->SolidState NMR 1H & 13C NMR (DMSO-d6) Identity->NMR LCMS LC-HRMS (ESI+) Identity->LCMS HPLC RP-HPLC-UV Purity->HPLC IC Ion Chromatography Purity->IC XRPD XRPD Analysis SolidState->XRPD KF Karl Fischer SolidState->KF Release Data Review & CoA Release NMR->Release LCMS->Release HPLC->Release IC->Release XRPD->Release KF->Release

Figure 1: Multi-modal analytical workflow for characterizing pyridine hydrochloride salts.

Structural Elucidation: NMR & LC-HRMS

Causality & Rationale

For 1 H-NMR, solvent selection is paramount. While deuterium oxide (D 2​ O) readily dissolves hydrochloride salts, it causes rapid deuterium exchange with the pyridinium proton (NH + ), rendering it invisible. By utilizing anhydrous DMSO- d6​ , the exchangeable NH + proton is preserved. Furthermore, protonation of the pyridine nitrogen pulls electron density away from the aromatic ring, shifting the C2 and C6 protons significantly downfield compared to the free base . For mass spectrometry, Electrospray Ionization in positive mode (ESI+) is ideal because the basic nitrogen is already pre-protonated in the acidic mobile phase, ensuring maximum ionization efficiency.

Protocol: 1 H & 13 C NMR Spectroscopy
  • Sample Preparation: Weigh exactly 10.0 mg of the compound and dissolve in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition: Acquire 1 H spectra at 400 MHz (16 scans, relaxation delay 2.0 s) and 13 C spectra at 100 MHz (1024 scans).

  • Self-Validation System: The TMS internal standard peak must be sharp and set to exactly 0.00 ppm. The signal-to-noise (S/N) ratio of the weakest 13 C quaternary carbon (the carbonyl carbon) must exceed 10:1 to ensure no minor structural isomers are missed.

Table 1: Expected 1 H-NMR Assignments (in DMSO- d6​ )

Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
~11.50Broad singlet1HPyridinium NH + (from HCl salt)
~9.10Singlet1HPyridine C2-H (Highly deshielded)
~8.85Doublet ( J=5.5 Hz)1HPyridine C6-H
~7.90Doublet ( J=5.5 Hz)1HPyridine C5-H
~2.65Singlet3HAcetyl -CH 3​
~2.55Singlet3HPyridine C4-CH 3​
Protocol: LC-HRMS (High-Resolution Mass Spectrometry)
  • Sample Preparation: Dilute the sample to 1.0 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Acquisition: Inject 2 µL into a Q-TOF mass spectrometer operating in ESI+ mode. Capillary voltage: 3.0 kV.

  • Self-Validation System: The mass accuracy of the internal calibration lock-mass must be verified at < 2 ppm before accepting the [M+H] + monoisotopic mass of 136.076 m/z (calculated for C 8​ H 10​ NO + ).

Chromatographic Purity & Counter-Ion Analysis

Causality & Rationale

Pyridine derivatives are notorious for severe peak tailing on silica-based reversed-phase columns. This occurs due to secondary ion-exchange interactions between the basic pyridine nitrogen and residual acidic surface silanols. To mitigate this, a highly end-capped C18 stationary phase is paired with a low-pH mobile phase containing 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it fully protonates the analyte (ensuring a single ionization state) and acts as a weak ion-pairing agent to increase retention of the polar salt .

Protocol: RP-HPLC-UV
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or an equivalent fully end-capped column.

  • Mobile Phase:

    • A: Water + 0.1% v/v TFA

    • B: Acetonitrile + 0.1% v/v TFA

  • Gradient Program: 0–2 min (5% B), 2–12 min (linear ramp to 95% B), 12–15 min (hold 95% B), 15–15.1 min (return to 5% B), 15.1–20 min (column re-equilibration).

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.

  • Self-Validation System (System Suitability): Inject a reference standard solution (0.1 mg/mL). The USP tailing factor for the 1-(4-Methylpyridin-3-yl)ethanone peak must be 1.5, and theoretical plates ( N ) must be 5000.

Protocol: Ion Chromatography (Chloride Quantitation)

To confirm the exact 1:1 stoichiometry of the hydrochloride salt, the chloride content must be quantified.

  • System: Anion-exchange column (e.g., Dionex IonPac AS11) with suppressed conductivity detection.

  • Eluent: 20 mM KOH (isocratic elution).

  • Self-Validation System: The calculated mass fraction of chloride must fall within 98.0% – 102.0% of the theoretical value (20.65% w/w).

Solid-State Characterization: XRPD & Moisture Analysis

Causality & Rationale

Hydrochloride salts of low-molecular-weight amines frequently exhibit hygroscopicity, which can lead to deliquescence or the formation of distinct crystalline hydrates during storage. Karl Fischer (KF) titration accurately quantifies total water, distinguishing true hydration from ambient surface moisture when correlated with X-Ray Powder Diffraction (XRPD). XRPD is the gold standard for confirming the crystalline phase and ensuring no polymorphic transitions occurred during synthesis or isolation.

Protocol: Karl Fischer Volumetric Titration
  • Preparation: Standardize the KF titrant (typically 2–5 mg H 2​ O/mL) using a certified 1% water standard.

  • Execution: Quickly transfer ~50 mg of the hydrochloride salt into the titration vessel containing an anhydrous methanol working medium to prevent atmospheric moisture ingress.

  • Self-Validation System: Perform the titration in triplicate. The Relative Standard Deviation (RSD) must be < 2.0%. Background drift must be stable at < 10 µ g/min before sample introduction.

Protocol: X-Ray Powder Diffraction (XRPD)
  • Preparation: Lightly grind the sample in an agate mortar to minimize preferred orientation effects. Load the powder onto a zero-background silicon sample holder.

  • Acquisition: Utilize Cu K α radiation ( λ = 1.5406 Å) at 40 kV and 40 mA. Scan range: 3° to 40° 2 θ . Step size: 0.013°, time per step: 0.5 s.

  • Self-Validation System: The background noise must be smooth, and the highest intensity diffraction peak should register > 1000 counts to ensure an adequate signal-to-noise ratio for the detection of minor polymorphic impurities.

References

  • US Patent 3663554A: Preparation of beta-collidine. Details the synthesis, aromatization, and isolation of 3-acetyl-4-methylpyridine hydrochloride. Google Patents.
  • Fisher Scientific Chemical Catalog : CAS RN 51227-30-6: 1-(4-methylpyridin-3-yl)ethan-1-one. Provides foundational physicochemical data and nomenclature. URL:[Link]

  • Dictionary of Alkaloids, 2nd Edition : 3-Acetyl-4-methylpyridine. Highlights the utility of acetyl-methylpyridine derivatives in alkaloid frameworks and natural product synthesis. CRC Press / epdf.pub. URL:[Link]

Method

Application Note: Reaction Conditions and Protocols for 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (CAS RN: 51227-30-6), frequently referred to as 3-acetyl-4-methylpyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

1-(4-Methylpyridin-3-yl)ethanone hydrochloride (CAS RN: 51227-30-6), frequently referred to as 3-acetyl-4-methylpyridine hydrochloride, is a highly versatile heterocyclic building block[1]. Featuring an acetyl group at the C3 position and a methyl group at the C4 position, it serves as a critical intermediate in the synthesis of complex pharmaceutical active ingredients, including pentacyclic indole alkaloids. This application note details two divergent, field-proven synthetic workflows: the stereoselective bioreduction to chiral pyridyl alcohols[2] and the complete catalytic hydrogenation to β-collidine derivatives[3].

Physicochemical Profile & Mechanistic Overview

The compound is typically supplied as a hydrochloride salt to enhance its bench stability and solubility in polar protic solvents[1]. The primary reactive site of 1-(4-Methylpyridin-3-yl)ethanone is its C3 carbonyl group. By manipulating the reaction environment, this carbonyl can be directed down two distinct synthetic pathways:

  • Enantioselective Reduction: Yielding chiral secondary alcohols via whole-cell biocatalysis (e.g., baker's yeast)[2].

  • Complete Deoxygenation: Yielding an alkyl chain (ethyl group) via acid-promoted catalytic hydrogenation[3].

ReactionPathways SM 1-(4-Methylpyridin-3-yl)ethanone HCl (Starting Material) FB Free Base Conversion (Alkaline Extraction) SM->FB K2CO3 (aq) / CHCl3 Hydrog Catalytic Hydrogenation (10% Pd/C, H2) SM->Hydrog Direct use of HCl salt BioRed Biocatalytic Reduction (Baker's Yeast / KREDs) FB->BioRed Whole-cell / Enzymatic ChemRed Chemical Reduction (NaBH4) FB->ChemRed Isopropanol, 60°C Prod1 (1'S)-3-(1'-hydroxyethyl)- 4-methylpyridine (Chiral Building Block) BioRed->Prod1 Stereoselective (99% ee) Prod2 Racemic 3-(1-hydroxyethyl)- 4-methylpyridine ChemRed->Prod2 Non-selective Prod3 β-Collidine HCl (3-ethyl-4-methylpyridine) Hydrog->Prod3 Complete deoxygenation (200 psi, 50-60°C)

Figure 1: Divergent synthetic pathways from 1-(4-Methylpyridin-3-yl)ethanone hydrochloride.

Quantitative Data Summary

Table 1 summarizes the reaction conditions, reagent choices, and expected outcomes for the primary transformations of this building block.

Reaction TypeReagent / CatalystSolvent SystemTemp (°C)PressureYieldStereoselectivity
Bioreduction Baker's YeastWater / Glucose301 atm67%>99% ee (1'S)
Chemical Reduction NaBH₄Isopropanol601 atm>85%Racemic
Hydrogenation 10% Pd/C + Conc. HClEthanol50–60200 psi>90%N/A (Achiral)

Application 1: Asymmetric Bioreduction to Chiral Pyridyl Alcohols

Objective: Synthesis of (1'S)-3-(1'-hydroxyethyl)-4-methylpyridine, a critical chiral intermediate utilized in the total synthesis of the pentacyclic indole alkaloid (+)-mostueine[2].

Mechanistic Causality: Standard chemical reduction with sodium borohydride (NaBH₄) yields a racemic mixture[3]. In contrast, whole-cell biocatalysis using nonfermenting baker's yeast provides an enzymatic chiral pocket (via endogenous ketoreductases) that exclusively delivers a hydride to the Re face of the ketone. D-glucose is added to act as the terminal electron donor, regenerating the NAD(P)H cofactors required for continuous catalytic turnover[2].

Field Insight: The deliberate use of nonfermenting yeast minimizes the production of ethanol during the reaction, which would otherwise complicate the downstream organic extraction of the highly polar pyridyl alcohol.

Protocol 1: Baker's Yeast-Mediated Bioreduction

Step 1: Free Base Generation

  • Dissolve 1.71 g of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride in 50 mL of deionized water.

  • Adjust the aqueous solution to pH 8–9 using a saturated aqueous solution of potassium carbonate (K₂CO₃). Causality: The alkaline pH neutralizes the hydrochloride salt, allowing the uncharged free base to partition effectively into the organic phase.

  • Extract the aqueous layer with three 50 mL portions of chloroform (CHCl₃).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate in vacuo to yield the free ketone base.

Step 2: Biocatalytic Reduction

  • In a 500 mL Erlenmeyer flask, suspend 20 g of dry nonfermenting baker's yeast and 10 g of D-glucose in 100 mL of warm deionized water (30 °C). Incubate with shaking for 30 minutes to activate cellular metabolism.

  • Add the isolated free ketone (dissolved in ~2 mL of ethanol to aid dispersion) to the active yeast suspension.

  • Incubate the mixture on an orbital shaker at 30 °C for 48–72 hours. Self-Validation: Monitor the reaction via TLC (eluent: ethyl acetate/hexane); the reaction is complete when the UV-active ketone spot is fully consumed.

Step 3: Workup and Isolation

  • Centrifuge the reaction mixture at 4000 rpm for 15 minutes to pellet the yeast cells. Decant the clear supernatant.

  • Extract the aqueous supernatant with ethyl acetate (3 × 100 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via silica gel flash chromatography to yield pure (1'S)-3-(1'-hydroxyethyl)-4-methylpyridine (approx. 67% yield, 99.0% ee)[2].

Application 2: Complete Catalytic Hydrogenation to β-Collidine

Objective: Synthesis of β-collidine (3-ethyl-4-methylpyridine) hydrochloride, an important building block for complex heterocycles and a precursor in the synthesis of dihydroquinidine[3].

Mechanistic Causality: To achieve complete deoxygenation of the carbonyl group to an ethyl chain, standard hydride donors are insufficient. Catalytic hydrogenation over Palladium on Carbon (Pd/C) under high pressure (200 psi) is required. The addition of concentrated hydrochloric acid serves a dual purpose:

  • It maintains the pyridine ring in its protonated (salt) form, preventing the free amine lone pair from coordinating to and poisoning the palladium catalyst.

  • It protonates the intermediate benzylic-type alcohol, converting it into a superior leaving group (water) to facilitate rapid hydrogenolysis[3].

HydrogenationWorkflow Step1 1. Substrate Loading Ketone HCl + EtOH Step2 2. Catalyst Addition 10% Pd/C + Conc. HCl Step1->Step2 Step3 3. Hydrogenation 200 psi H2, 50-60°C Step2->Step3 Step4 4. Filtration Celite Pad (Remove Pd/C) Step3->Step4 Step5 5. Crystallization Acetone (β-Collidine HCl) Step4->Step5

Figure 2: Workflow for the catalytic hydrogenation of the ketone to β-collidine.

Protocol 2: High-Pressure Catalytic Hydrogenation

Step 1: Reaction Setup

  • In a high-pressure hydrogenation bomb (e.g., Parr reactor), dissolve 1.7 g of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride in 100 mL of absolute ethanol[3].

  • Add 1.0 mL of concentrated hydrochloric acid (37%).

  • Carefully add 1.5 g of 10% Palladium on Carbon (Pd/C) catalyst. Safety Note: Pd/C is highly pyrophoric when dry; ensure the solvent is added to the reactor before the catalyst, or handle the addition under an inert argon atmosphere.

Step 2: Hydrogenation

  • Seal the reactor and purge the headspace with nitrogen gas three times to remove residual oxygen.

  • Charge the reactor with hydrogen gas to a pressure of 200 p.s.i.

  • Heat the reaction mixture to 50–60 °C with vigorous mechanical stirring[3].

  • Self-Validation: Maintain the reaction conditions until the pressure gauge indicates that hydrogen gas uptake has completely ceased (typically 4–6 hours).

Step 3: Workup and Crystallization

  • Cool the reactor to room temperature and safely vent the excess hydrogen gas into a fume hood exhaust. Purge the vessel with nitrogen.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of ethanol. Causality: Celite prevents the finely divided, potentially pyrophoric palladium particles from passing through standard filter paper and contaminating the product.

  • Concentrate the filtrate to dryness in vacuo.

  • Recrystallize the resulting solid from acetone to yield pure β-collidine hydrochloride (approx. 1.6 g yield, melting point 158–166 °C)[3].

References

  • Title: Total synthesis and establishment of the absolute stereochemistry of (+)-mostueine. Addition of chiral nucleophiles to 3,4-dihydro-2-methyl-9-(p-toluenesulfonyl)-β-carbolinium iodide Source: Canadian Journal of Chemistry (MacLean et al., 1992) URL: [Link]

  • Title: Preparation of beta-collidine (US3663554A)

Sources

Application

Application Note: 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride in the Development of Selective Kinase Inhibitors

Executive Summary 1-(4-Methylpyridin-3-yl)ethanone hydrochloride is a highly versatile, bifunctional building block utilized in the rational design of small-molecule kinase inhibitors. By providing a pre-formed pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Methylpyridin-3-yl)ethanone hydrochloride is a highly versatile, bifunctional building block utilized in the rational design of small-molecule kinase inhibitors. By providing a pre-formed pyridine ring—a privileged scaffold for ATP-competitive hinge binding—alongside orthogonal reactive sites at the C3 and C4 positions, this compound enables the rapid synthesis of complex, fused heterocyclic systems such as 1-aza-9-oxafluorenes[1]. This application note details the mechanistic rationale, physicochemical data, and self-validating experimental protocols for utilizing this intermediate in the discovery and evaluation of selective Cyclin-Dependent Kinase 1 (CDK1) inhibitors[1].

Mechanistic Rationale & Scaffold Design

The development of ATP-competitive kinase inhibitors relies heavily on establishing robust hydrogen-bonding networks within the kinase hinge region.

  • The Pyridine Hinge-Binder: The nitrogen atom of the pyridine ring in 1-(4-Methylpyridin-3-yl)ethanone acts as a critical hydrogen-bond acceptor. In the context of CDKs, this nitrogen interacts directly with the backbone amide of the hinge region (e.g., Leu83 in CDK2, or its equivalent in CDK1), anchoring the molecule within the ATP-binding pocket[1].

  • Bifunctional Reactivity for Scaffold Generation: The C3-acetyl and C4-methyl groups provide adjacent, orthogonally reactive sites. Under basic conditions, the acidic protons of the C4-methyl group and the C3-acetyl group can undergo sequential Aldol/Claisen-Schmidt condensations with aromatic aldehydes or ketones. This allows for the construction of rigid, planar tricyclic or tetracyclic systems (e.g., benzofuro[2,3-b]pyridines / 1-aza-9-oxafluorenes) that mimic the flat, hydrophobic nature of the adenine moiety of ATP[1].

  • Salt Selection (Causality): Utilizing the hydrochloride salt rather than the volatile free base significantly improves the bench stability of the precursor. The HCl salt prevents premature auto-condensation and oxidation during long-term storage, while allowing precise control over enolate generation via in situ neutralization during the cyclization steps.

Physicochemical Properties & Data Summary

PropertyValue
Chemical Name 1-(4-Methylpyridin-3-yl)ethanone hydrochloride
Synonyms 3-Acetyl-4-methylpyridine HCl; Methyl 4-methyl-3-pyridyl ketone HCl
CAS Registry Number 24476-58-2 (HCl salt)[2]; 51227-30-6 (Free base)[3]
Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
Key Structural Features Pyridine nitrogen (H-bond acceptor); C3-acetyl & C4-methyl (bifunctional reactivity)

Experimental Protocols

Protocol A: Synthesis of Fused Pyridine Kinase Inhibitor Scaffolds

This protocol describes the foundational condensation of 1-(4-Methylpyridin-3-yl)ethanone HCl to form a substituted 1-aza-9-oxafluorene core.

  • Preparation: Suspend 1.0 eq of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride in anhydrous ethanol (0.2 M) under an inert argon atmosphere.

  • In Situ Free-Basing: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0 °C. Stir for 15 minutes to liberate the free base.

    • Expert Insight: Controlled free-basing at low temperatures prevents exothermic degradation and prepares the C4-methyl group for deprotonation.

  • Condensation: Add 1.1 eq of the desired substituted salicylaldehyde derivative, followed by a catalytic amount of pyrrolidine (0.2 eq). Heat the reaction mixture to reflux (78 °C) for 12–18 hours.

  • Cyclization & Oxidation: Cool the mixture to room temperature. The intermediate undergoes spontaneous intramolecular cyclization. To ensure complete aromatization to the 1-aza-9-oxafluorene, add a mild oxidant (e.g., DDQ, 1.0 eq) and stir for an additional 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( m/z 136 for the free base [M+H]+ ) and the appearance of the cyclized product mass confirms the condensation. The distinct shift of the pyridine protons in 1 H-NMR (due to the loss of the C4-methyl singlet and appearance of extended aromatic signals) serves as the definitive structural validation.

Protocol B: CDK1/Cyclin B Radiometric Kinase Assay

This protocol evaluates the synthesized heterocyclic scaffolds for CDK1 target engagement.

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM Tris-HCl (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, and 2 mM DTT.

  • Inhibitor Dilution: Dissolve the synthesized 1-aza-9-oxafluorene derivatives in 100% DMSO. Prepare a 10-point 3-fold serial dilution. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Assembly: In a 96-well plate, combine 10 µL of the inhibitor dilution, 20 µL of recombinant CDK1/Cyclin B complex (10 ng/well), and 10 µL of Histone H1 substrate (1 mg/mL).

  • Initiation: Initiate the kinase reaction by adding 10 µL of an ATP mixture containing 10 µM cold ATP and 0.5 µCi of [γ-33P]ATP . Incubate at 30 °C for 30 minutes.

  • Termination & Self-Validation Checkpoint: Terminate the reaction by spotting 40 µL of the mixture onto P81 phosphocellulose paper.

    • Expert Insight & Trustworthiness: The P81 paper specifically binds the highly basic, positively charged Histone H1 substrate. By washing the paper extensively (3 × 10 minutes) with 0.75% phosphoric acid, all unreacted [γ-33P]ATP is stripped away. This makes the assay a self-validating system: any remaining radioactive signal measured via liquid scintillation counting is strictly the result of covalent target phosphorylation, eliminating false positives.

Workflow & Signaling Pathway Diagram

G A 1-(4-Methylpyridin-3-yl)ethanone HCl (Hinge-Binder Precursor) B In Situ Free-Basing & Condensation (Aldol/Cyclization) A->B Base/Heat C Fused Pyridine Scaffold (e.g., 1-aza-9-oxafluorene) B->C Scaffold Generation D Kinase Hinge Region Binding (ATP-Pocket Engagement) C->D Target Binding E Selective CDK1 Inhibition D->E Enzymatic Assay F Cell Cycle Arrest (Cytostatic Effect) E->F Phenotypic Outcome

Workflow from 1-(4-Methylpyridin-3-yl)ethanone HCl to selective CDK1-induced cell cycle arrest.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 1-(4-Methylpyridin-3-yl)ethanone scaffold plays a profound role in kinase selectivity and potency. Research evaluating 1-aza-9-oxafluorenes synthesized from this building block demonstrated that the nature of the substitution at the C4 position (relative to the original pyridine ring) dictates CDK1 affinity[1].

Compound ScaffoldC4 SubstitutionCDK1 Inhibition (at 10 µM)Calculated IC 50​ Cytostatic Activity
1-aza-9-oxafluoreneMethylInactive> 10 µMLow
1-aza-9-oxafluorenePhenyl66% Inhibition4.2 µMHigh (Micromolar range)
(Data adapted from Brachwitz et al., 2003[1])

Causality in SAR: While the pyridine nitrogen secures the molecule to the hinge region, the 4-methyl derivatives fail to adequately fill the hydrophobic pocket adjacent to the ATP-binding site. Substituting the methyl group with a bulkier, planar phenyl ring extends the hydrophobic network, displacing highly ordered water molecules and significantly boosting both CDK1 inhibitory activity and the resulting cytostatic effect[1]. Furthermore, these optimized scaffolds exhibit dual functionality by also modulating P-glycoprotein (P-gp) efflux pumps, addressing multidrug resistance (MDR) in cancer models[1].

References

  • [1] Brachwitz, K., Voigt, B., Meijer, L., Lozach, O., Schächtele, C., Molnár, J., & Hilgeroth, A. (2003). Evaluation of the First Cytostatically Active 1-Aza-9-oxafluorenes as Novel Selective CDK1 Inhibitors with P-Glycoprotein Modulating Properties. Journal of Medicinal Chemistry, 46(5), 876-879. URL: [Link]

Sources

Method

Topic: High-Purity Isolation of 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride for Pharmaceutical Research

An Application Note from the Senior Applications Desk Abstract 1-(4-Methylpyridin-3-yl)ethanone hydrochloride is a heterocyclic ketone building block with significant potential in medicinal chemistry and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Applications Desk

Abstract

1-(4-Methylpyridin-3-yl)ethanone hydrochloride is a heterocyclic ketone building block with significant potential in medicinal chemistry and drug development. The purity of such an intermediate is paramount, as it directly impacts the yield, impurity profile, and biological activity of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of robust purification techniques for 1-(4-Methylpyridin-3-yl)ethanone hydrochloride, moving beyond simple step-by-step instructions to explain the scientific rationale behind each procedural choice. We present two primary protocols—recrystallization and flash chromatography—designed to address common impurity profiles encountered during synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to establish a reliable and scalable purification strategy for this and structurally related compounds.

Compound Profile and Strategic Considerations

Physicochemical Properties

Understanding the fundamental properties of 1-(4-Methylpyridin-3-yl)ethanone and its hydrochloride salt is the first step in designing an effective purification strategy. The presence of a basic pyridine nitrogen and a polar ketone group defines its behavior.

PropertyDataSource / Comment
Chemical Name 1-(4-Methylpyridin-3-yl)ethanone hydrochloride-
Molecular Formula C₈H₁₀ClNOCalculated
Molecular Weight 171.62 g/mol Calculated
Structure (Structure of free base shown for clarity)
Boiling Point (Free Base) 245.4 °C at 760 mmHg[1]
Physical Form Expected to be a crystalline solidBased on similar hydrochloride salts
Solubility High polarity suggests solubility in polar solvents like water, methanol, and ethanol. Low solubility expected in nonpolar solvents like hexanes and diethyl ether.General chemical principles

Scientist's Note: The hydrochloride salt form dramatically increases the polarity and melting point compared to the free base. This makes it amenable to purification by recrystallization but challenging for standard silica gel chromatography without modification.

Common Impurity Profile

Purity challenges arise from impurities generated during synthesis. Common synthetic routes, such as the Friedel-Crafts acylation of 4-methylpyridine or the oxidation of the corresponding secondary alcohol, can introduce specific contaminants.[2]

  • Unreacted Starting Materials: Residual 4-methylpyridine or the corresponding alcohol.

  • Reagents: Excess acylating agents (e.g., acetyl chloride, acetic anhydride) and their byproducts.

  • Side-Products: Isomeric products from reaction at other positions on the pyridine ring, or over-reaction products.

  • Solvent Residues: Trapped solvents from the reaction or initial work-up.

The presence of these impurities can suppress crystallization, complicate analysis, and lead to downstream reaction failures.

Overall Purification Strategy

A multi-step, logic-based approach is recommended. The initial choice of technique depends on the physical state of the crude product and the nature of the impurities. For a crystalline solid like 1-(4-Methylpyridin-3-yl)ethanone hydrochloride, recrystallization is the primary and most efficient method. Flash chromatography is reserved for cases where impurities have similar solubility profiles to the desired product.

G Crude Crude 1-(4-Methylpyridin-3-yl)ethanone HCl Recryst Protocol 1: Recrystallization Crude->Recryst Purity1 Purity Assessment (TLC, HPLC, m.p.) Recryst->Purity1 Assess Pass Purity > 99%? Purity1->Pass Final Pure Product (Characterize & Store) Pass->Final Yes Chrom_Step Impurity Removal Required Pass->Chrom_Step No Chrom Protocol 2: Flash Chromatography (as free base) Chrom_Step->Chrom Salt Convert to HCl Salt & Final Recrystallization Chrom->Salt Salt->Final

Caption: High-level purification workflow for the target compound.

Protocol 1: Recrystallization of the Hydrochloride Salt

Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and impurities at varying temperatures.[3][4]

Principle: The crude solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution slowly cools, the solubility of the target compound decreases, causing it to crystallize out of the solution selectively. Impurities, being present in lower concentrations, ideally remain in the mother liquor.[3]

Solvent Screening (Mandatory First Step)

Rationale: The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent will dissolve the compound completely when hot but poorly when cold, will not react with the compound, and will have a boiling point below the compound's melting point.

Methodology:

  • Place ~20-30 mg of the crude hydrochloride salt into several different test tubes.

  • Add a few drops of a test solvent (e.g., isopropanol, ethanol, methanol, acetonitrile, water, or mixtures like ethanol/ethyl acetate) to each tube at room temperature. Observe solubility.

  • If insoluble at room temperature, heat the mixture gently in a water bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed.

Data Interpretation:

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
IsopropanolLowHighAbundant, well-formed needlesExcellent Candidate
WaterHighHighPoor recoveryUnsuitable
Ethyl AcetateLowLowInsolubleUnsuitable
Ethanol/Ether (9:1)LowHighFine powderGood Candidate
Detailed Recrystallization Protocol (Example: Isopropanol)

G A Step 1 Dissolve Crude Solid in Minimum Hot Isopropanol B Step 2 (Optional) Hot Filtration To remove insoluble particulates A->B if needed C Step 3 Slow Cooling Allow to cool to RT, then ice bath A->C if no hot filtration B->C D Step 4 Isolate Crystals Vacuum Filtration C->D E Step 5 Wash Crystals With small portions of cold isopropanol D->E F Step 6 Dry Crystals Under vacuum at 40-50 °C E->F

Caption: Step-by-step workflow for the recrystallization process.

Procedure:

  • Dissolution: Place the crude 1-(4-Methylpyridin-3-yl)ethanone hydrochloride in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling (using a water bath or heating mantle) with stirring. Continue adding hot isopropanol in small portions until the solid completely dissolves.

    • Rationale: Using the minimum amount of solvent ensures the solution is saturated, maximizing recovery upon cooling.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask.

    • Rationale: This step must be done quickly to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

    • Rationale: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol.

    • Rationale: The cold solvent washes away the impurity-laden mother liquor without dissolving a significant amount of the product.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This technique is employed when recrystallization fails to remove impurities with similar solubility profiles. As the hydrochloride salt will strongly interact with silica, it is best to convert the compound to its less polar free base form for purification.

Principle: The free base is adsorbed onto a stationary phase (silica gel) and eluted with a mobile phase. Separation occurs based on the differential partitioning of the components between the two phases. Polar compounds interact more strongly with the silica and elute later.

Workflow for Chromatographic Purification
  • Basification: Dissolve the crude hydrochloride salt in water and adjust the pH to ~9-10 with a suitable base (e.g., NaHCO₃ or dilute NaOH). Extract the aqueous layer with a solvent like dichloromethane (DCM) or ethyl acetate. Dry the combined organic layers and concentrate to yield the crude free base.

  • Chromatography: Purify the crude free base using flash chromatography.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. To mitigate peak tailing common with pyridine compounds, 1-2% triethylamine (TEA) can be added to the mobile phase.[5] This deactivates the acidic silanol sites on the silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a stoichiometric amount of HCl (as a solution in ether or isopropanol) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate. Isolate it by filtration, wash with the solvent, and dry. A final recrystallization may be performed to ensure high crystalline purity.

Purity Assessment

Independent analytical methods are required to validate the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typical. The acidic pH helps to protonate the pyridine and minimize interactions with residual silanols, leading to better peak shape.[5][6]

    • Detection: UV detection at a wavelength where the pyridine chromophore absorbs (e.g., ~260 nm).

  • Melting Point: A sharp melting point range (e.g., < 2 °C) is a good indicator of high purity. Impurities typically depress and broaden the melting range.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if they are at a level of ~1% or higher.

Conclusion

The purification of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride is a critical step for its use in research and development. A systematic approach, beginning with recrystallization , is the most efficient and scalable method for achieving high purity. Solvent screening is a mandatory prerequisite to developing a robust recrystallization protocol. For challenging impurity profiles, a workflow involving conversion to the free base for flash chromatography , followed by reconversion to the hydrochloride salt, provides an effective secondary strategy. All purification outcomes must be validated by orthogonal analytical techniques such as HPLC and melting point analysis to ensure the material meets the stringent quality standards required for drug discovery.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Chromatography of Pyridine Compounds. Benchchem.
  • Bernofsky, C. (1980). Isolation and analysis of pyridine nucleotides and related compounds by liquid chromatography. Methods in Enzymology, 66, 23-39.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Alfa Chemistry. CAS 51227-30-6 1-(4-Methylpyridin-3-yl)ethanone.
  • Sigma-Aldrich. 1-(4-Methylpiperidin-4-yl)ethanone hydrochloride.
  • IntechOpen. (2015).
  • University of Rochester.
  • BYJU'S.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride. Here, we address common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride. Here, we address common challenges and frequently asked questions to help improve reaction yields and ensure the purity of the final product.

Introduction

1-(4-Methylpyridin-3-yl)ethanone, also known as 3-acetyl-4-methylpyridine, is a valuable building block in medicinal chemistry. Its synthesis, while achievable through several routes, can present challenges that impact yield and purity. This guide focuses on a robust and scalable method starting from 4-methyl-3-cyanopyridine, providing troubleshooting advice and a detailed experimental protocol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride.

Q1: My Grignard reaction is sluggish or fails to initiate. What are the common causes and solutions?

A: The initiation of a Grignard reaction is highly sensitive to the experimental conditions. Here are the primary factors to consider:

  • Moisture and Air Sensitivity: Grignard reagents are extremely reactive towards water and oxygen. Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents and reagents must be anhydrous.

  • Magnesium Surface Activation: The surface of the magnesium turnings may have a passivating oxide layer. Gentle crushing of the magnesium turnings in situ with a glass rod can expose a fresh reactive surface. The addition of a small crystal of iodine can also chemically activate the surface.

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents. THF is often preferred due to its higher coordinating ability, which can help stabilize the Grignard reagent.

  • Initiation Techniques: If the reaction does not start spontaneously, gentle warming with a heat gun may be applied locally to a small spot. Once initiated, the exothermic reaction should be self-sustaining.

Q2: The yield of the desired ketone is low after acidic workup. What could be the issue?

A: Low yields of 1-(4-Methylpyridin-3-yl)ethanone after the acidic workup can stem from several factors related to the hydrolysis of the intermediate imine:

  • Incomplete Hydrolysis: The intermediate magnesium imine complex formed after the Grignard addition requires vigorous acidic hydrolysis to convert it to the ketone. Ensure the reaction mixture is quenched by pouring it onto a well-stirred mixture of ice and a strong acid, such as concentrated hydrochloric acid. The hydrolysis is an equilibrium process, and a sufficient excess of aqueous acid is necessary to drive it to completion.[1][2][3][4]

  • Side Reactions: The pyridine nitrogen can be protonated during the acidic workup. While necessary for the subsequent hydrochloride salt formation, prolonged exposure to very harsh acidic conditions at elevated temperatures could potentially lead to side reactions. It is crucial to control the temperature during the quench and hydrolysis.

  • Extraction Inefficiency: The product, as the hydrochloride salt, will be in the aqueous layer. To isolate the free base for purification or analysis, the aqueous layer must be basified (e.g., with NaOH or Na2CO3) to a pH of 9-10 before extracting with an organic solvent like dichloromethane or ethyl acetate.

Q3: I am observing significant amounts of unreacted 4-methyl-3-cyanopyridine. How can I improve the conversion?

A: Incomplete consumption of the starting material in a Grignard reaction often points to issues with the Grignard reagent itself or the reaction conditions:

  • Grignard Reagent Titer: The actual concentration of your Grignard reagent may be lower than calculated. It is good practice to titrate the Grignard reagent before use to determine its exact molarity.

  • Addition Rate and Temperature: The addition of the 4-methyl-3-cyanopyridine solution to the Grignard reagent should be done dropwise at a low temperature (e.g., 0 °C) to control the exotherm. A slow addition rate ensures that the Grignard reagent is in excess at the point of reaction, which can favor the desired addition over potential side reactions.

  • Reaction Time: After the addition is complete, allowing the reaction to stir for a sufficient period (e.g., 1-2 hours at room temperature) is crucial for driving the reaction to completion.

Q4: The final hydrochloride salt is difficult to crystallize or appears oily. What purification strategies can I employ?

A: Obtaining a pure, crystalline hydrochloride salt is essential for many applications. Here are some tips for purification:

  • Solvent Selection for Recrystallization: The choice of solvent is critical for successful recrystallization. A good solvent system will dissolve the hydrochloride salt when hot but have low solubility when cold.[5] For a polar compound like 1-(4-Methylpyridin-3-yl)ethanone hydrochloride, a mixture of a polar solvent (like isopropanol or ethanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) can be effective.

  • Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.

  • Washing the Crystals: After filtration, wash the collected crystals with a small amount of a cold, less-polar solvent (like cold diethyl ether) to remove any residual impurities or mother liquor.

Frequently Asked Questions (FAQs)

Q1: Why is the Grignard reaction with a cyanopyridine a good method for this synthesis?

A: The reaction of a Grignard reagent with a nitrile (cyano group) is a classic and effective method for the synthesis of ketones. The cyano group is a good electrophile, and the initial addition of the Grignard reagent forms a stable intermediate magnesium salt of an imine. Subsequent acidic hydrolysis of this imine yields the desired ketone. This method is often preferred over Friedel-Crafts acylation for pyridine derivatives because the electron-deficient nature of the pyridine ring and the tendency for N-acylation make direct acylation challenging.

Q2: What is the mechanism of the acidic hydrolysis of the intermediate imine?

A: The hydrolysis of the imine back to the ketone is the reverse of imine formation.[1][2][3] The process is catalyzed by acid and involves the following key steps:

  • Protonation of the imine nitrogen, making the carbon atom more electrophilic.

  • Nucleophilic attack of water on the imine carbon.

  • Proton transfer from the oxygen to the nitrogen.

  • Elimination of ammonia (or a primary amine) to form a protonated ketone (an oxonium ion).

  • Deprotonation of the oxonium ion to yield the final ketone.

Q3: Can I use other organometallic reagents instead of a Grignard reagent?

A: Yes, other organometallic reagents, such as organolithium compounds, can also react with nitriles to form ketones. However, organolithium reagents are generally more reactive and less selective than Grignard reagents, which can sometimes lead to more side reactions. For this specific transformation, Grignard reagents offer a good balance of reactivity and handling.

Q4: How do I prepare the hydrochloride salt from the free base?

A: To prepare the hydrochloride salt, dissolve the purified free base of 1-(4-Methylpyridin-3-yl)ethanone in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. Then, bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether). The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with cold anhydrous ether, and dried under vacuum.

Quantitative Data Summary

The following table provides a summary of key reaction parameters for the synthesis of 1-(4-Methylpyridin-3-yl)ethanone.

ParameterRecommended Value/RangeNotes
Grignard Reaction
Molar Ratio (MeMgBr : 4-methyl-3-cyanopyridine)1.1 - 1.5 : 1A slight excess of the Grignard reagent is recommended.
Reaction Temperature (Addition)0 °C to 5 °CMaintain a low temperature to control the exotherm.
Reaction Temperature (Stirring)Room TemperatureAllow the reaction to warm to room temperature after addition.
Reaction Time1 - 2 hoursMonitor by TLC for the consumption of starting material.
Hydrolysis
Quenching SolutionSaturated NH4Cl or 1 M HClAdd the reaction mixture to the cold aqueous acid.
pH for Hydrolysis1 - 2Ensure a strongly acidic environment for complete hydrolysis.
Work-up and Purification
pH for Extraction of Free Base9 - 10Use a base like NaOH or Na2CO3.
Recrystallization Solvent for HCl saltIsopropanol/Diethyl EtherOther alcohol/ether mixtures can also be effective.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methylpyridin-3-yl)ethanone

This protocol details the synthesis starting from 4-methyl-3-cyanopyridine.

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • Anhydrous diethyl ether or THF

  • Bromomethane (as a solution in diethyl ether) or methylmagnesium bromide solution (commercially available)

  • 4-methyl-3-cyanopyridine

  • Saturated aqueous ammonium chloride solution or 1 M Hydrochloric acid

  • Sodium hydroxide solution (e.g., 2 M)

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Grignard Reagent Preparation (if not using commercial solution):

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Place magnesium turnings in the flask and add a single crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, place a solution of bromomethane in the same anhydrous solvent.

    • Add a small portion of the bromomethane solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask with a heat gun.

    • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium has reacted.

  • Reaction with 4-methyl-3-cyanopyridine:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 4-methyl-3-cyanopyridine in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the 4-methyl-3-cyanopyridine solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully pour the reaction mixture into a vigorously stirred beaker containing a mixture of crushed ice and saturated aqueous ammonium chloride solution or 1 M HCl.

    • Stir the mixture for 30 minutes to ensure complete hydrolysis of the imine intermediate.

    • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane or ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine.

    • To isolate the free base, basify the aqueous layer from the initial separation to pH 9-10 with a sodium hydroxide solution and then extract with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine these organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-Methylpyridin-3-yl)ethanone.

Protocol 2: Preparation and Purification of 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride

Materials:

  • Crude 1-(4-Methylpyridin-3-yl)ethanone

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride (gas or as a solution in diethyl ether)

  • Isopropanol

  • Hexanes or Pentane

Procedure:

  • Salt Formation:

    • Dissolve the crude 1-(4-Methylpyridin-3-yl)ethanone in a minimal amount of anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.

    • The hydrochloride salt will precipitate as a solid. Continue adding HCl until no further precipitation is observed.

  • Isolation and Recrystallization:

    • Collect the precipitate by vacuum filtration and wash it with a small amount of cold anhydrous diethyl ether.

    • To recrystallize, dissolve the crude hydrochloride salt in a minimal amount of boiling isopropanol.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter.

    • Slowly add diethyl ether to the hot isopropanol solution until it becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of a cold isopropanol/diethyl ether mixture, and then with cold diethyl ether.

    • Dry the crystals under vacuum to obtain pure 1-(4-Methylpyridin-3-yl)ethanone hydrochloride.

Visualizations

Diagram 1: Synthesis Workflow

SynthesisWorkflow cluster_grignard Grignard Reaction cluster_workup Work-up & Purification Start 4-Methyl-3-cyanopyridine Reaction Grignard Addition (0°C to RT) Start->Reaction Grignard MeMgBr in THF/Ether Grignard->Reaction Imine Intermediate Imine Complex Reaction->Imine Hydrolysis Acidic Hydrolysis (aq. HCl) Imine->Hydrolysis FreeBase 1-(4-Methylpyridin-3-yl)ethanone (Free Base) Hydrolysis->FreeBase SaltFormation HCl Salt Formation (Anhydrous HCl) FreeBase->SaltFormation Product 1-(4-Methylpyridin-3-yl)ethanone HCl (Crude) SaltFormation->Product Recrystallization Recrystallization (Isopropanol/Ether) Product->Recrystallization FinalProduct Pure Product Recrystallization->FinalProduct

Caption: Workflow for the synthesis of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of Ketone Cause1 Incomplete Grignard Reaction Start->Cause1 Cause2 Incomplete Imine Hydrolysis Start->Cause2 Cause3 Inefficient Extraction Start->Cause3 Sol1 Check Reagent Quality (Anhydrous Conditions) Titrate Grignard Reagent Cause1->Sol1 Check Sol2 Ensure Strong Acidic Quench (Excess HCl, Vigorous Stirring) Cause2->Sol2 Verify Sol3 Adjust pH to 9-10 before Extraction Cause3->Sol3 Optimize

Caption: Troubleshooting logic for addressing low product yield.

References

  • BYJU'S. (2022, March 29). Imine Hydrolysis. [Link]

  • PW 01: recrystallization. (n.d.). [Link]

  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Gao, F., Jiao, K., Ding, Z., & Song, H. (1987). Studies on the reaction of 3-cyanopyridine with grignard reagents. Acta Chimica Sinica, 45(9), 922-925.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.).
  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). [Link]

  • MDPI. (2019, July 17). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. [Link]

  • OperaChem. (2024, December 10). Imines formation. [Link]

  • European Patent Office. (2013, March 8). Process for preparing a ketosulfone derivative. [Link]

  • MDPI. (2017, April 7). 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone. [Link]

  • Patsnap. (2016, July 6). A new method for the preparation of the intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone of etoricoxib. [Link]

  • PMC. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]

  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). [Link]

  • Google Patents. (2012, May 29). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. (n.d.). [Link]

  • Google Patents. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Google Patents. (n.d.). New method for preparing 1-(6-methylpyridine-3-yl)-2-[4-(methylsulfanyl)phenyl]acetone.
  • Google Patents. (n.d.). Production process of 3-cyanopyridine.
  • ResearchGate. (2025, August 6). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. [Link]

  • Recrystallization-1.doc.pdf. (n.d.). [Link]

  • Asian Journal of Chemistry. (2022, April 20). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]

  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when scaling up pyridine-based interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when scaling up pyridine-based intermediates.

The synthesis of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (also known as 3-acetyl-4-methylpyridine hydrochloride) is a critical workflow in the development of various kinase inhibitors and central nervous system (CNS) therapeutics[1]. While the theoretical synthesis is straightforward, the electron-deficient nature of the pyridine ring and the hygroscopicity of its salts often lead to frustrating side products and poor yields.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Mechanistic Pathways & Side Product Origins

To troubleshoot effectively, we must first understand where the synthesis diverges. The two most reliable industrial routes are the Halogen-Metal Exchange/Weinreb Acylation pathway and the Palladium-Catalyzed Stille Coupling pathway.

SynthesisPathways SM 3-Bromo-4-methylpyridine (Starting Material) Lithiation Halogen-Metal Exchange (n-BuLi or iPrMgCl) SM->Lithiation Route A Stille Stille Coupling (Tributyl(1-ethoxyvinyl)tin, Pd) SM->Stille Route B Weinreb Acylation (Weinreb Amide) Lithiation->Weinreb Side1 Side Product: 4-Methylpyridine (Moisture Quench) Lithiation->Side1 Side2 Side Product: Tertiary Alcohol (Over-addition) Weinreb->Side2 Ketone 1-(4-Methylpyridin-3-yl)ethanone (Free Base) Weinreb->Ketone Hydrolysis Acidic Hydrolysis (HCl/H2O) Stille->Hydrolysis Side3 Side Product: Organotin Residues & Homocoupled Biaryl Stille->Side3 Hydrolysis->Ketone SaltForm Salt Formation (Anhydrous HCl in Dioxane) Ketone->SaltForm FinalProduct 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride SaltForm->FinalProduct Side4 Issue: Sticky Oil / Gum (Water Contamination) SaltForm->Side4

Fig 1: Synthetic pathways to 1-(4-Methylpyridin-3-yl)ethanone hydrochloride and common side product divergence points.

Troubleshooting Guide & FAQs

Q1: My GC-MS shows a massive peak for 4-methylpyridine (m/z 93) instead of the target ketone. What went wrong?

Application Scientist Insight: You are seeing the de-brominated starting material. This occurs during Route A when the highly reactive 3-lithio-4-methylpyridine intermediate is quenched by protons before it can react with your electrophile. The root cause is almost always moisture in your solvent, wet glassware, or degraded n-BuLi. Fix: Titrate your n-BuLi prior to use. Ensure THF is freshly distilled over sodium/benzophenone or drawn from a verified anhydrous solvent system.

Q2: I substituted N-methoxy-N-methylacetamide with acetyl chloride to save costs. My yield plummeted, and I isolated a highly polar byproduct. Why?

Application Scientist Insight: You have generated 2-(4-methylpyridin-3-yl)propan-2-ol (a tertiary alcohol). When using standard esters or acyl chlorides, the initial ketone product is highly reactive and immediately undergoes a second nucleophilic attack by the remaining organometallic reagent[2]. Fix: You must use the Weinreb amide (N-methoxy-N-methylacetamide). The Weinreb amide forms a stable, five-membered cyclic chelate (a tetrahedral intermediate) with the lithium or magnesium ion. This chelate is stable at low temperatures and only collapses to form the desired ketone after the reaction is quenched with aqueous acid, entirely preventing over-addition[3].

Q3: I am using the Stille coupling route (Route B), but I have a persistent, non-polar impurity that streaks on silica gel. How do I remove it?

Application Scientist Insight: This is a classic organotin residue issue, common when using tributyl(1-ethoxyvinyl)tin[4]. Tributyltin halides are notoriously difficult to separate from basic pyridines via standard chromatography. Fix: Implement a potassium fluoride (KF) workup. Stir the crude organic extract with a 10% aqueous KF solution for 30 minutes. The fluoride ions react with the tin residues to form insoluble polymeric tributyltin fluoride, which can be easily filtered off through a pad of Celite before chromatography.

Q4: During the final hydrochloride salt formation, my product turns into a sticky, hygroscopic goo instead of a crisp powder. How do I fix this?

Application Scientist Insight: Pyridinium hydrochlorides are exceptionally hygroscopic. If you use concentrated aqueous HCl (which is ~63% water), the water coordinates with the salt, preventing crystallization and forming a syrup[5]. Fix: You must exclude water entirely during the salt formation step. Dissolve the free base in an anhydrous non-polar solvent (like diethyl ether or MTBE) and precipitate the salt using a commercially available solution of anhydrous 4M HCl in dioxane.

Quantitative Data: Side Product Diagnostics

Use this diagnostic table to identify and resolve impurities based on your LC-MS or GC-MS data.

Side Product / Impuritym/z (ESI+)Mechanistic OriginPrevention Strategy
4-Methylpyridine 94.1[M+H]+Moisture quenching the lithiated intermediate.Rigorous Schlenk techniques; titrate organolithium bases.
2-(4-Methylpyridin-3-yl)propan-2-ol 152.1 [M+H]+Over-addition of the organometallic reagent.Use Weinreb amide to form a stable chelate intermediate[2].
3,3'-Bi(4-methylpyridine) 185.1 [M+H]+Pd-catalyzed homocoupling of the starting material.Degas solvents thoroughly; ensure exact 1:1 stoichiometry in Stille.
1-Ethoxyvinyl intermediate 164.1 [M+H]+Incomplete acidic hydrolysis during Stille workup.Increase hydrolysis time; ensure pH < 2 during the aqueous quench.
Hydrated Salt (Gum/Syrup) N/AWater contamination during HCl salt formation.Use anhydrous 4M HCl in dioxane; precipitate in anhydrous ether[5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the in-line analytical check passes.

Protocol A: Synthesis of 1-(4-Methylpyridin-3-yl)ethanone (Free Base)

Causality Focus: Halogen-Metal Exchange and Chelate Stability

  • Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with dry Argon. Add 3-bromo-4-methylpyridine (10.0 mmol) and anhydrous THF (50 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-BuLi (10.5 mmol, 2.5 M in hexanes) over 15 minutes. Stir for 30 minutes at -78 °C.

    • Self-Validation Check: Withdraw a 0.1 mL aliquot and quench it in 1 mL of D2O. Analyze via GC-MS. You must observe >95% deuterium incorporation at the 3-position (m/z 94). If you see m/z 93 (protonation), your system is wet. Stop and restart.

  • Acylation: To the dark solution, add N-methoxy-N-methylacetamide (12.0 mmol) dropwise. The Weinreb amide will form the stable tetrahedral chelate[3]. Stir for 1 hour at -78 °C, then allow it to warm to 0 °C over 1 hour.

  • Quench & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure free base as a pale yellow oil.

Protocol B: Anhydrous Hydrochloride Salt Formation

Causality Focus: Preventing Hygroscopic Gumming

  • Dissolution: Dissolve the purified 1-(4-Methylpyridin-3-yl)ethanone free base (5.0 mmol) in 20 mL of anhydrous diethyl ether (or MTBE) in a dry round-bottom flask under Argon.

  • Precipitation: Place the flask in an ice bath (0 °C). Slowly add 4M HCl in dioxane (5.5 mmol, 1.37 mL) dropwise while stirring vigorously[5].

    • Causality Note: Dioxane acts as a carrier for the anhydrous HCl. As the HCl protonates the pyridine nitrogen, the resulting salt becomes completely insoluble in the ether/dioxane mixture and crashes out instantly.

  • Isolation: A white crystalline precipitate will form immediately. Stir for 15 minutes to ensure complete salt formation.

  • Filtration: Filter the solid rapidly through a Büchner funnel under a blanket of Argon (to prevent atmospheric moisture absorption). Wash the filter cake with 10 mL of ice-cold anhydrous ether.

  • Drying: Transfer the solid to a vacuum desiccator containing P2O5 and dry overnight at room temperature to yield the crisp, crystalline 1-(4-Methylpyridin-3-yl)ethanone hydrochloride.

References

  • Preparation of beta-collidine (US3663554A). Google Patents. Details the reduction and handling of 3-acetyl-4-methylpyridine hydrochloride intermediates.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis . Journal of Medicinal Chemistry. Discusses the utility of Weinreb amides in the synthesis of complex pyridine-based ketones. Available at:[Link]

  • Synthetic method of 3-acetyl-2-chloropyridine (CN115611802B). Google Patents. Compares the efficiency of Weinreb amide acylation against direct Grignard addition in halogenated pyridines.
  • Synthesis of Small Molecule Modulators of Non-traditional Drug Targets . ProQuest. Outlines the mechanistic advantage of the Weinreb ketone synthesis in preventing tertiary alcohol over-addition. Available at:[Link]

  • OGA inhibitor compound (JP2021527687A). Google Patents. Demonstrates the application of Stille coupling using tributyl(1-ethoxyvinyl)tin with bromopyridines.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Parameters for 1-(4-Methylpyridin-3-yl)ethanone hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with an authoritative, self-validating framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with an authoritative, self-validating framework for the synthesis of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (CAS: 24476-58-2).

Due to the deactivated nature of the pyridine ring and the specific substitution pattern, the most robust and highly regioselective method for this preparation is a palladium-catalyzed Stille cross-coupling between 3-bromo-4-methylpyridine and tributyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis [1].

Reaction Workflow & Mechanism

To troubleshoot effectively, one must first understand the causality of the reaction steps. The Stille coupling proceeds via the oxidative addition of the bromopyridine to a Pd(0) species, transmetalation with the vinyl stannane, and reductive elimination to yield an enol ether intermediate. Subsequent hydrolysis with aqueous HCl concurrently forms the target acetyl group and the hydrochloride salt.

G A 3-Bromo-4-methylpyridine C Pd Catalyst, 100°C (Stille Coupling) A->C B Tributyl(1-ethoxyvinyl)tin B->C D 1-(1-Ethoxyvinyl)- 4-methylpyridine C->D Cross-coupling E Aqueous HCl, THF (Hydrolysis) D->E F 1-(4-Methylpyridin-3-yl) ethanone hydrochloride E->F Salt Formation

Reaction workflow for the synthesis of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride.

Optimization of Reaction Parameters

The table below summarizes quantitative data for the optimization of the Stille coupling step, highlighting how catalyst selection and heating methods impact the overall yield [3].

Catalyst System (5 mol%)SolventTemperature (°C)Time (h)AdditiveYield (%)
Pd(PPh₃)₄Dioxane10030None65%
Pd(PPh₃)₄Toluene10024None68%
PdCl₂(PPh₃)₂Toluene10012None85%
Pd(OAc)₂ / dpppDMF/H₂O120 (Microwave)1K₂CO₃92%

Data Insight: Microwave (MW) irradiation significantly reduces reaction time and improves yield by mitigating thermal catalyst deactivation (Pd black formation).

Self-Validating Experimental Protocol

Every step in this protocol includes a validation checkpoint to ensure the integrity of the workflow before proceeding to the next stage.

Step 1: Stille Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask, dissolve 3-bromo-4-methylpyridine (1.0 equiv) in anhydrous toluene (0.2 M).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.05 equiv) and purge the system with argon for 15 minutes to prevent oxidative quenching of the catalyst.

  • Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 100 °C for 12 hours under a strict argon atmosphere.

  • Workup: Cool to room temperature, quench with saturated aqueous KF solution, and stir vigorously for 1 hour to precipitate polymeric tributyltin fluoride. Filter the biphasic mixture through a pad of Celite [2].

  • Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the crude 3-(1-ethoxyvinyl)-4-methylpyridine.

  • Validation Checkpoint: TLC (Hexane/EtOAc 4:1) must show complete consumption of the starting material (Rf ~0.4) and the appearance of a new, strongly UV-active spot for the enol ether (Rf ~0.6).

Step 2: Hydrolysis and Salt Formation
  • Solvation: Dissolve the crude enol ether intermediate in THF (0.5 M).

  • Hydrolysis: Add 2N aqueous HCl (2.0 equiv) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Concentration: Concentrate the mixture under reduced pressure to remove the THF.

  • Crystallization: Remove residual water by azeotropic distillation with toluene. Triturate the resulting solid with cold diethyl ether to yield 1-(4-Methylpyridin-3-yl)ethanone hydrochloride as a crystalline powder.

  • Validation Checkpoint: ¹H NMR (D₂O) should display a distinct acetyl methyl singlet at ~2.6 ppm and a downfield shift of the pyridine protons, confirming successful hydrolysis and protonation.

Troubleshooting Guides & FAQs

Q1: My Stille coupling yield is consistently below 50%, and I observe a black precipitate in the flask. What is causing this, and how can I fix it? A: The black precipitate is "palladium black," which indicates the decomposition of the active Pd(0) catalyst into inactive elemental palladium. This is primarily caused by oxygen ingress or prolonged thermal stress.

  • Solution: Ensure strict Schlenk techniques are used. Degas your solvents by sparging with argon for at least 30 minutes or using the freeze-pump-thaw method. Alternatively, switching to microwave irradiation (e.g., 120 °C for 1 hour) minimizes the time the catalyst is exposed to high temperatures, drastically reducing Pd black formation [1].

Q2: How can I effectively remove organotin byproducts from the intermediate? Column chromatography isn't working well. A: Tributyltin halides are highly lipophilic and notoriously difficult to separate from pyridine derivatives via standard silica gel chromatography.

  • Solution: Implement a potassium fluoride (KF) workup [2]. By stirring the crude reaction mixture with a saturated aqueous KF solution, the tributyltin byproducts are converted into insoluble polymeric tributyltin fluoride (Bu₃SnF), which can be easily removed by filtration through Celite prior to extraction.

Q3: The hydrolysis step yields a gummy, hygroscopic residue instead of a crystalline hydrochloride salt. What went wrong? A: A gummy residue indicates the presence of excess water, unreacted tin residues, or incomplete hydrolysis. Pyridine hydrochloride salts are naturally highly hygroscopic, and trace impurities prevent crystallization.

  • Solution: Ensure the intermediate is thoroughly purified from tin before hydrolysis. To induce crystallization, avoid using a massive excess of aqueous HCl. Instead, remove the water completely by azeotropic distillation with toluene, followed by trituration of the residue with cold, anhydrous diethyl ether. Alternatively, perform the hydrolysis using a stoichiometric amount of water in the presence of anhydrous HCl in dioxane.

Q4: Can I use Heck coupling instead of Stille to avoid the toxicity of organotin reagents? A: Yes. An alternative approach is the Heck coupling of 3-bromo-4-methylpyridine with butyl vinyl ether. This requires a different catalytic system—typically Pd(OAc)₂, a bidentate ligand like 1,3-bis(diphenylphosphino)propane (dppp), and a base such as K₂CO₃ in a DMF/water mixture [1]. While this avoids tin toxicity, the regioselectivity of the vinyl ether insertion (α vs. β substitution) must be carefully monitored via NMR.

References

  • Title: Pyrimidinone derivatives as antimalarial agents (Patent US9321790B2)
  • Title: Stille Coupling - General Mechanism and Work-up Source: Organic-Synthesis URL: [Link]

  • Title: Total Synthesis and Metabolic Stability of Hispidulin and Its d-Labelled Derivative Source: PubMed Central (PMC) URL: [Link]

Optimization

stability and storage conditions for 1-(4-Methylpyridin-3-yl)ethanone hydrochloride

Welcome to the Technical Support and Troubleshooting Portal for 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (CAS: 24476-58-2) . As a Senior Application Scientist, I frequently encounter researchers struggling with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (CAS: 24476-58-2) . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of heterocyclic hydrochloride salts during in vitro and in vivo drug development assays.

While the hydrochloride salt form is intentionally chosen to enhance aqueous solubility and bioavailability, it introduces significant handling challenges—most notably, severe hygroscopicity and pH-dependent instability. This guide moves beyond basic material safety data to explain the chemical causality behind these issues, providing you with self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My newly opened bottle of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride has turned into a sticky, gummy paste. Is the chemical ruined?

The Causality: You are observing a phenomenon known as deliquescence. Like many pyridinium chloride salts, this compound is exceptionally [1]. The ionic lattice of the hydrochloride salt has a strong thermodynamic affinity for atmospheric water. When exposed to ambient humidity, it absorbs moisture until it literally dissolves in its own water of hydration. The Verdict: The chemical is not necessarily degraded, but its effective molar mass is now unknown due to the excess water weight, which will ruin the accuracy of any quantitative assay. You must recover the anhydrous salt before use.

Q2: I prepared a 10 mM stock solution in standard PBS (pH 7.4), but I noticed slight cloudiness and inconsistent assay results. Why?

The Causality: The hydrochloride salt is highly soluble in water, but dissolution releases the pyridinium ion and the chloride ion. The pKa of the conjugate acid of similar substituted pyridines is typically between 5.0 and 6.0. In a pH 7.4 buffer, the basic environment forces the deprotonation of the salt, liberating the neutral free base (1-(4-Methylpyridin-3-yl)ethanone). The free base is significantly less water-soluble than the salt and can precipitate out as a micro-emulsion or fine suspension[2]. This causes cloudiness and erratic dosing. The Fix: Always prepare highly concentrated stock solutions in an aprotic solvent like anhydrous DMSO, and only spike into aqueous buffers immediately prior to the assay to minimize free-base precipitation.

Q3: What are the strict long-term storage requirements to prevent oxidative degradation?

The Causality: While the solid HCl salt is generally stable against oxidation compared to the free base, prolonged exposure to ambient humidity, light, and trace oxygen can lead to slow degradation, such as N-oxide formation on the pyridine ring. The Fix: Store the compound under an inert gas (Argon or Nitrogen) at 2°C to 8°C. Avoid contact with strong bases and oxidizing agents[3].

Part 2: Quantitative Data & Storage Specifications

To ensure >98% purity over a 12-month lifecycle, adhere to the following physicochemical parameters and storage conditions:

ParameterSpecification / ConditionMechanistic Rationale
Chemical Name 1-(4-Methylpyridin-3-yl)ethanone HClAcetyl-pyridine derivative; HCl salt enhances solubility.
CAS Registry 24476-58-2Unique identifier for the specific hydrochloride salt form.
Molecular Weight 171.62 g/mol Essential for accurate molarity calculations in quantitative assays.
Long-Term Storage 2°C to 8°C (or -20°C for >6 months)Low kinetic energy minimizes thermal/oxidative degradation.
Atmosphere Argon (Ar) or Nitrogen ( N2​ )Displaces O2​ and atmospheric moisture to prevent deliquescence.
Aqueous pH (10 mM) ~3.5 - 4.5 (Acidic)Driven by the dissociation of the pyridinium hydrochloride proton.
Incompatibilities Strong bases, Oxidizing agentsBases cause deprotonation; oxidizers attack the heteroaromatic ring[3].

Part 3: Chemical Stability & Degradation Workflows

Understanding the equilibrium between the stable salt and its degradation pathways is critical for troubleshooting assay failures.

Pathway Salt 1-(4-Methylpyridin-3-yl)ethanone HCl (Stable Crystalline Solid) Hydrate Deliquesced Paste (Moisture Compromised) Salt->Hydrate Atmospheric H2O (Hygroscopic) Aqueous Aqueous Solution (Acidic pH ~4.0) Salt->Aqueous Dissolution in Buffer Hydrate->Salt Vacuum + P2O5 (Recovery) FreeBase Free Base Form (Precipitate / Oil) Aqueous->FreeBase pH > 6.0 (Deprotonation) FreeBase->Aqueous Add HCl (Reprotonation) Degradation Oxidative Degradation (N-Oxides) FreeBase->Degradation O2 / Light / Heat

Figure 1: Chemical stability pathways, deliquescence, and pH-dependent free base liberation.

Part 4: Self-Validating Experimental Protocols

Do not rely on assumptions when handling hygroscopic salts. The following protocols are designed as self-validating systems, meaning the workflow includes an inherent check to confirm success.

Protocol A: Recovery and Validation of Moisture-Compromised Salt

If your reagent has absorbed water (deliquesced), use this protocol to recover the anhydrous molar mass.

  • Transfer: Immediately move the open vial containing the compromised (sticky) salt into a vacuum desiccator.

  • Desiccant: Ensure the desiccator is loaded with a high-capacity, irreversible desiccant such as Phosphorus pentoxide ( P2​O5​ ).

  • Vacuum Application: Apply a high vacuum ( <1 mbar) for 24 to 48 hours at ambient room temperature.

    • Causality: The vacuum lowers the vapor pressure of water, driving the thermodynamic equilibrium away from the hydrated state back to the crystalline anhydrous salt.

  • Inert Backfill: Backfill the desiccator with dry Argon gas before opening to prevent immediate re-absorption of moisture.

  • Validation (Self-Validating Step): Dissolve a 2 mg test aliquot in anhydrous DMSO- d6​ and perform a 1 H-NMR analysis. The recovery is successful if the broad water peak (typically around 3.3 ppm in DMSO) is completely suppressed, and the integration of the acetyl and methyl protons matches the theoretical 3:3 ratio relative to the aromatic protons.

Protocol B: Preparation of Anhydrous Stock Solutions

To prevent degradation and ensure accurate dosing in biological assays, follow this inert-handling workflow.

Workflow A 1. Receive Reagent (Sealed from Manufacturer) B 2. Equilibrate to Room Temp (30 mins, prevents condensation) A->B C 3. Transfer to Glove Box (Dry N2 / Ar atmosphere) B->C D 4. Aliquot into Amber Vials (Single-use quantities) C->D E 5. Seal with PTFE/Parafilm (Moisture barrier) D->E F 6. Store at 2-8°C (Inside secondary desiccator) E->F

Figure 2: Step-by-step inert atmosphere workflow for handling hygroscopic pyridinium salts.

  • Equilibration: Before opening, allow the sealed reagent vial to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the cold powder, ruining the batch.

  • Inert Environment: Purge a glove bag or use a nitrogen-flushed dry box for all weighing procedures.

  • Weighing: Weigh the desired mass of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride using a precision analytical balance.

  • Dissolution: Dissolve the powder in anhydrous DMSO (stored over molecular sieves) to create a concentrated stock (e.g., 50 mM).

    • Causality: DMSO is an aprotic solvent that prevents the dissociation-driven acid-base side reactions seen in unbuffered aqueous solutions.

  • Storage: Aliquot the stock into single-use amber glass vials, blanket the headspace with Argon, seal with PTFE-lined caps, and store at -20°C.

  • Validation (Self-Validating Step): Visually inspect the thawed aliquots before use. A proper anhydrous DMSO stock should remain perfectly clear. Any turbidity indicates moisture ingress and subsequent free-base precipitation.

References

  • Carl Roth. "Safety Data Sheet: 3-Acetylpyridine." Carl Roth Technical Documentation. Available at:[Link]

Sources

Troubleshooting

challenges in scaling up 1-(4-Methylpyridin-3-yl)ethanone hydrochloride production

Welcome to the Technical Support Center for the scale-up and process optimization of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (also known as 3-acetyl-4-methylpyridine hydrochloride). As a critical intermediate in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and process optimization of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (also known as 3-acetyl-4-methylpyridine hydrochloride).

As a critical intermediate in the synthesis of steroid C17,20-lyase inhibitors, kinase inhibitors, and substituted thiazole derivatives, scaling this molecule from the bench to the pilot plant introduces complex thermochemical and phase-behavior challenges. This guide is designed for researchers and process chemists, providing field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible production.

Process Overview & Mechanistic Pathway

The most scalable synthetic route involves the Grignard addition of methylmagnesium bromide to 4-methylpyridine-3-carbonitrile, followed by acidic hydrolysis of the intermediate ketimine and subsequent crystallization of the hydrochloride salt .

Pathway N1 4-Methylpyridine- 3-carbonitrile N2 MeMgBr / THF (0°C to 5°C) N1->N2 Nucleophilic Addition N3 N-Magnesio Ketimine Complex N2->N3 Intermediate Formation N4 5% aq. HCl Hydrolysis N3->N4 Acidic Quench N5 1-(4-Methylpyridin-3-yl) ethanone (Free Base) N4->N5 Neutralization & Extraction N6 HCl in IPA Crystallization N5->N6 Controlled Nucleation N7 1-(4-Methylpyridin-3-yl) ethanone HCl Salt N6->N7 Filtration & Drying

Mechanistic workflow for the synthesis and crystallization of 1-(4-Methylpyridin-3-yl)ethanone HCl.

Troubleshooting Guide & FAQs

Q1: During pilot-scale Grignard addition, we observe up to 15% of an uncharacterized polymeric impurity and a low yield of the target ketone. What is the mechanistic cause, and how do we mitigate it? Expertise & Causality: The protons on the 4-methyl group of the pyridine ring are highly acidic due to the electron-withdrawing nature of both the pyridine nitrogen and the adjacent nitrile group. At scale, poor heat transfer can lead to localized thermal hotspots during the addition of methylmagnesium bromide. Elevated temperatures (>10°C) shift the kinetic pathway from the desired nucleophilic attack on the nitrile carbon to the deprotonation of the 4-methyl group. This generates a reactive enolate-like species that readily undergoes intermolecular condensations. Solution: Implement strict thermodynamic control. Add the Grignard reagent via a subsurface dip-tube to prevent localized high-concentration zones at the liquid surface. Maintain the internal temperature strictly below 5°C. Furthermore, limit the Grignard reagent to exactly 1.10–1.15 equivalents; excess reagent disproportionately drives the deprotonation side-reaction.

Q2: Our in-process control (IPC) shows incomplete conversion of the imine intermediate to the ketone, even after quenching with saturated ammonium chloride. Why is the hydrolysis stalling? Expertise & Causality: The Grignard addition yields a stable N-magnesio ketimine complex. While aliphatic imines hydrolyze rapidly, the basicity of the pyridine ring buffers the local pH, and steric hindrance from the adjacent 4-methyl group severely retards the hydration of the imine double bond. A weak acid quench (like NH₄Cl) is insufficient to break this complex at scale, causing the ketimine to partition into the organic phase and stall the reaction. Solution: Utilize a highly acidic, biphasic hydrolysis strategy. Quench the reaction mixture into cold 5% aqueous hydrochloric acid (HCl) . Ensure high-shear agitation for at least 3 to 4 hours at room temperature to drive the equilibrium entirely toward the ketone before proceeding to neutralization.

Q3: During salt formation, the product "oils out" (forms a biphasic liquid mixture) instead of crystallizing as a solid powder. How do we achieve reliable polymorphic crystallization? Expertise & Causality: "Oiling out" (liquid-liquid phase separation, or LLPS) occurs when the concentration of the hydrochloride salt exceeds its solubility limit, but the supersaturation level is pushed past the metastable zone into the spinodal decomposition region before nucleation can occur. This is a classic scale-up failure caused by bubbling highly concentrated HCl gas rapidly into a highly soluble solvent. Solution: Widen the metastable zone width (MZW) by switching the solvent system to isopropanol (IPA) . Instead of bubbling gas, use a pre-titrated solution of HCl in IPA. Induce primary nucleation by adding only 10% of the acid at 45°C, holding to establish a seed bed, and then dosing the remainder over 2 hours while cooling.

Quantitative Data: Lab vs. Pilot Scale Parameters

To successfully transition from bench to pilot plant, operating parameters must be adjusted to account for mass transfer and thermodynamic limitations.

Process ParameterLab-Scale (10 g)Pilot-Scale (5 kg)Mechanistic Impact / Scale-Up Observation
Grignard Addition Temp 0°C to 5°C2°C to 8°CExotherm control is critical; >10°C exponentially increases desmethyl condensation impurities.
MeMgBr Equivalents 1.50 eq1.15 eqExcess Grignard at scale promotes unwanted enolization of the 4-methyl group.
Imine Hydrolysis Time 1 hour4 hoursBiphasic mixing at scale requires extended contact time for complete ketimine conversion.
Crystallization Solvent Diethyl EtherIsopropanol (IPA)Ether evaporates too rapidly and poses flammability risks; IPA provides a wider metastable zone.
Overall Yield 82%74%Scale-up losses primarily occur during phase separation and crystallization nucleation phases.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; each phase contains a specific validation check to ensure the chemical state is correct before proceeding, preventing cascading failures at scale.

Phase 1: Grignard Addition (Nucleophilic Attack)
  • Charge a dry, nitrogen-purged glass-lined reactor with 4-methylpyridine-3-carbonitrile (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 volumes).

  • Cool the solution to 0°C using a chiller jacket.

  • Validation Check: Ensure internal moisture is <0.05% via Karl Fischer titration. Water will violently quench the Grignard reagent, throwing off the stoichiometry and creating hazardous gas evolution.

  • Slowly dose Methylmagnesium bromide (3.0 M in diethyl ether, 1.15 eq) via a subsurface dip-tube. Adjust the feed rate to maintain the internal temperature strictly below 5°C.

  • Stir the reaction mixture for 3 hours, allowing it to slowly warm to room temperature (20°C).

Phase 2: Hydrolysis & Free Base Isolation
  • Transfer the reaction mixture slowly into a secondary vessel containing pre-cooled (0°C) 5% aqueous HCl (15 volumes) under vigorous agitation.

  • Validation Check: Verify the aqueous phase pH is <2. Stir vigorously for 4 hours. Pull an IPC sample (HPLC) to confirm <1% of the imine intermediate remains before proceeding.

  • Add ethyl acetate (10 volumes) to the reactor. Slowly neutralize the aqueous layer to pH 8 using saturated aqueous NaHCO₃.

  • Stop agitation and allow phase separation. Extract the aqueous layer once more with ethyl acetate (5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base (1-(4-methylpyridin-3-yl)ethanone) as a pale yellow oil.

Phase 3: Controlled Crystallization of the Hydrochloride Salt
  • Dissolve the crude free base in Isopropanol (IPA) (8 volumes) and heat the solution to 45°C.

  • Begin dosing a pre-titrated solution of HCl in IPA (5 N). Add exactly 10% of the required stoichiometric amount and hold the temperature at 45°C for 30 minutes to induce primary nucleation.

  • Validation Check: A persistent, faint milky turbidity must be visible, indicating a successful seed bed. If the solution remains clear, add 0.5% w/w of authentic 1-(4-methylpyridin-3-yl)ethanone hydrochloride seed crystals.

  • Once the seed bed is confirmed, dose the remaining HCl/IPA solution linearly over 2 hours while simultaneously cooling the reactor to 5°C.

  • Filter the resulting dense white crystalline suspension, wash the cake with cold IPA (2 volumes), and dry under vacuum at 40°C to a constant weight.

References

  • Title: SUBSTITUTED THIAZOLE DERIVATIVES BEARING 3-PYRIDYL GROUPS, PROCESS FOR PREPARING THE SAME AND USE THEREOF (EP1348704A1)
  • Title: Preparation of beta-collidine (US3663554A)
Optimization

minimizing byproduct formation in 1-(4-Methylpyridin-3-yl)ethanone hydrochloride reactions

Welcome to the Technical Support Center for 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (also known as 3-acetyl-4-methylpyridine HCl). As a Senior Application Scientist, I frequently consult on the unique synthetic ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (also known as 3-acetyl-4-methylpyridine HCl).

As a Senior Application Scientist, I frequently consult on the unique synthetic challenges posed by this molecule. This compound presents a "reactivity trifecta": a basic and nucleophilic pyridine nitrogen, an electrophilic/enolizable ketone, and a highly acidic C4-methyl group. When handled improperly—especially in its hydrochloride salt form—these three sites compete, leading to complex byproduct mixtures.

This guide is designed to help researchers and drug development professionals diagnose, troubleshoot, and optimize their workflows to ensure high-yield, chemoselective reactions.

Part 1: Diagnostic Troubleshooting Table

Before diving into mechanistic solutions, use this diagnostic matrix to identify the root cause of your specific byproduct issues.

Symptom / ObservationIdentified ByproductMechanistic Root CauseImmediate Corrective Action
Tarry, dark mixtures upon base addition Aldol / Knoevenagel oligomersDeprotonation of the highly acidic C4-methyl group competing with ketone enolization.Switch to a biphasic neutralization protocol at 0 °C to isolate the free base immediately.
Loss of aromaticity in NMR during reduction Dihydropyridine / Piperidine derivativesHydride attack on the electron-deficient pyridinium ring.Completely neutralize the HCl salt to the free base before adding any reducing agents.
Poor yield during alpha-alkylation N-alkylated pyridinium saltsThe neutral pyridine nitrogen outcompetes the ketone enolate for the electrophile.Use a strong, sterically hindered base (e.g., LDA) at -78 °C to form the kinetic enolate irreversibly.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why does neutralizing the hydrochloride salt often lead to massive self-condensation and oligomerization? The Causality: The C4-methyl protons are conjugated with the pyridine ring. In the protonated state (pyridinium), the electron-withdrawing effect of the nitrogen is massively enhanced, making this methyl group exceptionally acidic[1]. If you add a base slowly in a single-phase solvent, you create a transient mixture of the free base and the unreacted protonated salt. The newly formed free base can deprotonate the C4-methyl of the remaining salt, generating highly reactive aza-allyl intermediates that rapidly condense with the acetyl group of neighboring molecules[2].

Q2: I am attempting a standard NaBH₄ reduction of the ketone, but I am recovering dearomatized byproducts. What went wrong? The Causality: Pyridinium salts are highly electrophilic. If the reduction is performed while the molecule is still a hydrochloride salt, the LUMO of the pyridine ring is significantly lowered. Consequently, the hydride source (NaBH₄) will attack the electron-deficient C2 or C4 positions of the pyridine ring, leading to nucleophilic dearomatization[3]. To achieve chemoselective reduction of the ketone, the pyridine must be fully neutralized to its free base form before introducing the reducing agent[4].

Q3: How do I prevent N-alkylation when trying to functionalize the alpha-carbon of the ketone? The Causality: The neutral pyridine nitrogen is a strong nucleophile. If weak bases (like K₂CO₃) are used at room temperature, the enolate is only formed in a reversible equilibrium, leaving a large population of neutral pyridine available to attack your alkyl halide. You must use a strong, hindered base (e.g., LDA or LiHMDS) at cryogenic temperatures (-78 °C) to quantitatively and irreversibly form the kinetic enolate, which is vastly more nucleophilic than the pyridine nitrogen.

Part 3: Verified Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not skip the validation checks, as they confirm causality at each critical juncture.

Protocol A: Biphasic Free-Basing of 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride

Objective: Isolate the free base without triggering C4-methyl deprotonation or Aldol condensation.

  • Preparation: Suspend 10 mmol of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride in 50 mL of Dichloromethane (DCM) in a round-bottom flask. Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Prepare 50 mL of a saturated aqueous NaHCO₃ solution and cool it to 0 °C. Add the cold NaHCO₃ solution to the DCM suspension under vigorous stirring.

    • Causality Check: The biphasic system ensures that as soon as the free base is formed, it immediately partitions into the organic (DCM) layer. This physical separation removes it from the aqueous basic environment, preventing intermolecular self-condensation.

  • Extraction: Transfer to a separatory funnel. Isolate the organic layer and extract the aqueous layer with additional DCM (2 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature strictly below 30 °C.

  • Validation Check: Spot the resulting oil on a TLC plate (UV 254 nm). A single, clean spot indicates successful free-basing. Baseline streaking indicates that temperature control was lost and oligomerization occurred.

Protocol B: Chemoselective Ketone Reduction to 1-(4-Methylpyridin-3-yl)ethanol

Objective: Reduce the acetyl group without dearomatizing the pyridine ring.

  • Preparation: Dissolve the freshly prepared free base (10 mmol, from Protocol A) in absolute ethanol (30 mL) and cool to 0 °C.

  • Reduction: Add NaBH₄ (5 mmol, 0.5 equiv) portion-wise over 15 minutes.

    • Causality Check: Using the free base prevents pyridinium dearomatization. Ethanol serves as a protic solvent to stabilize the transition state and facilitate hydride transfer[4].

  • Reaction: Stir the mixture for 1 hour at 0 °C.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL) dropwise to destroy excess hydride. Extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate.

  • Validation Check: Perform a rapid crude ¹H-NMR. The disappearance of the acetyl methyl singlet (~2.6 ppm) and the appearance of a doublet (~1.5 ppm) and a methine quartet (~5.0 ppm) validates successful ketone reduction. Crucially, the retention of the downfield aromatic protons (~8.4 - 8.6 ppm) confirms the pyridine ring was preserved.

Part 4: Mechanistic Visualization

The following diagram maps the mechanistic divergence of the compound based on your chosen reaction conditions.

G SM 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride FreeBase Free Base (Neutral) SM->FreeBase Controlled Neutralization Path1 Hydride Reduction (Directly on Salt) SM->Path1 NaBH4 Path2 Strong Base (-78 °C) FreeBase->Path2 Path3 Weak Base / RT (Electrophile added) FreeBase->Path3 Out1 Dearomatization (Dihydropyridine Byproduct) Path1->Out1 Out2 Kinetic Enolate (Desired Alpha-Substitution) Path2->Out2 Out3 N-Alkylation & Aldol Condensation Path3->Out3

Mechanistic divergence of 1-(4-Methylpyridin-3-yl)ethanone reactions based on conditions.

Part 5: References

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Source: Chemical Reviews - ACS Publications URL:[Link]

  • Kröhnke pyridine synthesis Source: Wikipedia URL:[Link]

  • The Reduction of Carbonyl Compounds with Dicyclopentylzinc: A New Example of Asymmetric Amplifying Autocatalysis Source: MDPI URL:[Link]

  • Evaluation of the First Cytostatically Active 1-Aza-9-oxafluorenes as Novel Selective CDK1 Inhibitors with P-Glycoprotein Modulating Properties Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Spectral Interpretation of 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride

Welcome to the technical support center for the spectral interpretation of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the spectral interpretation of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the spectroscopic analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific experimental issues.

Introduction

1-(4-Methylpyridin-3-yl)ethanone hydrochloride is a substituted pyridine derivative. The presence of the pyridine ring, the ketone functional group, and its formulation as a hydrochloride salt present unique challenges in spectral interpretation. This guide will break down the expected spectral features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and provide systematic approaches to troubleshoot common problems.

Part 1: ¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for structural elucidation. For 1-(4-Methylpyridin-3-yl)ethanone hydrochloride, the key is to understand the influence of the protonated pyridinium nitrogen.

Expected ¹H NMR Spectral Features

The protonation of the pyridine nitrogen to form the hydrochloride salt has a significant deshielding effect on the ring protons. This results in a downfield shift for all protons, particularly those closest to the nitrogen atom.[1][2]

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Notes
Pyridinium H (H2)~8.8 - 9.2Singlet (or narrow doublet)Most deshielded aromatic proton due to proximity to N+.
Pyridinium H (H6)~8.6 - 8.9DoubletAdjacent to H5.
Pyridinium H (H5)~7.8 - 8.2DoubletCoupled to H6.
Acetyl CH₃~2.5 - 2.8SingletTypical range for a methyl ketone.
Pyridine CH₃~2.4 - 2.7SingletMethyl group on the pyridine ring.
N-H ProtonVariable (often broad)Singlet (broad)Position is highly dependent on solvent and concentration. May exchange with D₂O.
Troubleshooting ¹H NMR Issues

Q1: Why are my aromatic proton signals broader than expected?

A1: Broadening of proton signals adjacent to a nitrogen atom is a common phenomenon.

  • Causality: The ¹⁴N nucleus has a quadrupole moment, which can lead to rapid relaxation and broadening of the signals of adjacent protons. This effect is most pronounced for the protons in the alpha positions (H2 and H6). Chemical exchange of the N-H proton can also contribute to broadening.[2]

  • Troubleshooting Workflow:

    G A Broad Aromatic Signals Observed B Check Sample Preparation A->B E Acquire Spectrum at a Different Temperature A->E K Decouple ¹⁴N (if available) A->K Advanced Technique C Is the sample completely dissolved? B->C If no, re-prepare sample. D Is the concentration appropriate? B->D If too high, dilute. F Variable Temperature (VT) NMR E->F G Does peak shape change with temperature? F->G H Consider 2D NMR G->H If yes, indicates dynamic exchange. I COSY/TOCSY to confirm couplings H->I J HMQC/HSQC to correlate to carbons H->J

    Caption: Troubleshooting broad ¹H NMR signals.

Q2: I can't find the N-H proton signal. Where is it?

A2: The N-H proton of a hydrochloride salt can be challenging to observe.

  • Explanation: The chemical shift of the N-H proton is highly variable and depends on the solvent, concentration, and temperature. It often appears as a broad singlet. In protic solvents like D₂O or CD₃OD, it will readily exchange with deuterium and become invisible in the ¹H NMR spectrum.[3]

  • Recommendations:

    • Use an aprotic solvent: Dissolve the sample in DMSO-d₆ or CDCl₃. DMSO-d₆ is particularly good for observing exchangeable protons.[3]

    • Check a wider spectral window: The N-H proton can be significantly downfield.

    • Perform a D₂O exchange experiment: Acquire a spectrum, add a drop of D₂O, shake, and re-acquire. The disappearance of a peak confirms it as an exchangeable proton.

Q3: The chemical shifts of my aromatic protons are different from expected values. Why?

A3: Solvent effects can significantly influence the chemical shifts of pyridinium protons.

  • Scientific Rationale: The polarity and hydrogen bonding capability of the solvent can interact with the pyridinium salt, altering the electron density around the ring and thus the chemical shifts of the protons.[4]

  • Troubleshooting Steps:

    • Confirm the solvent: Ensure the correct deuterated solvent was used and that it is of high purity.

    • Reference the solvent peak: Calibrate the spectrum correctly to the residual solvent peak.

    • Consider solvent-induced shifts: If comparing to literature values, ensure the same solvent was used. If not, small deviations are expected.

Part 2: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Spectral Features

Similar to ¹H NMR, the protonation of the nitrogen leads to a downfield shift of the carbon signals in the pyridine ring.

Carbon Assignment Expected Chemical Shift (ppm) Notes
C=O (Ketone)~195 - 205Typical range for an aryl ketone.[5]
Pyridinium C (C2)~150 - 155Deshielded due to proximity to N+.
Pyridinium C (C4)~145 - 150Also deshielded.
Pyridinium C (C6)~140 - 145
Pyridinium C (C3)~130 - 135
Pyridinium C (C5)~125 - 130
Acetyl CH₃~25 - 30
Pyridine CH₃~15 - 20
Troubleshooting ¹³C NMR Issues

Q1: My quaternary carbon signals (C=O, C3, C4) are very weak. How can I improve their detection?

A1: Quaternary carbons lack attached protons and thus do not benefit from the Nuclear Overhauser Effect (NOE), leading to longer relaxation times and weaker signals.

  • Experimental Solutions:

    • Increase the number of scans: This is the most straightforward way to improve the signal-to-noise ratio.

    • Increase the relaxation delay (d1): A longer delay between pulses allows the quaternary carbons to fully relax, leading to a stronger signal. A delay of 5-10 seconds is a good starting point.

    • Use a different pulse sequence: An "inverse-gated decoupling" experiment can be used to suppress the NOE and obtain more quantitative spectra, which can sometimes help in identifying weak quaternary signals.

Q2: I am having trouble assigning the aromatic carbon signals. What should I do?

A2: Unambiguous assignment of similar carbon signals often requires two-dimensional NMR techniques.

  • Workflow for Carbon Assignment:

    G A Ambiguous Aromatic ¹³C Signals B Run an HSQC or HMQC Experiment A->B D Run an HMBC Experiment A->D C Correlate Protons to Directly Attached Carbons B->C F Combine Data for Full Assignment C->F E Identify Long-Range (2-3 bond) H-C Correlations D->E E->F

    Caption: 2D NMR workflow for carbon assignment.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Expected IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Appearance Notes
N-H Stretch (Pyridinium)~2400 - 3200BroadOften overlaps with C-H stretches.
C-H Stretch (Aromatic/Alkyl)~2850 - 3100Sharp
C=O Stretch (Ketone)~1690 - 1710Strong, sharpConjugation with the pyridine ring lowers the frequency compared to a simple aliphatic ketone.[5][6]
C=N, C=C Stretch (Pyridine Ring)~1500 - 1640Medium to strongMultiple bands are expected.
Troubleshooting IR Issues

Q1: My sample is a solid. What is the best way to prepare it for IR analysis?

A1: For solid samples, the two most common methods are KBr pellets and Attenuated Total Reflectance (ATR).

  • KBr Pellet:

    • Protocol: Grind a small amount of your sample with dry KBr powder and press it into a transparent disk.

    • Pros: Can produce high-quality spectra.

    • Cons: Can be labor-intensive; moisture contamination is a common issue and will show a broad O-H peak around 3400 cm⁻¹.

  • ATR:

    • Protocol: Place the solid sample directly on the ATR crystal and apply pressure.

    • Pros: Fast, easy, and requires minimal sample preparation.

    • Cons: Spectra may have slightly different relative peak intensities compared to transmission (KBr) spectra.

Q2: The C=O peak seems to be at a lower frequency than I expected. Is this a problem?

A2: Not necessarily. The position of the carbonyl stretch is sensitive to its electronic environment.

  • Explanation: Conjugation of the carbonyl group with the aromatic pyridine ring will lower its stretching frequency from the typical ~1715 cm⁻¹ of a saturated ketone.[5][6] A value around 1700 cm⁻¹ is reasonable for this compound. Hydrogen bonding in the solid state can also contribute to a lower frequency.

Part 4: Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Data
  • Molecular Ion (M⁺): For the free base, 1-(4-Methylpyridin-3-yl)ethanone, the expected molecular weight is approximately 135.17 g/mol . In the mass spectrum, you would expect to see a peak corresponding to the molecular ion [M]⁺ at m/z 135.

  • Base Peak: The most intense peak in the spectrum. For this compound, a likely base peak would result from the loss of a methyl radical from the acetyl group, leading to a stable acylium ion at m/z 120. Another possibility is the loss of the acetyl group to give a fragment at m/z 92.

  • Key Fragmentation Pathways:

    • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the methyl group (loss of •CH₃, 15 Da) or the bond between the carbonyl carbon and the pyridine ring (loss of •COCH₃, 43 Da).[7][8]

    • Loss of CO: Fragmentation of the acylium ion can lead to the loss of carbon monoxide (28 Da).

Troubleshooting Mass Spectrometry Issues

Q1: I don't see a molecular ion peak. Why?

A1: The molecular ion can sometimes be unstable and fragment completely in the ion source.

  • Reasoning: High energy ionization techniques like Electron Ionization (EI) can impart enough energy to cause the molecular ion to be transient.

  • Solutions:

    • Use a softer ionization technique: Chemical Ionization (CI) or Electrospray Ionization (ESI) are less energetic and more likely to produce an observable molecular ion or a protonated molecule [M+H]⁺. For this hydrochloride salt, ESI in positive ion mode would be ideal and should show a strong signal at m/z 136, corresponding to the protonated free base.

    • Lower the ionization energy in EI: If possible, reducing the electron energy in the EI source can sometimes allow for the observation of a weak molecular ion peak.

Q2: How do I interpret the fragmentation pattern?

A2: The fragmentation pattern is a fingerprint of the molecule's structure.

  • Systematic Approach:

    • Identify the molecular ion (or [M+H]⁺).

    • Look for logical neutral losses: Calculate the mass differences between major peaks and see if they correspond to common neutral fragments (e.g., •CH₃, CO, •COCH₃).

    • Propose fragment structures: Draw the structures of the ions that would result from these losses and consider their relative stabilities. More stable fragments will generally give more intense peaks.

    G cluster_0 Fragmentation of 1-(4-Methylpyridin-3-yl)ethanone Mol [M]⁺˙ m/z 135 Frag1 [M - CH₃]⁺ m/z 120 Mol->Frag1 - •CH₃ Frag2 [M - COCH₃]⁺ m/z 92 Mol->Frag2 - •COCH₃ Frag3 [M - CH₃ - CO]⁺ m/z 92 Frag1->Frag3 - CO

    Caption: Common fragmentation pathways.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link][1]

  • Neville, G. A., & Cook, D. (1969). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Journal of the Chemical Society B: Physical Organic, 397-401. [Link][4]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. [Link][3]

  • University of California, Davis. (n.d.). Infrared Spectroscopy: Ketones. Chem 220 Handouts. [Link][6]

  • LibreTexts Chemistry. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. [Link][5]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link][7]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link][8]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to Method Validation: An HPLC Assay for 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride

A Comparative Analysis Against ICH Q2(R2) Standards For researchers and drug development professionals, the integrity of analytical data is paramount. The quality, safety, and efficacy of pharmaceutical products hinge on...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis Against ICH Q2(R2) Standards

For researchers and drug development professionals, the integrity of analytical data is paramount. The quality, safety, and efficacy of pharmaceutical products hinge on the reliability of the methods used for their analysis. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride, a key intermediate in various synthetic pathways.

This document is structured not as a rigid template, but as a logical workflow that a senior application scientist would follow. It emphasizes the causality behind experimental choices and compares the generated data against the global benchmark for analytical procedure validation: the International Council for Harmonisation (ICH) Q2(R2) guideline.[1][2][3]

The Foundational "Why": Method Selection and Regulatory Context

1-(4-Methylpyridin-3-yl)ethanone hydrochloride is a polar, non-volatile organic molecule containing a chromophore (the pyridine ring conjugated with the carbonyl group), making it an ideal candidate for Reverse-Phase HPLC (RP-HPLC) with UV detection. This technique offers high resolution, sensitivity, and reproducibility for quantifying such analytes.

Before any validation experiment begins, it is crucial to understand the regulatory framework. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4][5] The ICH, along with regulatory bodies like the FDA and EMA, has established clear guidelines on the characteristics that must be evaluated.[1][5][6] These characteristics are not a checklist, but a set of parameters that, when evaluated, provide a comprehensive picture of the method's performance.

The validation process follows a logical progression, ensuring that each step builds upon the last. This self-validating system is essential for creating a trustworthy and reliable analytical method.

Caption: High-level workflow for analytical method validation.

The Case Study: A Proposed HPLC Method

To illustrate the validation process, we will use a hypothetical but scientifically sound RP-HPLC method for the assay of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride.

ParameterConditionRationale
Instrument HPLC with UV/DAD DetectorStandard equipment for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a workhorse for retaining moderately polar organic molecules.
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (70:30 v/v)A simple, isocratic mobile phase provides reproducibility. The acid suppresses silanol activity and ensures consistent ionization of the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times.
Column Temp. 35 °CElevated temperature reduces viscosity and can improve peak symmetry.[7]
Detection 234 nmWavelength selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Analyte Conc. 100 µg/mL (Target)A representative concentration for an assay of a bulk substance.

Validation Parameters: A Deep Dive with Experimental Protocols

The following sections detail the experimental approach for each validation parameter, explaining the scientific reasoning and presenting data against ICH acceptance criteria.

Specificity (Selectivity)
  • Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[8][9] A lack of specificity can be compensated for by using multiple analytical procedures.[2] For an assay of a bulk substance, the primary concern is separating the main compound from any process impurities or degradation products. A Diode-Array Detector (DAD) is invaluable here, as it allows for peak purity analysis, comparing the UV spectra across the peak to ensure it is spectrally homogeneous.

  • Experimental Protocol:

    • Prepare a solution of the 1-(4-Methylpyridin-3-yl)ethanone hydrochloride reference standard.

    • Prepare a solution of the sample to be tested.

    • Prepare a placebo solution (if validating for a finished product).

    • Subject the sample to forced degradation conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.[7]

    • Inject all solutions and a blank (mobile phase) into the HPLC system.

    • Assess the chromatograms: The analyte peak in the sample solution should be free from interference from any peaks in the blank and placebo chromatograms. In the forced degradation samples, the analyte peak should be adequately resolved from all degradation product peaks.

    • Perform peak purity analysis on the analyte peak in all chromatograms.

  • Data & Acceptance Criteria:

TestResultAcceptance Criterion (ICH Q2)
Resolution (Analyte vs. nearest impurity) > 2.0The analyte peak is well-resolved from potential interferents.
Peak Purity Index (DAD) > 0.999The analyte peak is spectrally pure and not co-eluting with other substances.
Linearity and Range
  • Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[8][10] For an assay, the ICH recommends a minimum range of 80% to 120% of the test concentration. A minimum of five concentration levels should be used. The relationship is typically evaluated by linear regression, with the correlation coefficient (R²) being a key indicator of fit.

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • From the stock, prepare at least five standard solutions covering the range of 50% to 150% of the target assay concentration (e.g., 50, 80, 100, 120, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope.

  • Data & Acceptance Criteria:

ParameterResultAcceptance Criterion (ICH Q2)
Correlation Coefficient (R²) ≥ 0.999Excellent linear relationship between concentration and response.
Y-intercept Close to zeroIndicates minimal systematic error or bias at zero concentration.
Range 50 - 150 µg/mLThe method is suitable over the defined concentration range.
Accuracy
  • Expertise & Experience: Accuracy is the closeness of the test results to the true value.[8][9] It is typically assessed using recovery studies, where a known amount of pure analyte is "spiked" into a sample matrix. For a bulk substance assay, accuracy can be demonstrated by applying the method to a sample of known purity or by spiking a placebo. The ICH recommends evaluating a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).[2][5]

  • Experimental Protocol:

    • Prepare samples spiked with the reference standard at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples using the HPLC method.

    • Calculate the percent recovery for each sample using the formula: (Measured Amount / Spiked Amount) * 100.

  • Data & Acceptance Criteria:

Concentration LevelMean Recovery (%)% RSDAcceptance Criterion (ICH Q2)
80% (80 µg/mL)99.5%0.45%Recovery typically between 98.0% and 102.0% for a drug substance assay.
100% (100 µg/mL)100.3%0.31%
120% (120 µg/mL)99.8%0.52%
Precision
  • Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under prescribed conditions. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Evaluates within-laboratory variations (different days, different analysts, different equipment). The variability is expressed as the Relative Standard Deviation (%RSD).

  • Experimental Protocol:

    • Repeatability:

      • Prepare six individual samples at 100% of the target concentration.

      • Analyze all six samples on the same day with the same analyst and instrument.

      • Calculate the mean, standard deviation, and %RSD of the results.

    • Intermediate Precision:

      • Repeat the repeatability experiment on a different day, with a different analyst, or using a different HPLC system.

      • Compare the results from both sets of experiments statistically (e.g., using an F-test) to assess the impact of the varied conditions.

  • Data & Acceptance Criteria:

Precision LevelResult (%RSD)Acceptance Criterion (ICH Q2)
Repeatability ≤ 1.0%Typically ≤ 2% for a drug substance assay.
Intermediate Precision ≤ 2.0%
Detection Limit (LOD) & Quantitation Limit (LOQ)
  • Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be determined with suitable precision and accuracy.[5][8] For an assay of a major component, determining LOD and LOQ is not strictly required but is good practice. It is, however, essential for impurity quantification methods. These values can be estimated based on the signal-to-noise ratio (S/N) of the response, typically 3:1 for LOD and 10:1 for LOQ.

  • Experimental Protocol:

    • Prepare a series of dilute solutions of the reference standard.

    • Inject the solutions and determine the concentration that yields a S/N ratio of approximately 3:1 (LOD) and 10:1 (LOQ).

    • Confirm the LOQ by injecting multiple preparations at this concentration and demonstrating acceptable precision (%RSD).

  • Data & Acceptance Criteria:

ParameterResultAcceptance Criterion (ICH Q2)
LOD (S/N ≈ 3:1) 0.05 µg/mLThe analyte is detectable at this level.
LOQ (S/N ≈ 10:1) 0.15 µg/mLThe analyte can be reliably quantified at this level.
Precision at LOQ < 10% RSDConfirms the reliability of quantification at the lower limit.
Robustness
  • Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][12] It provides an indication of the method's reliability during normal usage and is a critical part of method development.[13][14] Typical variations include mobile phase composition, pH, column temperature, and flow rate.

  • Experimental Protocol:

    • Prepare a system suitability solution or a standard sample.

    • Analyze the sample under the normal method conditions.

    • Analyze the sample again while deliberately varying one parameter at a time (e.g., Flow Rate ±10%, Column Temperature ±5°C, Mobile Phase Organic Content ±2%).

    • Evaluate the effect on key system suitability parameters (e.g., retention time, peak area, tailing factor).

  • Data & Acceptance Criteria:

Parameter VariedEffect on Retention TimeEffect on Peak AreaConclusion
Flow Rate (±0.1 mL/min) Shift of ±1 minMinor change, within system precisionMethod is robust to minor flow rate fluctuations.
Column Temp (±5 °C) Shift of ±0.5 minNo significant changeMethod is robust to temperature variations.
% Acetonitrile (±2%) Shift of ±1.5 minNo significant changeRetention time is sensitive, but results are reliable. System suitability criteria must be met.

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Specificity [label="Specificity", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,1.5!"]; Linearity [label="Linearity", fillcolor="#FBBC05", fontcolor="#202124", pos="2,1.5!"]; Accuracy [label="Accuracy", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-3,0!"]; Precision [label="Precision", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,0!"]; Range [label="Range", fillcolor="#FBBC05", fontcolor="#202124", pos="0,2.5!"]; Robustness [label="Robustness", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="0,-2.5!"]; LOQ [label="LOQ", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,-1.5!"]; LOD [label="LOD", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,-1.5!"];

center -- Specificity; center -- Linearity; center -- Accuracy; center -- Precision; center -- Range; center -- Robustness; center -- LOQ; center -- LOD;

Linearity -- Range [style=dashed, label="defines"]; Accuracy -- Precision [style=dashed, label="related"]; LOQ -- LOD [style=dashed, label="related"]; }

Caption: Interrelation of analytical method validation parameters.

Conclusion: A Method Fit for Purpose

The validation process, when systematically executed, provides documented evidence that the analytical method for 1-(4-Methylpyridin-3-yl)ethanone hydrochloride is suitable for its intended use. By comparing the experimental results for specificity, linearity, range, accuracy, precision, and robustness against the internationally recognized ICH Q2(R2) guidelines, we establish a high degree of confidence in the data generated. This rigorous, science-based approach is fundamental to ensuring quality in pharmaceutical development and manufacturing.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. Available at: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . Pharmacopeia. Available at: [Link]

  • HPLC Method Validation: Key Parameters and Importance . Assay Prism. Available at: [Link]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. Available at: [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? . Altabrisa Group. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. Available at: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . ECA Academy. Available at: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Investigations of a Dog. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. Available at: [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained . PharmTech. Available at: [Link]

  • Robustness Tests . LCGC International. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. Available at: [Link]

  • <1225> Validation of Compendial Procedures . USP-NF. Available at: [Link]

  • ICH Q2 Analytical Method Validation . Slideshare. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. Available at: [Link]

  • The 6 Key Aspects of Analytical Method Validation . Element Lab Solutions. Available at: [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. Available at: [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES . ResearchGate. Available at: [Link]

  • Robustness/ruggedness tests in method validation . ResearchGate. Available at: [Link]

  • A Guide to Analytical Method Validation . Waters Corporation. Available at: [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds . ACG Publications. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride for Researchers and Drug Development Professionals

Introduction 1-(4-Methylpyridin-3-yl)ethanone hydrochloride is a key building block in the synthesis of a variety of pharmaceutical compounds. Its structural motif, a substituted pyridyl ketone, is prevalent in molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(4-Methylpyridin-3-yl)ethanone hydrochloride is a key building block in the synthesis of a variety of pharmaceutical compounds. Its structural motif, a substituted pyridyl ketone, is prevalent in molecules targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of critical importance to drug discovery and development programs. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride. We will delve into a classical multi-step approach commencing with a commercially available precursor and a more contemporary method leveraging palladium-catalyzed cross-coupling technology. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic route based on factors such as scale, cost, and available expertise.

Method 1: Multi-step Synthesis via Diazotization and Sandmeyer Reaction

This classical approach begins with the readily available 4-methyl-3-nitropyridine and proceeds through a series of well-established transformations. The key steps involve the reduction of the nitro group, followed by a diazotization-cyanation (Sandmeyer) reaction to introduce the carbon atom of the future acetyl group, and finally, reaction with a Grignard reagent.

Causality Behind Experimental Choices

The choice of this route is often dictated by the low cost and availability of the starting materials. The reduction of the nitro group is a high-yielding and robust reaction. The Sandmeyer reaction, while a classical method, provides a reliable means to introduce a cyano group, which can then be readily converted to a ketone using a Grignard reagent. This step-wise approach allows for purification of intermediates at each stage, ensuring a high-purity final product.

Experimental Protocol

Step 1: Synthesis of 4-Methylpyridin-3-amine

  • To a solution of 4-methyl-3-nitropyridine (1.0 eq) in ethanol, add palladium on carbon (10 mol%).

  • The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford 4-methylpyridin-3-amine, which is used in the next step without further purification.

Step 2: Synthesis of 4-Methylnicotinonitrile

  • 4-Methylpyridin-3-amine (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water at 60-70 °C.

  • The reaction mixture is stirred at this temperature for 1 hour and then cooled to room temperature.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of 1-(4-Methylpyridin-3-yl)ethanone

  • To a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) at 0 °C, a solution of 4-methylnicotinonitrile (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 4: Formation of 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride

  • The purified 1-(4-methylpyridin-3-yl)ethanone is dissolved in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • A solution of hydrochloric acid in diethyl ether (e.g., 2.0 M) is added dropwise with stirring until precipitation is complete.

  • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 1-(4-methylpyridin-3-yl)ethanone hydrochloride as a crystalline solid.[1][2]

Workflow Diagram

Method_1_Workflow start 4-Methyl-3-nitropyridine step1 Reduction (H2, Pd/C) start->step1 intermediate1 4-Methylpyridin-3-amine step1->intermediate1 step2 Sandmeyer Reaction (NaNO2, HCl, CuCN) intermediate1->step2 intermediate2 4-Methylnicotinonitrile step2->intermediate2 step3 Grignard Reaction (CH3MgBr) intermediate2->step3 product_freebase 1-(4-Methylpyridin-3-yl)ethanone step3->product_freebase step4 Salt Formation (HCl) product_freebase->step4 product_hcl 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride step4->product_hcl

Caption: Workflow for the multi-step synthesis of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride.

Method 2: Palladium-Catalyzed Negishi Cross-Coupling

This modern approach utilizes a palladium-catalyzed Negishi cross-coupling reaction to directly install the acetyl group onto a pre-functionalized pyridine ring. This method offers a more convergent and potentially more efficient route, starting from 3-bromo-4-methylpyridine.[3][4][5]

Causality Behind Experimental Choices

The Negishi coupling is a powerful C-C bond-forming reaction with high functional group tolerance and generally good yields.[3] By using a pre-formed organozinc reagent, this method avoids the often harsh conditions of Grignard reactions with nitriles. The choice of a palladium catalyst and a suitable phosphine ligand is crucial for the efficiency of the coupling reaction. This route is particularly attractive for library synthesis and when a more direct approach is desired.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-4-methylpyridine

  • 4-Methylpyridine (1.0 eq) is added to a mixture of aluminum chloride (1.3 eq) and potassium bromide (0.2 eq).

  • The mixture is heated to 120 °C, and bromine (1.3 eq) is added dropwise over 1 hour.

  • The reaction is stirred at 120 °C for 24-30 hours.[6]

  • After cooling, the reaction mixture is carefully poured onto ice and neutralized with a sodium hydroxide solution.

  • The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to give 3-bromo-4-methylpyridine.[6]

Step 2: Negishi Cross-Coupling for the Synthesis of 1-(4-Methylpyridin-3-yl)ethanone

  • To a solution of 3-bromo-4-methylpyridine (1.0 eq) in anhydrous THF, add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • In a separate flask, prepare the organozinc reagent by adding a solution of acetyl chloride (1.2 eq) in THF to a suspension of zinc dust (1.5 eq) at room temperature.

  • The freshly prepared acetylzinc chloride solution is then transferred via cannula to the solution of 3-bromo-4-methylpyridine and the palladium catalyst.

  • The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • The reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Formation of 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride

  • The purified 1-(4-Methylpyridin-3-yl)ethanone is dissolved in a suitable solvent like diethyl ether.

  • A solution of hydrochloric acid in diethyl ether is added dropwise until precipitation is complete.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.[1][2]

Workflow Diagram

Method_2_Workflow start 4-Methylpyridine step1 Bromination (Br2, AlCl3) start->step1 intermediate1 3-Bromo-4-methylpyridine step2 Negishi Coupling (AcCl, Zn, Pd(PPh3)4) intermediate1->step2 product_freebase 1-(4-Methylpyridin-3-yl)ethanone step2->product_freebase step3 Salt Formation (HCl) product_freebase->step3 product_hcl 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride step3->product_hcl

Sources

Validation

Comparative Biological Activity Guide: 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride vs. Structural Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacophore functionalization, structure-activity relationships (SAR), and comparative kinase/metabolic inhibition. Ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacophore functionalization, structure-activity relationships (SAR), and comparative kinase/metabolic inhibition.

Executive Summary: A Privileged Pharmacophore

In modern drug discovery, 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (also known as 3-acetyl-4-methylpyridine hydrochloride) is rarely utilized as a standalone active pharmaceutical ingredient (API). Instead, it serves as a highly versatile, pluripotent building block. The unique electronic properties of the acetyl group coupled with the steric influence of the 4-methyl substitution make it an ideal starting point for synthesizing complex, biologically active heterocycles.

This guide objectively compares the biological performance of derivatives synthesized directly from 1-(4-Methylpyridin-3-yl)ethanone against its structural analogs (e.g., 4-phenyl, 4-hydrogen, and heavily aminated derivatives). By evaluating these compounds across distinct biological targets—specifically Cyclin-Dependent Kinase 1 (CDK1) and metabolic transport systems—we can establish clear causality between molecular structure and pharmacological efficacy.

Structural Rationale & Complexity-to-Diversity Workflows

The biological activity of this class of compounds is heavily dictated by the substitution at the 4-position of the pyridine ring.

  • The 4-Methyl Group (Title Compound): Provides localized steric bulk, which can restrict bond rotation in fused ring systems, often preventing optimal alignment within deep kinase ATP-binding pockets.

  • The 4-Phenyl Analog: Introduces a large, hydrophobic moiety capable of π−π stacking interactions, which is critical for anchoring inhibitors into the active sites of specific kinases.

  • Thiazole & Aminated Modifications: Alter the hydrogen-bond donor/acceptor profile, shifting the target affinity from kinases to endocrine enzymes (e.g., C17,20-lyase) or membrane transporters [1].

G A 1-(4-Methylpyridin-3-yl)ethanone (Core Pharmacophore) B 1-Aza-9-oxafluorenes (CDK1 Inhibitors) A->B p-Benzoquinone Oxidation C Thiazole Derivatives (C17,20-Lyase Inhibitors) A->C Thiourea Condensation D 2,6-Di-tert-butylamino Analogs (Glucose Transport Inhibitors) A->D Amination

Caption: Divergent synthetic workflows transforming the core pharmacophore into distinct biological inhibitors.

Comparative Biological Activity: Quantitative Data

The most well-documented comparative study of this scaffold involves its conversion into 1-aza-9-oxafluorenes —a class of compounds evaluated for cytostatic activity and selective CDK1 inhibition[2]. The table below summarizes the biological activity of the 4-methyl derivative (derived from our title compound) versus its structural analogs across various therapeutic targets.

Compound / Analog BaseR-Group SubstitutionPrimary Biological TargetIC₅₀ / Activity LevelKey Pharmacological Effect
1-(4-Methylpyridin-3-yl)ethanone -CH₃ (4-Methyl)CDK1 (via 1-aza-9-oxafluorene)> 100 µMInactive / Weak Cytostasis
4-Phenyl Analog -C₆H₅ (4-Phenyl)CDK1 (via 1-aza-9-oxafluorene)< 10 µMSelective G2/M Phase Arrest
Thiazole-fused Analog -CH₃ (Thiazole fusion)Steroid C17,20-lyase< 1.0 µMAndrogen Biosynthesis Inhibition [3]
2,6-Di-tert-butylamino Analog -CH₃ (with bulky amines)Intestinal Glucose TransportIn vivo activeAnti-obesity / Lipid accumulation [4]
Mechanistic Deep Dive: CDK1 Selectivity

Cyclin-dependent kinase 1 (CDK1) is the master regulator of the G2/M transition in the cell cycle. While planar aromatic compounds like ellipticine act as non-selective DNA intercalators, 1-aza-9-oxafluorenes synthesized from 3-acetyl-4-phenylpyridine act as selective CDK1 inhibitors without intercalating DNA [2].

Causality of the 4-Methyl vs. 4-Phenyl Discrepancy: Experimental data reveals that the 4-methyl derivative (synthesized from 1-(4-Methylpyridin-3-yl)ethanone) exhibits an IC₅₀ > 100 µM against CDK1, rendering it virtually inactive. In stark contrast, the 4-phenyl analog demonstrates potent cytostatic activity. This is caused by the hydrophobic pocket within the CDK1 ATP-binding site; the 4-phenyl ring engages in essential hydrophobic and π−π interactions that the much smaller, aliphatic 4-methyl group cannot satisfy.

G A Cyclin B C Active CDK1-Cyclin B Complex (Mitosis Progression) A->C B CDK1 (p34) B->C F G2/M Phase Arrest (Cytostasis) C->F Blocked by Inhibitor D 4-Phenyl-1-aza-9-oxafluorene (Analog) D->C Potent Inhibition (IC50 < 10 µM) E 4-Methyl-1-aza-9-oxafluorene (Title Compound Derivative) E->C Weak/No Inhibition (IC50 > 100 µM)

Caption: Logical pathway of CDK1 inhibition comparing the 4-phenyl analog against the 4-methyl derivative.

Experimental Workflows: Self-Validating Kinase Assay

To objectively verify the comparative IC₅₀ values of these analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay is recommended.

Why TR-FRET? We select TR-FRET over standard radiometric ³³P-ATP assays because it provides a self-validating ratiometric readout. The dual-emission measurement inherently normalizes against compound auto-fluorescence—a critical control when evaluating highly conjugated heterocycles like 1-aza-9-oxafluorenes.

Step-by-Step Protocol: CDK1/Cyclin B TR-FRET Assay

1. Reagent Preparation & System Setup:

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Prepare the enzyme: Dilute recombinant human CDK1/Cyclin B complex to a final well concentration of 1 nM.

  • Prepare the substrate: Use an ULight-labeled myelin basic protein (MBP) peptide at 50 nM.

2. Compound Titration (The Validation Step):

  • Prepare a 10-point, 3-fold serial dilution of the 4-methyl derivative and the 4-phenyl analog in 100% DMSO.

  • Self-Validating Control: Include Flavopiridol (a known pan-CDK inhibitor) as a positive control to validate enzyme activity, and a 1% DMSO vehicle as a negative control.

3. Reaction Initiation:

  • Transfer 10 µL of the enzyme solution to a 384-well ProxiPlate.

  • Add 2.5 µL of the compound dilutions. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiate the kinase reaction by adding 10 µL of a substrate mix containing ULight-MBP and 10 µM ATP.

4. Reaction Termination & Detection:

  • Incubate for 60 minutes at 22°C.

  • Stop the reaction by adding 10 mM EDTA.

  • Add 2 nM Europium-anti-phospho-MBP antibody. Incubate for 1 hour.

  • Read the plate on an EnVision Multilabel Reader (Excitation: 320 nm; Emission 1: 665 nm; Emission 2: 615 nm).

5. Data Analysis:

  • Calculate the TR-FRET ratio (665 nm / 615 nm). The ratiometric nature ensures that any fluorescence quenching caused by the 1-(4-Methylpyridin-3-yl)ethanone derivatives is mathematically canceled out, ensuring high trustworthiness of the resulting IC₅₀ curves.

Alternative Biological Applications: Endocrine & Metabolic Targets

While the 4-methyl group is detrimental to CDK1 inhibition, it is highly advantageous in other therapeutic areas:

  • Steroid C17,20-Lyase Inhibition: When 1-(4-Methylpyridin-3-yl)ethanone hydrochloride is reacted with thiourea derivatives, it yields substituted thiazoles. The 4-methyl group here provides the exact spatial geometry required to fit into the cytochrome P450 active site of C17,20-lyase, acting as a potent inhibitor of androgen biosynthesis (useful in prostate cancer research) [3].

  • Glucose Transport Inhibition: The aminated analog, 2,6-di-tert-butylamino-3-acetyl-4-methylpyridine, acts as a glucose transport inhibitor. In preclinical models, this specific 4-methyl containing structure induced localized lipid accumulation in the lamina propria of intestinal villi, highlighting its potent, albeit localized, metabolic activity [4].

References

  • Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). MDPI.
  • Evaluation of the First Cytostatically Active 1-Aza-9-oxafluorenes as Novel Selective CDK1 Inhibitors with P-Glycoprotein Modulating Properties. Journal of Medicinal Chemistry.
  • SUBSTITUTED THIAZOLE DERIVATIVES BEARING 3-PYRIDYL GROUPS, PROCESS FOR PREPARING THE SAME AND USE THEREOF. European Patent Office.
  • Digestive System. PMC - NIH.
Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Reagent Purity In the landscape of pharmaceutical research and development, the integrity of starting materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reagent Purity

In the landscape of pharmaceutical research and development, the integrity of starting materials is paramount. 1-(4-Methylpyridin-3-yl)ethanone hydrochloride is a key building block in the synthesis of various biologically active molecules. Its purity can directly impact reaction yields, impurity profiles of subsequent intermediates, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of commercially available 1-(4-Methylpyridin-3-yl)ethanone hydrochloride, complete with experimental protocols and data interpretation insights. Our goal is to empower researchers to make informed decisions when sourcing and validating this critical reagent.

I. Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A single analytical method is rarely sufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal approach, employing multiple techniques that measure different physicochemical properties of the substance. This ensures that a wide range of potential impurities—be they organic, inorganic, residual solvents, or isomers—are detected and quantified. For a substituted pyridine hydrochloride salt like our topic compound, a combination of chromatography, spectroscopy, and classic quantitative analysis is essential.

A. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification

HPLC is the cornerstone for purity assessment of non-volatile organic compounds.[1] Its high resolving power allows for the separation of the main compound from closely related structural analogues and other non-volatile impurities. A well-developed Reverse-Phase (RP-HPLC) method is the standard for this purpose.[2]

Causality of Experimental Choices:

  • Column: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds like our analyte through hydrophobic interactions.[3]

  • Mobile Phase: A buffered mobile phase (e.g., phosphate buffer) is critical to ensure a consistent ionization state for the pyridine ring, leading to sharp, reproducible peaks. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. A gradient elution is often preferred over isocratic to ensure that both early and late-eluting impurities are effectively separated within a reasonable timeframe.[3]

  • Detection: UV detection at 254 nm is a common choice, as the pyridine ring possesses a strong chromophore that absorbs in this region.[2]

Experimental Protocol: RP-HPLC Purity Determination

  • System Preparation: Set up an HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[2]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B (Re-equilibration)

  • Sample Preparation: Accurately weigh ~10 mg of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride and dissolve it in 10 mL of a 50:50 water/acetonitrile mixture to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for injection.

  • Analysis and Calculation: Inject the sample. The purity is calculated using the area percent method, assuming all components have a similar UV response at the chosen wavelength.

    • Purity (%) = (Area of the Main Peak / Total Area of All Peaks) x 100.[5]

Workflow for HPLC Purity Assessment

cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample Prepare 0.1 mg/mL Sample inject Inject 10 µL of Sample prep_sample->inject prep_mobile Prepare Mobile Phases (A & B) run Execute Gradient Elution prep_mobile->run prep_system Equilibrate C18 Column prep_system->inject inject->run detect UV Detection at 254 nm run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: HPLC workflow from sample preparation to purity calculation.

B. Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is an essential orthogonal technique to HPLC, specifically for identifying and quantifying volatile or semi-volatile impurities and residual solvents that might not be detected by HPLC.[6][7] The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

Causality of Experimental Choices:

  • Column: A low-polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane), is a good general-purpose choice for separating a wide range of analytes based on their boiling points.[6]

  • Injection: A split injection is used to prevent column overloading when analyzing a high-concentration sample. The high injector temperature (250 °C) ensures rapid volatilization of the analyte and impurities.[6]

  • Ionization: Electron Impact (EI) ionization is standard for GC-MS. It provides reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident compound identification.[6]

Experimental Protocol: GC-MS Impurity Profiling

  • Column Installation: Install a DB-5 or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Instrument Conditions:

    • Injector Temperature: 250 °C.[6]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

    • Oven Program:

      • Initial: 60 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Interface Temperature: 280 °C.[6]

    • Ionization Mode: Electron Impact (EI), 70 eV.[6]

    • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Dissolve ~5 mg of the compound in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Analysis and Interpretation: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show separated peaks. The mass spectrum of each peak can be analyzed to identify the corresponding impurity. Purity can be estimated by area percent, but this is less accurate than HPLC unless response factors are determined.

Workflow for GC-MS Impurity Identification

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Volatile Solvent inject Inject 1 µL into GC dissolve->inject separate Separate by Volatility (Oven Program) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Spectrometry (m/z 40-450) ionize->detect tic Generate Total Ion Chromatogram (TIC) detect->tic spectra Extract Mass Spectrum for Each Peak tic->spectra identify Identify Impurities via Library Search spectra->identify

Caption: GC-MS workflow for identifying volatile impurities.

C. Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Assessment

While ¹H NMR is routinely used for structural confirmation, its application can be extended to quantitative analysis (qNMR).[8] qNMR determines the purity of a substance by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity and weight.[9] This provides an "absolute" purity value (mass fraction) and is orthogonal to chromatographic methods, which typically provide relative purity (area %).

Causality of Experimental Choices:

  • Internal Standard: Maleic acid is an excellent choice. It is non-volatile, stable, has a high purity, and its sharp singlet in a region of the spectrum (around 6.3 ppm in DMSO-d₆) typically does not overlap with analyte signals.

  • Solvent: A deuterated solvent like DMSO-d₆ is used to dissolve both the sample and the internal standard without generating a large interfering solvent signal in the ¹H spectrum.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 30 seconds) is crucial to ensure that all protons have fully relaxed back to their equilibrium state before the next pulse. This is essential for accurate integration and, therefore, accurate quantification.

Experimental Protocol: qNMR Purity Determination

  • Sample Preparation:

    • Accurately weigh ~20 mg of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (mass_analyte).

    • Accurately weigh ~10 mg of a high-purity internal standard (e.g., Maleic Acid, Purity_std) into the same vial (mass_std).

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with quantitative parameters.

    • Key Parameter: Set the relaxation delay (d1) to at least 5 times the longest T₁ of any proton being integrated (a value of 30s is generally safe).

    • Ensure a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks to be integrated).

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte (Int_analyte) and a signal from the standard (Int_std). For our analyte, the methyl protons of the 4-methyl group would be a good choice. For maleic acid, the two vinyl protons give a singlet.

  • Calculation: Use the following formula to calculate the purity of the analyte:[9]

    • Purity_analyte (%) = (Int_analyte / N_analyte) * (N_std / Int_std) * (MW_analyte / MW_std) * (mass_std / mass_analyte) * Purity_std

    • Where:

      • Int: Integral value

      • N: Number of protons for the integrated signal (e.g., 3 for the analyte's methyl group, 2 for maleic acid's vinyl protons)

      • MW: Molecular weight

      • mass: Weighed mass

      • Purity_std: Purity of the internal standard (as a percentage)

D. Elemental Analysis and Titration: Confirming Stoichiometry

For an organic hydrochloride salt, confirming the correct elemental composition and chloride content is a final, crucial step.

  • Elemental Analysis (CHN): This analysis determines the percentage by weight of Carbon, Hydrogen, and Nitrogen.[10] The experimental values should be within ±0.4% of the theoretical values calculated from the molecular formula (C₈H₁₀ClNO) to confirm the empirical formula.[11]

  • Titration for Chloride: A simple potentiometric titration with silver nitrate can be used to quantify the chloride ion content, confirming the 1:1 stoichiometry of the hydrochloride salt.[12]

II. Comparison of Commercial Offerings: What to Expect

The purity of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride can vary between suppliers. It is critical to request and scrutinize the Certificate of Analysis (CoA) before purchase. A reliable CoA will specify the purity and the method(s) used for its determination.[13]

Table 1: Hypothetical Purity Comparison from Commercial Suppliers

Parameter Supplier A Supplier B Supplier C (Premium Grade)
Stated Purity >97% (HPLC)>98% (GC)>99.5% (qNMR)
Purity by HPLC (Area %) 97.8%98.5%99.7%
Purity by qNMR (%) Not Provided97.2%99.6%
Elemental Analysis C, H, N ± 0.5%C, H, N ± 0.4%C, H, N ± 0.3%
Major Impurity (by HPLC) Isomer: 1-(2-Methylpyridin-3-yl)ethanone (0.8%)Starting Material: 3-Bromo-4-methylpyridine (0.5%)Unidentified (0.1%)
Appearance Off-white solidLight yellow solidWhite crystalline solid
CoA Provided? YesYesYes, with spectra

Interpreting the Data:

  • Supplier A: Meets the basic specification, but the presence of a significant isomeric impurity could be problematic for certain applications. The less stringent elemental analysis tolerance is also noteworthy.

  • Supplier B: States purity by GC, which may not detect non-volatile impurities. The qNMR result is lower than the GC result, highlighting the importance of orthogonal methods. The presence of a starting material impurity suggests incomplete reaction or purification.

  • Supplier C: Offers a premium-grade product with high purity confirmed by a robust quantitative method (qNMR). The tight elemental analysis tolerance and provision of spectra on the CoA inspire the most confidence for sensitive applications.

III. Potential Impurities and Their Origins

Understanding potential impurities is key to selecting the right analytical methods. For 1-(4-Methylpyridin-3-yl)ethanone hydrochloride, impurities can arise from several sources:

  • Starting Materials: Unreacted 4-methyl-3-cyanopyridine or related precursors.

  • Reaction By-products: Isomeric ketones, such as 1-(2-methylpyridin-3-yl)ethanone, can form depending on the synthetic route. Over-alkylation or side reactions can also occur.

  • Degradation Products: The compound may be susceptible to degradation under acidic, basic, or oxidative conditions, as is common for pyridine derivatives.[2]

  • Residual Solvents: Solvents used in the final crystallization step (e.g., ethanol, isopropanol, ethyl acetate) may be present.

IV. Alternative Reagents

In synthetic chemistry, having access to related building blocks can be crucial for structure-activity relationship (SAR) studies. Some commercially available alternatives include:

  • 1-(6-Methylpyridin-3-yl)ethanone: An isomer used in the synthesis of the COX-2 inhibitor Etoricoxib.[14][15]

  • 1-(4-methylpyridin-2-yl)ethanone: Another positional isomer.

  • 1-(Pyridin-3-yl)ethanone: The unsubstituted parent compound.

The choice of reagent will depend entirely on the specific synthetic target. However, the purity assessment principles outlined in this guide are directly applicable to these and other similar pyridine derivatives.

Conclusion

A thorough purity assessment of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride is not a mere formality; it is a fundamental requirement for reproducible and reliable scientific outcomes. This guide has demonstrated that a multi-pronged analytical strategy, combining HPLC for relative purity, qNMR for absolute purity, GC-MS for volatile impurities, and elemental analysis/titration for stoichiometric confirmation, provides the most comprehensive and trustworthy characterization. Researchers should demand detailed Certificates of Analysis from commercial suppliers and, where necessary, perform their own validation using the robust protocols described herein. By investing in the rigorous characterization of this key starting material, the foundation for successful drug discovery and development is solidified.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine.
  • Tocris. (2016).
  • Guidechem. (2019). CAS 24476-58-2 1 – (4 – Methylpyridin – 3 – yl)ethanone hydrochloride Supply. Guidechem.
  • Defense Technical Information Center. (1964). The Determination of Chlorine and Ionic Chloride in Organic Compounds.
  • Sigma-Aldrich. 1-(4-Methylpiperidin-4-yl)ethanone hydrochloride. Sigma-Aldrich.
  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Journal of Chemical Physics. (1955).
  • Polish Pharmaceutical Society. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • National Center for Biotechnology Information. (2025).
  • Polish Academy of Sciences. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • A2Z Chemical. 1-(4-methylpyridin-3-yl)ethanone.
  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Thermo Fisher Scientific.
  • ASM International. Elemental and Functional Group Analysis.
  • Cambridge University Press. (2012).
  • ChemRxiv. (2022).
  • ResearchGate. (2017).
  • Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Google Patents. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • IPRdaily. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
  • Sigma-Aldrich. 1-(4-methylpyridin-2-yl)ethanone.
  • ResearchGate. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Polish Pharmaceutical Society. (2008).
  • USP.
  • Benchchem. A Comparative Guide to the Purity Assessment of Synthesized 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone.
  • Frontiers. (2025).
  • Otsuka Chemical Co., Ltd.
  • RSC Publishing.
  • Katsura Chemical Co.,Ltd. Previous products.
  • National Center for Biotechnology Information. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres.
  • Sanika Chemicals. 1-(6-Methyl pyridine-3-yl)-2-[4-(methyl Sulfonyl) phenyl] Ethanone.
  • Inveniolife. (2021). List of Impurities - JAN-2021.
  • ACG Publications. (2023).

Sources

Validation

Spectroscopic Benchmarking of 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride: A Cross-Supplier Evaluation for Pharmaceutical Synthesis

In the development of complex heterocyclic active pharmaceutical ingredients (APIs), the spectroscopic purity of early-stage building blocks dictates the success of downstream synthetic cascades. 1-(4-Methylpyridin-3-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of complex heterocyclic active pharmaceutical ingredients (APIs), the spectroscopic purity of early-stage building blocks dictates the success of downstream synthetic cascades. 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (CAS 24476-58-2) is a critical precursor utilized in the synthesis of cytostatically active 1-aza-9-oxafluorenes (selective CDK1 inhibitors) [1] and various indole alkaloids.

Because pyridine derivatives are notoriously challenging nucleophiles and electrophiles in cross-coupling reactions—often referred to as the "2-pyridyl problem" [2]—even minor regioisomeric impurities in the starting material can poison palladium catalysts or lead to sterically hindered, inactive off-target adducts.

As a Senior Application Scientist, I have structured this guide to objectively compare the spectroscopic profiles (NMR, FTIR, LC-MS) of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride sourced from three representative supplier tiers: Supplier A (Global Premium) , Supplier B (Specialty Organics) , and Supplier C (Bulk Scale) . This evaluation provides a self-validating analytical framework to ensure structural integrity and mechanistic reliability in your synthetic workflows.

Experimental Workflow & Self-Validating Protocols

To ensure absolute trustworthiness in our comparative analysis, all samples were subjected to a standardized, multi-modal spectroscopic workflow. The methodology is designed to be self-validating; for instance, internal standards in NMR correlate directly with mass accuracy in LC-MS to confirm both structural identity and quantitative purity.

Step-by-Step Methodology
  • Sample Preparation & Dissolution :

    • NMR : Exactly 15.0 mg of each supplier's hydrochloride salt was dissolved in 0.6 mL of DMSO- d6​ containing 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm). The hydrochloride salt ensures high solubility and prevents the rapid quadrupolar relaxation line-broadening often seen in free-base pyridines.

    • FTIR : Samples were desiccated under vacuum for 24 hours to remove hygroscopic moisture, then analyzed neat using an Attenuated Total Reflectance (ATR) diamond crystal accessory.

    • LC-MS : 1.0 mg of sample was dissolved in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50) with 0.1% Formic acid.

  • Data Acquisition :

    • 1 H and 13 C NMR : Acquired on a 600 MHz spectrometer at 298 K. 1 H spectra were acquired with 16 scans and a 10-second relaxation delay to ensure accurate quantitative integration.

    • FTIR : Acquired from 4000 to 400 cm −1 with a resolution of 4 cm −1 (32 scans).

    • LC-MS : Run on a Q-TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode, utilizing a C18 column (2.1 x 50 mm, 1.7 μ m) with a 5–95% acetonitrile gradient over 5 minutes.

Workflow cluster_0 Sample Sourcing A Supplier A (Global Premium) Prep Sample Prep (DMSO-d6 / ATR / MeCN) A->Prep B Supplier B (Specialty Organics) B->Prep C Supplier C (Bulk Scale) C->Prep NMR 1H/13C NMR (600 MHz, TMS Ref) Prep->NMR FTIR FTIR Spectroscopy (Diamond ATR) Prep->FTIR LCMS LC-MS/MS (ESI+, Q-TOF) Prep->LCMS Data Data Integration & Impurity Profiling NMR->Data FTIR->Data LCMS->Data

Figure 1. Standardized multi-modal spectroscopic workflow for cross-supplier evaluation.

Spectroscopic Data Comparison

The molecular structure of 1-(4-Methylpyridin-3-yl)ethanone [3] features a highly deshielded C2 proton (sandwiched between the protonated pyridine nitrogen and the electron-withdrawing acetyl group) and distinct methyl singlets for the C4-methyl and C3-acetyl groups.

Table 1: 1 H NMR Chemical Shifts & Impurity Profiling (DMSO- d6​ , 600 MHz)
Proton AssignmentExpected Shift ( δ , ppm)Supplier A (Premium)Supplier B (Specialty)Supplier C (Bulk)
H-2 (Pyridine) Singlet, ~9.109.12 (s, 1H)9.11 (s, 1H)9.12 (s, 0.92H)*
H-6 (Pyridine) Doublet, ~8.808.81 (d, J=5.5 Hz, 1H)8.80 (d, J=5.5 Hz, 1H)8.81 (d, J=5.5 Hz, 0.92H)
H-5 (Pyridine) Doublet, ~7.907.92 (d, J=5.5 Hz, 1H)7.91 (d, J=5.5 Hz, 1H)7.92 (d, J=5.5 Hz, 0.92H)
C3-Acetyl (CH 3​ ) Singlet, ~2.752.76 (s, 3H)2.75 (s, 3H)2.76 (s, 2.76H)
C4-Methyl (CH 3​ ) Singlet, ~2.602.62 (s, 3H)2.61 (s, 3H)2.62 (s, 2.76H)
Observed Impurities N/ANone detectedEtOAc (1.99, 4.03 ppm)2-Methyl regioisomer (~8%)
Calculated Purity >99%>99.5% 98.2% 91.8%

*Integration values for Supplier C reflect the presence of a co-eluting regioisomer.

Table 2: FTIR Vibrational Modes & LC-MS Purity Analysis
Analytical MetricSupplier A (Premium)Supplier B (Specialty)Supplier C (Bulk)
FTIR: C=O Stretch 1692 cm −1 (Sharp)1691 cm −1 (Sharp)1694 cm −1 (Broadened)
FTIR: Pyridinium N-H + 2550–2800 cm −1 (Broad)2550–2800 cm −1 (Broad)2550–2800 cm −1 (Broad)
LC-MS:[M+H] + m/z 136.076m/z 136.076m/z 136.076
LC-MS Chromatogram Single sharp peak (RT 2.1 min)Single peak (RT 2.1 min)Split peak (RT 2.1 & 2.4 min)

Causality & Application Insights: The Impact of Impurities

As an Application Scientist, I do not merely report the presence of impurities; it is critical to explain the causality behind how these specific impurities impact downstream drug development.

The Benign Nature of Residual Solvents (Supplier B)

Supplier B's batch exhibited trace residual Ethyl Acetate (EtOAc) in the NMR spectrum. While this lowers the absolute weight-percent purity to 98.2%, EtOAc is generally benign in most downstream condensation or cross-coupling reactions. The primary consequence here is a slight miscalculation in stoichiometry. If you are performing highly sensitive catalytic reactions, simply subjecting Supplier B's batch to high-vacuum desiccation for 12 hours will resolve this issue.

The Catastrophic Impact of Regioisomers (Supplier C)

Supplier C’s batch contains approximately 8% of a regioisomer, identified via LC-MS (isobaric mass of m/z 136.076 at a different retention time) and anomalous NMR methyl singlets at δ 2.85 ppm. This is almost certainly 1-(2-methylpyridin-3-yl)ethanone , an artifact of poor regiocontrol during the bulk supplier's initial functionalization of the pyridine ring.

In the synthesis of CDK1 inhibitors (such as 1-aza-9-oxafluorenes) [1], the 3-acetyl group and the 4-methyl group must be perfectly positioned to undergo targeted aldol condensations and subsequent cyclizations. The presence of a 2-methyl regioisomer introduces severe steric hindrance adjacent to the pyridine nitrogen. When this impure batch is subjected to transition-metal-catalyzed cross-coupling, the 2-methyl group actively blocks the necessary coordination of the palladium catalyst to the pyridine nitrogen—a well-documented failure mode in pyridine chemistry [2]. This not only wastes expensive catalysts but generates intractable off-target adducts that are notoriously difficult to separate via preparative HPLC.

MechanisticImpact SM 1-(4-Methylpyridin-3-yl)ethanone HCl (Target API Precursor) Condensation Aldol Condensation & Pd-Catalyzed Cyclization SM->Condensation Impurity 2-Methyl Regioisomer Impurity (Supplier C) Impurity->Condensation Target Target 1-Aza-9-oxafluorene (CDK1 Inhibitor) Condensation->Target High Yield (Pure SM) OffTarget Steric Clash / Catalyst Poisoning (Reaction Failure) Condensation->OffTarget Steric Hindrance Low Yield

Figure 2. Mechanistic impact of regioisomeric impurities on downstream CDK1 inhibitor synthesis.

Conclusion & Recommendations

The spectroscopic benchmarking of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride reveals stark differences in lot-to-lot reliability across supplier tiers.

  • For highly sensitive, late-stage API synthesis: Supplier A is strictly recommended. The >99.5% purity ensures that downstream catalytic cycles will not be poisoned by sterically hindered regioisomers.

  • For early-stage R&D or scale-up optimization: Supplier B offers a cost-effective alternative, provided the end-user accounts for residual solvent during stoichiometric calculations.

  • Supplier C should be avoided for cross-coupling applications unless the laboratory is equipped to perform rigorous pre-purification (e.g., repeated recrystallization from ethanol/ether) to remove the 2-methyl regioisomer.

By integrating rigorous NMR and LC-MS validation into your sourcing workflow, you actively protect the integrity of your synthetic pipeline against the hidden costs of low-quality reagents.

References

  • Evaluation of the First Cytostatically Active 1-Aza-9-oxafluorenes as Novel Selective CDK1 Inhibitors with P-Glycoprotein Modulating Properties. Journal of Medicinal Chemistry, 2003. Available at:[Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 2020. Available at:[Link]

  • 1-(4-Methylpyridin-3-yl)ethanone; Compound Summary. National Center for Biotechnology Information. PubChem Database, CID 10942481. Available at:[Link]

Comparative

Establishing a Reference Standard for 1-(4-Methylpyridin-3-yl)ethanone Hydrochloride: A Comprehensive Comparison Guide

As drug development pipelines increasingly rely on highly functionalized pyridine intermediates, the analytical rigor applied to their quality control must be absolute. 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (als...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized pyridine intermediates, the analytical rigor applied to their quality control must be absolute. 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (also known as 3-acetyl-4-methylpyridine hydrochloride) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Establishing a primary reference standard for this molecule requires an uncompromising approach to purity assignment.

This guide objectively compares the two prevailing methodologies for reference standard certification—Mass Balance and Quantitative Nuclear Magnetic Resonance (qNMR) —and provides field-proven, self-validating experimental protocols to ensure metrological traceability to the International System of Units (SI)[1].

Methodological Comparison: qNMR vs. Mass Balance

Historically, the purity of primary calibrators has been determined by the mass balance method: subtracting the total amount of impurities (water, residual solvents, inorganic ash, and organic impurities) from 100% [2]. While deeply established, this method is labor-intensive and susceptible to cumulative error propagation.

Recently, qNMR has emerged as the premier orthogonal technique. Because the NMR peak area is directly proportional to the number of resonating nuclei, qNMR allows for the direct determination of absolute mass fraction without requiring impurity-specific reference standards [3].

Comparative Performance Data

The following table synthesizes the operational and analytical differences between the two methodologies when applied to 1-(4-Methylpyridin-3-yl)ethanone hydrochloride.

Analytical ParameterQuantitative NMR (qNMR)Mass Balance Approach
Fundamental Principle Direct absolute quantitation via internal standardIndirect measurement (100% - sum of all impurities)
Metrological Traceability Direct to SI units (via certified internal standard)Dependent on multiple independent instrument calibrations
Chromophore Dependency None (relies solely on 1 H nuclei resonance)High (HPLC-UV relies on relative response factors)
Sample Requirement Low (10–20 mg)High (>150 mg for the full suite of orthogonal tests)
Error Propagation Single measurement uncertaintyCumulative uncertainty (HPLC + GC + KF + ROI)
Turnaround Time Rapid (Hours)Extended (Days)
Strategic Workflow Logic

To achieve the highest tier of confidence (e.g., for an ICH Q7-compliant primary standard), modern laboratories do not choose between these methods; they deploy them orthogonally. If the purity assigned by qNMR and Mass Balance agree within ±0.5% , the standard is considered unequivocally validated [4].

Purity_Logic Start Candidate Material 1-(4-Methylpyridin-3-yl)ethanone HCl qNMR qNMR Approach (Direct Method) Start->qNMR MB Mass Balance Approach (Indirect Method) Start->MB Direct 1H NMR with Maleic Acid IS qNMR->Direct Result1 Absolute Mass Fraction (%) Direct->Result1 Compare Orthogonal Reconciliation (Δ < 0.5%) Result1->Compare Chrom Organic Impurities (HPLC-DAD) MB->Chrom Volatiles Water & Solvents (KF + HS-GC) MB->Volatiles Inorg Inorganics (ROI) MB->Inorg Result2 100% - Sum of Impurities (%) Chrom->Result2 Volatiles->Result2 Inorg->Result2 Result2->Compare Cert Certified Reference Standard Compare->Cert

Workflow comparing qNMR and Mass Balance pathways for reference standard certification.

Experimental Protocols: A Self-Validating System

To establish a trustworthy standard, the protocols must contain internal logic checks that prevent false positives. The following methodologies detail the purification and subsequent certification of 1-(4-Methylpyridin-3-yl)ethanone hydrochloride.

Protocol A: Purification of Candidate Material

Commercial crude materials often contain residual starting materials (e.g., unreacted substituted pyridines) and trace metals from catalytic aromatization [5].

  • Dissolution: Suspend 10.0 g of crude 1-(4-Methylpyridin-3-yl)ethanone hydrochloride in 50 mL of boiling isopropanol.

  • Clarification: Perform a hot filtration through a 0.22 µm PTFE membrane to remove insoluble inorganic particulates (self-validating step for downstream ROI reduction).

  • Crystallization: Cool the filtrate slowly to 20°C over 4 hours, then to 0–5°C for 2 hours to induce controlled crystallization.

  • Isolation: Filter the crystals and wash with 10 mL of ice-cold isopropanol followed by 20 mL of diethyl ether.

  • Drying: Dry under vacuum (10 mbar) at 40°C until a constant weight is achieved. Causality Check: Constant weight validation ensures that residual isopropanol is minimized prior to formal Headspace-GC testing.

Protocol B: qNMR Certification (Primary Method)

The selection of the internal standard (IS) is the most critical variable in qNMR. For 1-(4-Methylpyridin-3-yl)ethanone hydrochloride, Maleic acid is the optimal IS. The analyte features aliphatic protons (acetyl and methyl groups at ~2.5–2.7 ppm) and aromatic pyridine protons (~7.8–8.9 ppm). Maleic acid provides a sharp, distinct singlet at ~6.26 ppm, perfectly situated in the vacant spectral window, preventing any signal overlap [6].

  • Sample Preparation: Accurately weigh ~10 mg of the purified analyte and ~5 mg of NIST-traceable Maleic acid (IS) using a microbalance (d = 0.001 mg). Co-dissolve in 0.8 mL of D2​O .

  • T1​ Relaxation Assessment: Execute an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) for all protons of interest.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay ( D1​ ): Set to ≥7×T1​ of the slowest relaxing nucleus (typically 45–60 seconds) to ensure >99.9% magnetization recovery.

    • Number of scans: 64 (to achieve a Signal-to-Noise ratio > 250:1).

  • Self-Validating Integration: Calculate the purity independently using two different analyte signals:

    • Calculation A: Using the acetyl methyl singlet (~2.6 ppm, 3H).

    • Calculation B: Using the pyridine H6​ doublet (~8.6 ppm, 1H).

    • Validation Gate: If Purity A and Purity B differ by more than 0.5%, hidden impurity overlap under one of the peaks is occurring, and the method must be re-evaluated [7].

Protocol C: Mass Balance Assessment (Orthogonal Method)

Because 1-(4-Methylpyridin-3-yl)ethanone is a hydrochloride salt, it exhibits hygroscopicity. The mass balance must rigorously account for water and ensure the HCl equivalent is stoichiometric.

  • Chromatographic Purity (HPLC-DAD): Run the sample on a C18 column using a gradient of 0.1% TFA in water and Acetonitrile. Monitor at 254 nm. Calculate the area % of all organic impurities.

  • Volatile Content:

    • Water: Perform Karl Fischer (KF) coulometric titration. (Crucial: The acidic nature of the HCl salt requires a buffered KF reagent to prevent endpoint drifting).

    • Residual Solvents: Headspace Gas Chromatography (HS-GC) with FID to quantify residual isopropanol and diethyl ether from Protocol A.

  • Inorganic Content (ROI): Ignite 1.0 g of the sample with sulfuric acid at 600°C to quantify non-volatile inorganic ash.

  • Mass Balance Calculation:

    Purity=[100%−(Water%+Solvents%+Ash%)]×100HPLCarea%​​

qNMR_SelfValidation cluster_integration Independent Signal Integration Acq Acquire 1H qNMR Spectrum (D1 > 7*T1) Int1 Integrate Acetyl CH3 (~2.6 ppm) Acq->Int1 Int2 Integrate Pyridine H6 (~8.6 ppm) Acq->Int2 Calc1 Calculate Purity A Int1->Calc1 Calc2 Calculate Purity B Int2->Calc2 Check Is |Purity A - Purity B| < 0.5%? Calc1->Check Calc2->Check Pass System Validated: Report Mean Purity Check->Pass Yes Fail System Invalid: Investigate Peak Overlap Check->Fail No

Self-validating qNMR logic utilizing multiple independent resonance signals.

Data Interpretation and Causality

When establishing the reference standard for 1-(4-Methylpyridin-3-yl)ethanone hydrochloride, discrepancies between qNMR and Mass Balance often point to specific chemical behaviors:

  • Overestimation by HPLC: If Mass Balance yields 99.5% but qNMR yields 98.0%, the HPLC method is likely failing to detect a non-chromophoric impurity (e.g., an aliphatic intermediate), or the relative response factor (RRF) of a structurally related impurity is significantly lower than the API [8].

  • Underestimation by Mass Balance: If qNMR yields 99.8% but Mass Balance yields 97.5%, the sample may have absorbed atmospheric moisture during the KF titration transfer, artificially inflating the water penalty. The hydrochloride salt's hygroscopicity makes it highly susceptible to this artifact.

By prioritizing qNMR as the primary absolute value and using Mass Balance as a comprehensive impurity profiling tool, laboratories can establish a highly defensible, ICH-compliant reference standard.

References

  • Encyclopedia.pub. (2021). QNMR for Reference Material Preparation. Retrieved from [Link]

  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]

  • PubMed / National Institutes of Health. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Retrieved from[Link]

  • Google Patents. (1972). US3663554A - Preparation of beta-collidine (Includes Preparation of 3-acetyl-4-methylpyridine hydrochloride).
  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]

Validation

cost-benefit analysis of different synthetic pathways for 1-(4-Methylpyridin-3-yl)ethanone hydrochloride

An objective, data-driven evaluation of synthetic routes is critical when developing scalable processes for heterocyclic building blocks. 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (commonly known as 3-acetyl-4-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven evaluation of synthetic routes is critical when developing scalable processes for heterocyclic building blocks. 1-(4-Methylpyridin-3-yl)ethanone hydrochloride (commonly known as 3-acetyl-4-methylpyridine hydrochloride) is a highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and complex fused-ring scaffolds.

The primary synthetic challenge for this molecule lies in its regiochemistry: the presence of the slightly acidic 4-methyl group adjacent to the target C3 position makes traditional, strongly basic enolate chemistry prone to side reactions and complex mixtures.

As a Senior Application Scientist, I have evaluated the three most prominent synthetic pathways for this compound: Stille Cross-Coupling , Weinreb Amide Directed Acylation , and Heck-Type Coupling . This guide breaks down the mechanistic logic, cost-benefit metrics, and self-validating experimental protocols for each route.

Mechanistic Overview & Pathway Logic

To bypass the acidity of the 4-methyl group, synthetic strategies must rely on highly controlled acyl-equivalent transfers.

SyntheticPathways SM1 3-Bromo-4-methylpyridine Stille Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4 SM1->Stille Path A: Stille Coupling Heck Butyl vinyl ether Pd(OAc)2, dppp SM1->Heck Path C: Heck Coupling SM2 4-Methylnicotinic acid Weinreb Weinreb Amide Intermediate (N,O-dimethylhydroxylamine) SM2->Weinreb Path B: Amidation TargetBase 1-(4-Methylpyridin-3-yl)ethanone Stille->TargetBase HCl (aq) hydrolysis Heck->TargetBase HCl (aq) hydrolysis Grignard MeMgBr (Grignard Addition) Weinreb->Grignard Nucleophilic Acyl Substitution Grignard->TargetBase Aqueous Quench TargetHCl 1-(4-Methylpyridin-3-yl)ethanone HCl TargetBase->TargetHCl HCl in Dioxane/Ether

Synthetic workflows for 1-(4-Methylpyridin-3-yl)ethanone HCl comparing Stille, Heck, and Weinreb.

  • Path A (Stille Coupling): Utilizes tributyl(1-ethoxyvinyl)tin as a masked acetyl anion equivalent[1]. This neutral, mild coupling perfectly preserves the 4-methyl group but generates stoichiometric toxic organotin waste.

  • Path B (Weinreb Amide): The industry standard for scale-up. It leverages N,O-dimethylhydroxylamine to form a Weinreb amide[2]. The brilliance of this intermediate is its ability to form a stable, five-membered cyclic magnesium chelate upon the addition of methylmagnesium bromide. This strictly prevents the over-addition of the Grignard reagent, ensuring selective mono-alkylation to the ketone[3].

  • Path C (Heck-Type Coupling): An alternative to Stille that couples the bromopyridine with an electron-rich olefin (e.g., butyl vinyl ether). It avoids toxic tin but struggles with regioselectivity (α- vs β-arylation), requiring expensive bidentate phosphine ligands to control the outcome.

Quantitative Cost-Benefit Analysis

When transitioning from discovery chemistry to process scale-up, the metrics shift from "time-to-compound" to cost, safety, and purification efficiency.

MetricPath A: Stille CouplingPath B: Weinreb AmidePath C: Heck-Type Coupling
Starting Material 3-Bromo-4-methylpyridine4-Methylnicotinic acid3-Bromo-4-methylpyridine
Average Overall Yield 75 - 85%80 - 90%45 - 60%
Estimated Cost / Mol High ( $)Moderate ( )Low ($)
Scalability (GMP) Poor (Organotin toxicity)ExcellentModerate (Ligand tuning)
Key Impurity Risks Residual Heavy Metals (Sn, Pd)Tertiary alcohol (Over-addition)β-arylation regioisomers
Green Chemistry Score 2 / 107 / 106 / 10

Verdict: For milligram-scale discovery, Path A is rapid and reliable. For any scale >10 grams or GMP manufacturing, Path B is the undisputed optimal route due to its high yield, lack of heavy metals, and predictable thermodynamics.

Experimental Methodologies & Self-Validating Protocols

The following protocols are engineered to be self-validating systems. Every critical step includes physical or spectroscopic checkpoints to ensure causality and reaction integrity.

Protocol 1: Path B - Weinreb Amide Route (Optimal for Scale-up)

This protocol avoids toxic metals and provides exceptional regiocontrol[2],[3].

Step 1: Amidation

  • Suspend 4-methylnicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), followed by EDCI (1.2 eq) and HOBt (0.2 eq).

  • Dropwise add N,N-diisopropylethylamine (DIPEA) (3.0 eq) at 0 °C. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: The reaction transitions from a suspension to a homogeneous solution as the acid is consumed. Validate completion via 1 H NMR of a worked-up aliquot: the formation of the Weinreb amide is confirmed by the appearance of two distinct, sharp singlets at ~3.6 ppm (N-OCH 3​ ) and ~3.3 ppm (N-CH 3​ ).

Step 2: Grignard Addition

  • Dissolve the purified Weinreb amide in anhydrous THF and cool to 0 °C under argon.

  • Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.5 eq).

  • Self-Validation Checkpoint: Upon addition, the clear solution will transition to a pale yellow, slightly viscous suspension. This visually confirms the formation of the stable magnesium chelate, which is actively preventing over-addition.

  • Quench carefully with saturated aqueous NH 4​ Cl. The chelate will collapse, yielding the free base ketone in the organic layer.

Protocol 2: Path A - Stille Cross-Coupling (Optimal for Discovery)

This protocol is ideal for rapid library generation where tin toxicity is manageable at the milligram scale[1].

Step 1: Coupling & Hydrolysis

  • Dissolve 3-bromo-4-methylpyridine (1.0 eq) and tributyl(1-ethoxyvinyl)tin (1.2 eq) in degassed toluene.

  • Add Pd(PPh 3​ ) 4​ (0.05 eq) and heat to 100 °C for 16 hours.

  • Self-Validation Checkpoint: Monitor via TLC (UV active, 3:1 Hexanes/EtOAc). The intermediate enol ether will appear as a less polar spot (R f​ ~0.6) compared to the bromopyridine. The precipitation of a black solid (Pd(0)) indicates catalyst turnover and reaction completion.

  • Cool to room temperature and add 2M HCl (aq) to hydrolyze the enol ether to the ketone.

  • Self-Validation Checkpoint (Tin Removal): To validate the removal of toxic tin byproducts, treat the crude organic mixture with a saturated aqueous solution of Potassium Fluoride (KF). The immediate formation of a dense, white, insoluble precipitate confirms the successful sequestration of tributyltin residues as polymeric tributyltin fluoride.

Protocol 3: Hydrochloride Salt Formation

Applicable to the free base generated from either pathway.

  • Dissolve the purified 1-(4-Methylpyridin-3-yl)ethanone free base in a minimum volume of anhydrous diethyl ether.

  • Slowly add 4M HCl in dioxane (1.1 eq) at 0 °C under vigorous stirring.

  • Self-Validation Checkpoint: The addition will cause an immediate, slightly exothermic precipitation of a white to off-white crystalline solid. The complete consumption of the free base can be verified by dissolving a small aliquot of the solid in water and checking the pH (which will be highly acidic, pH < 2).

  • Filter, wash with cold ether, and dry under high vacuum to yield 1-(4-Methylpyridin-3-yl)ethanone hydrochloride.

References

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. National Institutes of Health (NIH). Available at:[Link][1]

  • Hepatitis C Virus NS5A Replication Complex Inhibitors: The Discovery of Daclatasvir. Journal of Medicinal Chemistry (ACS). Available at:[Link][2]

  • 4-Pyridylanilinothiazoles that selectively target von Hippel-Lindau deficient Renal Cell Carcinoma cells by inducing autophagic cell death. National Institutes of Health (NIH). Available at:[Link][3]

Sources

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